N-TRicosanoyl ceramide trihexoside
Beschreibung
Eigenschaften
IUPAC Name |
N-[(E,2S,3R)-1-[(2R,4S,5S)-5-[(2S,4S,5R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3S,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]tricosanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C59H111NO18/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-25-27-29-31-33-35-37-47(65)60-42(43(64)36-34-32-30-28-26-24-16-14-12-10-8-6-4-2)41-73-57-53(71)50(68)55(45(39-62)75-57)78-59-54(72)51(69)56(46(40-63)76-59)77-58-52(70)49(67)48(66)44(38-61)74-58/h34,36,42-46,48-59,61-64,66-72H,3-33,35,37-41H2,1-2H3,(H,60,65)/b36-34+/t42-,43+,44?,45?,46?,48-,49?,50-,51-,52-,53?,54?,55+,56-,57+,58+,59-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNXYBODBPUDJGN-SLJKBHQZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O)O)O)C(C=CCCCCCCCCCCCCC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1C([C@@H]([C@@H](C(O1)CO)O[C@H]2C([C@@H]([C@H](C(O2)CO)O[C@@H]3[C@H](C([C@H](C(O3)CO)O)O)O)O)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C59H111NO18 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1122.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Synthesis of N-Tricosanoyl Ceramide Trihexoside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Tricosanoyl ceramide trihexoside, a glycosphingolipid belonging to the globo-series, is a molecule of significant interest in biomedical research. Its core structure consists of a ceramide lipid anchor, characterized by a sphingosine (B13886) backbone N-acylated with a very-long-chain fatty acid (tricosanoic acid, C23:0), and a trisaccharide headgroup (galactose-α1,4-galactose-β1,4-glucose). This molecule, also known as C23 Globotriaosylceramide (Gb3), plays roles in various cellular processes and is implicated in the pathology of certain diseases. This technical guide provides an in-depth overview of the biosynthetic pathway of this compound, detailing the key enzymatic steps, experimental protocols for its synthesis and analysis, and a summary of relevant quantitative data.
Biosynthesis Pathway
The synthesis of this compound is a multi-step enzymatic process that occurs in two main cellular compartments: the endoplasmic reticulum (ER) and the Golgi apparatus. The pathway can be conceptually divided into two major stages: the synthesis of the N-Tricosanoyl ceramide backbone and the subsequent glycosylation to form the trihexoside.
Synthesis of N-Tricosanoyl Ceramide in the Endoplasmic Reticulum
The initial and rate-limiting step in the de novo synthesis of ceramides (B1148491) is the condensation of serine and palmitoyl-CoA by serine palmitoyltransferase (SPT) to form 3-ketosphinganine. This is followed by a reduction to sphinganine (B43673) by 3-ketosphinganine reductase .
The crucial step for the formation of N-Tricosanoyl ceramide is the N-acylation of the sphingoid base with tricosanoyl-CoA. This reaction is catalyzed by a family of ceramide synthases (CerS) , each exhibiting specificity for fatty acyl-CoAs of different chain lengths. For the incorporation of very-long-chain fatty acids such as tricosanoic acid (C23:0), Ceramide Synthase 2 (CerS2) is the key enzyme. CerS2 displays a preference for very-long-chain acyl-CoAs, typically in the range of C22-C26. The final step in ceramide formation is the desaturation of the sphinganine backbone by dihydroceramide desaturase to introduce a double bond, yielding N-Tricosanoyl ceramide.
Glycosylation in the Golgi Apparatus
Following its synthesis in the ER, N-Tricosanoyl ceramide is transported to the Golgi apparatus for sequential glycosylation.
-
Formation of Glucosylceramide: The first glycosylation step is catalyzed by glucosylceramide synthase (GCS) , which transfers a glucose molecule from UDP-glucose to the primary hydroxyl group of ceramide, forming N-Tricosanoyl glucosylceramide.
-
Formation of Lactosylceramide (B164483): Next, lactosylceramide synthase (β-1,4-galactosyltransferase 5, β4Gal-T5) adds a galactose residue from UDP-galactose in a β-1,4 linkage to the glucose of glucosylceramide, resulting in the formation of N-Tricosanoyl lactosylceramide.
-
Formation of Ceramide Trihexoside (Gb3): The final step is the addition of a terminal α-1,4-linked galactose to lactosylceramide, catalyzed by globotriaosylceramide synthase (α-1,4-galactosyltransferase, A4GALT or Gb3 synthase) . This enzyme utilizes UDP-galactose as the sugar donor to complete the synthesis of this compound (Gb3).
Signaling Pathway Diagram
Caption: Biosynthesis pathway of this compound.
Experimental Protocols
In Vitro Ceramide Synthase 2 (CerS2) Activity Assay
This protocol is adapted from established methods for assaying ceramide synthase activity using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
a. Materials:
-
Cell or tissue lysates containing CerS2
-
Sphinganine (substrate)
-
Tricosanoyl-CoA (substrate)
-
Assay buffer: 50 mM HEPES, pH 7.4, containing 25 mM KCl, 2 mM MgCl2, and 0.5 mM DTT
-
C17:0 ceramide (internal standard)
-
Chloroform/methanol (1:2, v/v)
-
LC-MS/MS system
b. Protocol:
-
Prepare cell or tissue lysates by homogenization in a suitable buffer and determine protein concentration.
-
In a microcentrifuge tube, combine 50 µg of lysate protein with sphinganine (final concentration 20 µM) and tricosanoyl-CoA (final concentration 50 µM) in the assay buffer.
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
Stop the reaction by adding 600 µL of chloroform/methanol (1:2, v/v) and the C17:0 ceramide internal standard.
-
Vortex the mixture and centrifuge to separate the phases.
-
Collect the lower organic phase and dry it under a stream of nitrogen.
-
Reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis.
-
Quantify the amount of N-Tricosanoyl ceramide produced by comparing its peak area to that of the internal standard.
In Vitro Globotriaosylceramide (Gb3) Synthase Activity Assay
This protocol is based on methods for measuring glycosyltransferase activity.
a. Materials:
-
Membrane fraction from cells or tissues expressing Gb3 synthase (A4GALT)
-
N-Tricosanoyl lactosylceramide (acceptor substrate)
-
UDP-[14C]-Galactose (donor substrate, radiolabeled)
-
Reaction buffer: 50 mM MES, pH 6.5, containing 10 mM MnCl2 and 0.2% Triton X-100
-
Scintillation cocktail
-
Thin-layer chromatography (TLC) plates and developing solvent
b. Protocol:
-
Prepare membrane fractions from cells or tissues by differential centrifugation.
-
In a reaction tube, combine 50 µg of membrane protein with N-Tricosanoyl lactosylceramide (50 µM) and UDP-[14C]-Galactose (0.1 µCi) in the reaction buffer.
-
Incubate the reaction at 37°C for 2-4 hours.
-
Stop the reaction by adding chloroform/methanol (2:1, v/v).
-
Extract the lipids and wash the organic phase with water to remove unincorporated UDP-[14C]-Galactose.
-
Dry the organic phase and reconstitute in a small volume of chloroform/methanol.
-
Spot the lipid extract on a TLC plate and develop using an appropriate solvent system (e.g., chloroform/methanol/water, 65:25:4, v/v/v).
-
Visualize the radiolabeled product by autoradiography or quantify by scraping the corresponding spot and measuring radioactivity using a scintillation counter.
Experimental Workflow Diagram
Caption: Experimental workflow for synthesis and analysis.
Quantitative Data
Quantitative data for the synthesis of this compound is not extensively available in the literature. The following tables provide representative kinetic parameters for the key enzymes involved, based on studies with similar very-long-chain substrates. These values should be considered as estimates, and specific determination for tricosanoyl substrates would require dedicated experimental work.
Table 1: Representative Kinetic Parameters for Ceramide Synthase 2 (CerS2)
| Substrate | Km (µM) | Vmax (pmol/min/mg protein) | Cell/Tissue Source | Reference |
| Sphinganine | 2 - 10 | Not reported | Mammalian cell lines | [1] |
| C22:0-CoA | Not reported | Not reported | Mouse liver | [2] |
| C24:0-CoA | Not reported | Not reported | Mouse liver | [2] |
Table 2: Representative Kinetic Parameters for Globotriaosylceramide (Gb3) Synthase (A4GALT)
| Substrate | Km (µM) | Vmax (nmol/h/mg protein) | Enzyme Source | Reference |
| Lactosylceramide | 50 - 150 | Not reported | Recombinant human enzyme | [3] |
| UDP-Galactose | 20 - 100 | Not reported | Recombinant human enzyme | [3] |
Note: The provided Km and Vmax values are approximate ranges derived from studies on CerS2 with other very-long-chain acyl-CoAs and on Gb3 synthase with general lactosylceramide. Specific kinetic data for N-Tricosanoyl substrates are scarce in publicly available literature.
Conclusion
The synthesis of this compound is a well-defined enzymatic pathway involving the coordinated action of enzymes in the endoplasmic reticulum and Golgi apparatus. The specificity for the tricosanoyl fatty acid chain is primarily determined by Ceramide Synthase 2. The experimental protocols outlined in this guide provide a framework for the in vitro synthesis and analysis of this complex glycosphingolipid. Further research is warranted to elucidate the specific kinetic parameters of the involved enzymes with N-Tricosanoyl substrates and to fully understand the biological roles of this particular molecular species.
References
biological function of N-TRicosanoyl ceramide trihexoside in cells
An In-depth Technical Guide on the Biological Function of N-Tricosanoyl Ceramide Trihexoside in Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a specific isoform of the glycosphingolipid globotriaosylceramide (Gb3), characterized by a ceramide backbone linked to a trisaccharide (galactose-α1,4-galactose-β1,4-glucose) and featuring a 23-carbon saturated fatty acid (tricosanoic acid) in its acyl chain.[1] As a member of the glycosphingolipid (GSL) family, it is an integral component of the cell membrane, where it participates in a variety of cellular processes, including signal transduction, cell adhesion, and recognition.[2][3] This technical guide provides a comprehensive overview of the biological functions of this compound, with a focus on its role in cellular signaling, its importance in disease, and the experimental methodologies used for its study.
Core Biological Functions
The biological significance of this compound is multifaceted, stemming from its structural properties and its localization within specialized membrane domains.
Receptor for Pathogens and Toxins
Ceramide trihexoside (Gb3) is a well-established receptor for several bacterial toxins and viruses. The most notable of these is the Shiga toxin family (Stx1 and Stx2), produced by enterohemorrhagic Escherichia coli, and Verotoxin from E. coli O157:H7.[4][5] The binding of these toxins to Gb3 is a critical first step in their internalization, leading to subsequent cytotoxicity.[4] Additionally, Gb3 has been identified as a receptor for the HIV-1 envelope glycoprotein, gp120.[4]
The length of the fatty acid chain of Gb3 plays a crucial role in modulating its receptor function. Studies have shown that the fatty acid composition of Gb3 within membrane microdomains can selectively regulate the binding of ligands. For instance, the binding of Verotoxin 1 (VT1) and HIV-1 gp120 to Gb3 is dependent on the fatty acid isoform.[4] This suggests that the N-tricosanoyl chain of this specific ceramide trihexoside isoform contributes to the conformational presentation of the carbohydrate headgroup, thereby influencing ligand recognition and binding affinity.
Role in Cellular Signaling and Lipid Rafts
Glycosphingolipids like this compound are not randomly distributed within the cell membrane but are instead concentrated in specialized microdomains known as lipid rafts.[6][7][8] These rafts are enriched in cholesterol and sphingolipids and function as platforms for the assembly of signaling molecules, facilitating efficient signal transduction.[6]
The long acyl chain of this compound is thought to contribute to the stability and organization of these lipid rafts.[4][9] Ceramide, the core component of Gb3, has been shown to displace cholesterol from lipid rafts, leading to the coalescence of smaller rafts into larger, more stable signaling platforms.[10][11] This reorganization of membrane microdomains can have profound effects on cellular signaling by bringing receptors and their downstream effectors into close proximity.
While specific signaling pathways directly initiated by this compound are not fully elucidated, its role in modulating membrane organization points to its involvement in regulating the function of various receptor proteins and signaling complexes that reside in lipid rafts.
Involvement in Fabry Disease
The pathological significance of ceramide trihexoside is most evident in Fabry disease, a rare X-linked lysosomal storage disorder.[12][13] This disease is caused by a deficiency of the enzyme α-galactosidase A, which is responsible for the catabolism of Gb3.[5][14] As a result, Gb3, including the N-tricosanoyl isoform, accumulates in the lysosomes of various cells, particularly in the vascular endothelium, leading to progressive kidney failure, cardiac disease, and cerebrovascular events.[3][12][13] The measurement of ceramide trihexoside in plasma and tissues is a key biomarker for the diagnosis and monitoring of Fabry disease.[15]
Quantitative Data
The following tables summarize key quantitative data related to the analysis and function of ceramide trihexoside.
| Parameter | Value | Reference |
| Analytical Performance (LC/MS/MS) | ||
| Linear Range (Ceramide) | 0.6 to 9 µg/mL | [14] |
| Intra-assay CV (Ceramide) | <10% (1.2-9 µg/mL), <25% (<1.2 µg/mL) | [14] |
| Linear Range (Gb3) | 0.05-3 µg/mL | [14] |
| Intra-assay CV (Gb3) | <10% (0.4-3 µg/mL), <25% (<0.4 µg/mL) | [14] |
| Biological Concentrations | ||
| Gb3 in Rabbit Microvillus | 0.02 to 16.2 pmol/µg protein | [15] |
| Binding Affinity | ||
| Shiga Toxin to Gb3 | Nanomolar affinities | [13][16] |
| ED50 (Protein Synthesis Inhibition) | ~10⁻¹¹ M | [13][16] |
CV: Coefficient of Variation; ED50: Half-maximal effective concentration
Experimental Protocols
A variety of advanced techniques are employed to study the biological function of this compound.
Analysis and Quantification
Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS): This is a highly sensitive and specific method for the quantification of different isoforms of ceramide trihexoside in biological samples such as plasma and dried blood spots.[5][14] The method typically involves lipid extraction, chromatographic separation of the different lipid species, and their detection and quantification by mass spectrometry.
High-Performance Liquid Chromatography (HPLC): HPLC with fluorescence detection can also be used for the simultaneous quantification of total ceramide, glucosylceramide, and ceramide trihexoside in plasma.[17] This method often involves deacylation of the lipids followed by derivatization to allow for fluorescent detection.
Investigation of Protein-Lipid Interactions
Bifunctional Glycosphingolipid Probes: To identify proteins that interact with Gb3 in live cells, bifunctional probes can be synthesized. These probes contain a photoreactive diazirine group within the lipid moiety that can be crosslinked to interacting proteins upon photoactivation, and a clickable alkyne group in the glycan headgroup for the subsequent attachment of an affinity tag for pulldown and identification of the crosslinked proteins.[2][12]
Catch-and-Release Electrospray Ionization Mass Spectrometry (CaR-ESI-MS): This technique allows for the identification of specific interactions between proteins and GSLs incorporated into nanodiscs.[18][19][20] The nanodiscs mimic a native membrane environment. The protein of interest is allowed to bind to the GSL-containing nanodiscs, and the complex is then analyzed by mass spectrometry to identify the specific lipid-protein interaction.
Isothermal Titration Calorimetry (ITC) and Enzyme-Linked Immunosorbent Assay (ELISA): These methods are used to quantify the binding affinity between Gb3 and its protein ligands, such as Shiga toxin.[13][16] ITC directly measures the heat change upon binding, while ELISA relies on antibody-based detection of the bound ligand.
Signaling Pathways and Experimental Workflows
Shiga Toxin Internalization Pathway
Caption: Shiga toxin binding to Gb3 and subsequent retrograde trafficking.
Experimental Workflow for Identifying Gb3-Interacting Proteins
Caption: Workflow for identifying Gb3-interacting proteins using bifunctional probes.
Logical Relationship in Fabry Disease Pathogenesis
Caption: Pathogenic cascade of Fabry disease.
Conclusion
This compound is a biologically significant glycosphingolipid whose function extends beyond being a simple structural component of the cell membrane. Its role as a receptor for pathogens, its involvement in the organization of membrane signaling platforms, and its central role in the pathology of Fabry disease make it a molecule of considerable interest to researchers and drug development professionals. The specific length of the N-tricosanoyl fatty acid chain is a key determinant of its function, particularly in mediating protein-lipid interactions within the context of lipid rafts. Future research aimed at elucidating the specific signaling pathways modulated by different isoforms of ceramide trihexoside will undoubtedly open new avenues for therapeutic intervention in a range of diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Bifunctional glycosphingolipid (GSL) probes to investigate GSL-interacting proteins in cell membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of Globotriaosylceramide in Physiology and Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fatty acid-dependent globotriaosyl ceramide receptor function in detergent resistant model membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Simple, High-Throughput Method for Analysis of Ceramide, Glucosylceramide, and Ceramide Trihexoside in Dried Blood Spots by LC/MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 6. Lipid raft - Wikipedia [en.wikipedia.org]
- 7. Lipid rafts, ceramide and molecular transcytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Localization to lipid rafts correlates with increased function of the Gal/GalNAc lectin in the human protozoan parasite, Entamoeba histolytica - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Significance of glycosphingolipid fatty acid chain length on membrane microdomain-mediated signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ceramide selectively displaces cholesterol from ordered lipid domains (rafts): implications for lipid raft structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inimitable Impacts of Ceramides on Lipid Rafts Formed in Artificial and Natural Cell Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bifunctional glycosphingolipid (GSL) probes to investigate GSL-interacting proteins in cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A Simple, High-Throughput Method for Analysis of Ceramide, Glucosylceramide, and Ceramide Trihexoside in Dried Blood Spots by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Quantitation of the rabbit intestinal glycolipid receptor for Shiga toxin. Further evidence for the developmental regulation of globotriaosylceramide in microvillus membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Shiga toxin binding to glycolipids and glycans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. HPLC for simultaneous quantification of total ceramide, glucosylceramide, and ceramide trihexoside concentrations in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Protein-glycosphingolipid interactions revealed using catch-and-release mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to N-Tricosanoyl Ceramide Trihexoside Metabolism in Lysosomal Storage Diseases
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the metabolism of ceramide trihexoside, with a focus on its N-tricosanoyl isoform, and its central role in the pathophysiology of Fabry disease, a lysosomal storage disorder. The document details the metabolic pathways, the enzymatic defect leading to substrate accumulation, and the resulting clinical manifestations. It presents quantitative data on the accumulation of various isoforms of ceramide trihexoside in affected individuals, offers detailed experimental protocols for their quantification and for relevant enzyme activity assays, and includes visualizations of key pathways and workflows to support research and drug development efforts in this field.
Introduction to N-Tricosanoyl Ceramide Trihexoside and Lysosomal Storage Diseases
Glycosphingolipids (GSLs) are essential components of eukaryotic cell membranes, involved in critical cellular processes such as signal transduction and cell recognition.[1] Their catabolism occurs primarily within the lysosomes, cellular organelles responsible for the degradation and recycling of macromolecules.[2][3] Lysosomal storage diseases (LSDs) are a group of over 70 inherited metabolic disorders caused by defects in lysosomal function, often due to deficient activity of a specific lysosomal enzyme.[4] This deficiency leads to the progressive accumulation of undigested or partially digested substrates within the lysosomes, resulting in cellular damage and multi-systemic disease.[4][5][6]
Ceramide trihexoside, also known as globotriaosylceramide (Gb3), is a neutral glycosphingolipid that serves as an intermediate in the GSL metabolic pathway. Its structure consists of a ceramide backbone (composed of a sphingosine (B13886) and a fatty acid) linked to a trisaccharide chain (galactose-α1,4-galactose-β1,4-glucose). This compound is a specific isoform of Gb3 where the fatty acid component is tricosanoic acid (C23:0). While a wide variety of Gb3 isoforms exist, differing in their fatty acid chain length and saturation, the accumulation of Gb3 is the hallmark of Fabry disease .[2][7]
Fabry disease is an X-linked lysosomal storage disorder resulting from the deficient activity of the enzyme α-galactosidase A (α-Gal A).[2][5] This enzymatic defect prevents the cleavage of the terminal α-galactosyl moiety from Gb3, leading to its systemic accumulation in the lysosomes of various cells, including endothelial, renal, and cardiac cells.[5][8][9] This progressive accumulation is the primary pathogenic event driving the clinical manifestations of the disease, which include kidney failure, heart disease, and strokes.[2][5] While other LSDs like Gaucher and Krabbe disease involve the accumulation of different GSLs (glucosylceramide and galactosylceramide, respectively), Fabry disease is uniquely defined by the storage of Gb3.[7][10][11]
Metabolism of Ceramide Trihexoside (Gb3)
The metabolism of Gb3 is a balance between its synthesis and degradation.
2.1. Biosynthesis Pathway
The synthesis of Gb3 begins with the formation of ceramide in the endoplasmic reticulum. Ceramide is then transported to the Golgi apparatus, where a series of glycosyltransferases sequentially add sugar moieties.
-
Glucosylceramide Synthase (GCS) adds a glucose molecule to ceramide, forming glucosylceramide (GlcCer).
-
Lactosylceramide (B164483) Synthase (LCS) adds a galactose molecule to GlcCer, forming lactosylceramide (LacCer).
-
Gb3 Synthase (α-1,4-galactosyltransferase) adds a final α-linked galactose to LacCer, completing the synthesis of Gb3.
Gb3 is then transported to the plasma membrane, where it functions as a component of lipid rafts.
2.2. Degradation Pathway and the Defect in Fabry Disease
The catabolism of Gb3 occurs in the lysosome. Through endocytosis, Gb3 is delivered to the lysosome for degradation by specific hydrolases.
-
α-Galactosidase A (α-Gal A) , the enzyme deficient in Fabry disease, cleaves the terminal α-galactose from Gb3, converting it back to lactosylceramide.
-
β-Galactosidase then removes the next galactose residue from LacCer to yield glucosylceramide.
-
Glucocerebrosidase (GBA) , the enzyme deficient in Gaucher disease, hydrolyzes GlcCer to glucose and ceramide.
-
Finally, Acid Ceramidase breaks down ceramide into sphingosine and a free fatty acid.
In Fabry disease, the deficiency of α-Gal A disrupts this pathway at the first step, leading to the massive accumulation of Gb3 within the lysosomes.
The following diagram illustrates the specific enzymatic block in Fabry disease.
Quantitative Data on Gb3 Accumulation
The deficiency of α-Gal A leads to a significant increase in the concentration of total Gb3 and its various fatty acid isoforms in biological fluids and tissues of Fabry patients. While specific quantitative data for the N-tricosanoyl (C23:0) isoform is not prominently available in the literature, analysis of urinary and plasma Gb3 profiles reveals the accumulation of several major isoforms.
The table below summarizes representative data on urinary Gb3 concentrations in Fabry patients compared to healthy controls.
| Analyte | Classic Fabry Men (μg/mg creatinine) | Later-Onset Fabry Men (μg/mg creatinine) | Fabry Women (μg/mg creatinine) | Healthy Controls (μg/mg creatinine) | Reference |
| Total Urinary Gb3 | 5.04 ± 2.69 | 0.59 ± 0.30 | 0.47 ± 0.42 | <0.05 | [12] |
| Total Urinary Gb3 | 1.56 ± 1.05 | 0.81 ± 1.11 | 0.23 ± 0.24 | 0.03 ± 0.03 |
Values are presented as mean ± standard deviation.
High urinary excretion is particularly noted for Gb3 isoforms with C22:0, C24:1, and C24:0 fatty acid chains in patients with Fabry disease.[12]
Experimental Protocols
Accurate quantification of Gb3 and measurement of α-Gal A activity are crucial for diagnosis, monitoring disease progression, and evaluating therapeutic efficacy.
4.1. Quantification of Ceramide Trihexoside (Gb3) by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of Gb3 isoforms in biological matrices like plasma and urine.
Objective: To quantify total Gb3 and its major isoforms.
Principle: Gb3 is extracted from the biological sample, separated from other lipids via liquid chromatography, and then ionized and fragmented in a mass spectrometer. Specific precursor-to-product ion transitions are monitored for quantification.
Methodology:
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of plasma or urine, add an internal standard (e.g., C17:0-Gb3).
-
Add 1 mL of a chloroform/methanol (2:1, v/v) mixture.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 2,000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the extract under a stream of nitrogen gas.
-
Reconstitute the dried extract in a suitable volume of mobile phase for injection (e.g., 100 µL of methanol).
-
-
Liquid Chromatography (LC):
-
Column: A C18 or C4 reversed-phase column is typically used.
-
Mobile Phase A: Water with 0.1% formic acid and 2 mM ammonium (B1175870) formate.
-
Mobile Phase B: Methanol or acetonitrile (B52724) with 0.1% formic acid and 1 mM ammonium formate.
-
Gradient: A linear gradient from a lower to a higher percentage of Mobile Phase B is used to elute the different Gb3 isoforms.
-
Flow Rate: Typically 0.3-0.6 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor specific precursor ions ([M+H]+) and their corresponding fragment ions for each Gb3 isoform and the internal standard. For example, a common transition for a major Gb3 isoform is m/z 1137.3 > 264.3.
-
Data Analysis: The concentration of each Gb3 isoform is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of Gb3 standards.
-
4.2. α-Galactosidase A (α-Gal A) Enzyme Activity Assay
Measuring α-Gal A enzyme activity is the primary method for diagnosing Fabry disease. Assays typically use a synthetic substrate that releases a fluorescent or chromogenic product upon cleavage by the enzyme.
Objective: To determine the activity of the α-Gal A enzyme in patient samples (e.g., dried blood spots, leukocytes, plasma, or fibroblasts).
Principle: The assay uses a synthetic substrate, 4-methylumbelliferyl-α-D-galactopyranoside (4-MU-α-Gal). α-Gal A cleaves this substrate to release galactose and the highly fluorescent compound 4-methylumbelliferone (B1674119) (4-MU). The rate of 4-MU production is directly proportional to the enzyme's activity and is measured using a fluorometer.
Methodology:
-
Sample Preparation:
-
Leukocytes/Fibroblasts: Homogenize pelleted cells in an ice-cold assay buffer (e.g., citrate/phosphate buffer, pH 4.6). Centrifuge to pellet cell debris and collect the supernatant (lysate) containing the lysosomal enzymes.
-
Dried Blood Spots (DBS): Punch out a small disc from the DBS card and place it into a well of a microplate.
-
Plasma: Can be used directly, though leukocyte preparations are often preferred for diagnostic accuracy.
-
-
Assay Reaction:
-
In a 96-well microplate, add a small volume (e.g., 10 µL) of the sample lysate or plasma. For DBS, the disc is already in the well.
-
Prepare a standard curve using known concentrations of 4-MU.
-
Initiate the reaction by adding the 4-MU-α-Gal substrate solution prepared in the assay buffer.
-
Incubate the plate at 37°C for a defined period (e.g., 1-2 hours), protected from light.
-
-
Stopping the Reaction and Measurement:
-
Stop the enzymatic reaction by adding a high-pH stop buffer (e.g., glycine-carbonate buffer, pH 10.7). This also enhances the fluorescence of the 4-MU product.
-
Measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~360 nm and an emission wavelength of ~445 nm.
-
-
Calculation of Enzyme Activity:
-
Subtract the background fluorescence from all readings.
-
Use the 4-MU standard curve to determine the amount of product formed in each sample well.
-
Calculate the enzyme activity, typically expressed as nanomoles of substrate hydrolyzed per hour per milligram of protein (nmol/hr/mg protein).
-
Conclusion and Future Directions
This compound is one of a multitude of Gb3 isoforms that accumulate in Fabry disease due to deficient α-galactosidase A activity. The systemic storage of these glycosphingolipids is the central pathogenic mechanism driving this debilitating disorder. The precise quantification of Gb3 isoforms by LC-MS/MS and the measurement of α-Gal A activity are indispensable tools for the diagnosis and management of Fabry disease.
Future research should focus on elucidating the specific roles of different Gb3 isoforms, including rare ones like the N-tricosanoyl variant, in the pathophysiology of organ-specific damage. A deeper understanding of the downstream cellular consequences of Gb3 accumulation, such as inflammation, apoptosis, and fibrosis, will be critical for the development of novel therapeutic strategies beyond enzyme replacement. These may include substrate reduction therapies, pharmacological chaperones, and gene therapy, all of which aim to correct the fundamental metabolic defect in this and other lysosomal storage diseases.
References
- 1. You are being redirected... [fabrydisease.org]
- 2. youtube.com [youtube.com]
- 3. Lysosomal storage diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The role of ceramide trihexoside (globotriaosylceramide) in the diagnosis and follow-up of the efficacy of treatment of Fabry disease: a review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Cellular and tissue localization of globotriaosylceramide in Fabry disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of globotriaosylceramide (Gb3) isoforms/analogs in unfractionated leukocytes, B lymphocytes and monocytes from Fabry patients using ultra-high performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. zaguan.unizar.es [zaguan.unizar.es]
- 10. Profiles of Globotriaosylsphingosine Analogs and Globotriaosylceramide Isoforms Accumulated in Body Fluids from Various Phenotypic Fabry Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Distinctive accumulation of globotriaosylceramide and globotriaosylsphingosine in a mouse model of classic Fabry disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reduction of globotriaosylceramide in Fabry disease mice by substrate deprivation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Enzymatic Degradation of N-Tricosanoyl Ceramide Trihexoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Tricosanoyl ceramide trihexoside, a glycosphingolipid, plays a crucial role in cellular function. Its degradation is a critical metabolic process, and defects within this pathway are implicated in serious human diseases. This technical guide provides a comprehensive overview of the enzymes involved in the catabolism of this compound, detailing their kinetic properties, optimal conditions, and the experimental protocols used for their study. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the fields of lysosomal storage disorders, sphingolipid metabolism, and therapeutic development.
The Degradation Pathway of this compound
The breakdown of this compound, also known as globotriaosylceramide (Gb3), is a stepwise process that occurs within the lysosome. This pathway involves the sequential removal of sugar moieties by specific glycosidases, followed by the cleavage of the ceramide backbone. A deficiency in the initial enzyme of this pathway leads to the lysosomal storage disorder known as Fabry disease.[1][2][3][4][5]
The enzymatic cascade is as follows:
-
Alpha-Galactosidase A (α-GAL A) : This enzyme initiates the degradation by hydrolyzing the terminal α-galactosyl residue from ceramide trihexoside.[6][7][8] The products of this reaction are lactosylceramide (B164483) and a molecule of galactose.[9]
-
Beta-Galactosidase (β-GAL) : The resulting lactosylceramide is then a substrate for beta-galactosidase, which cleaves the terminal β-galactosyl residue. This step yields glucosylceramide (also known as glucocerebroside) and another molecule of galactose. Evidence suggests the existence of distinct lactosylceramide-cleaving enzymes.[1]
-
Glucocerebrosidase (GCase) : Glucosylceramide is subsequently hydrolyzed by glucocerebrosidase (acid β-glucosidase), which removes the final glucose moiety.[10][11] This reaction produces ceramide and a molecule of glucose.
-
Acid Ceramidase (AC) : The final step in the degradation of the sphingolipid backbone is the hydrolysis of ceramide by acid ceramidase. This enzyme cleaves the amide bond, releasing a fatty acid (in this case, tricosanoic acid) and a sphingosine (B13886) molecule.
Signaling Pathway Diagram
Caption: Degradation pathway of this compound.
Enzyme Characteristics and Quantitative Data
The efficiency and specificity of the degradation pathway are determined by the kinetic parameters and optimal operating conditions of the involved enzymes.
Table 1: Kinetic Parameters of Key Degradation Enzymes
| Enzyme | Substrate | Km | Vmax | Source |
| Alpha-Galactosidase A | p-Nitrophenyl-α-D-galactopyranoside | 0.20 mM | Not specified | [12] |
| Alpha-Galactosidase A | 4-methylumbelliferyl-α-D-galactopyranoside | 0.17 mM | Not specified | [13] |
| Alpha-Galactosidase A | Raffinose | 3.66 mM | Not specified | [12] |
| Glucocerebrosidase | p-Nitrophenyl-β-D-glucopyranoside (PNPG) | 12.6 mM | 333 U/mg | [4][5] |
| Glucocerebrosidase | Glucosylceramide | 108 µM | Not specified | [3] |
Table 2: Optimal Conditions for Enzyme Activity
| Enzyme | Optimal pH | Optimal Temperature (°C) |
| Alpha-Galactosidase A | 4.0 - 6.0 | 37 - 60 |
| Glucocerebrosidase | 5.0 - 5.5 | 37 |
Note: Kinetic parameters and optimal conditions can vary depending on the substrate, buffer composition, and experimental setup.
Experimental Protocols
Accurate measurement of enzyme activity is crucial for diagnosing diseases like Fabry disease and for evaluating the efficacy of potential therapeutics. Below are detailed methodologies for assaying the activity of the key enzymes in the degradation pathway.
Protocol 1: Fluorometric Assay for Alpha-Galactosidase A Activity
This protocol is adapted from commercially available assay kits and provides a sensitive method for measuring α-GAL A activity.[2][14]
Materials:
-
α-GAL Assay Buffer
-
α-GAL Substrate (e.g., 4-Methylumbelliferyl-α-D-galactopyranoside)
-
α-GAL Stop Buffer
-
4-Methylumbelliferone (4-MU) Standard
-
96-well black microplate
-
Fluorometric microplate reader (Ex/Em = 360/445 nm)
-
Cell lysates or purified enzyme samples
Procedure:
-
Standard Curve Preparation:
-
Prepare a series of dilutions of the 4-MU standard in α-GAL Assay Buffer to generate a standard curve (e.g., 0, 2, 4, 6, 8, 10 µM).
-
Add 50 µL of each standard dilution to separate wells of the 96-well plate.
-
-
Sample Preparation:
-
Thaw cell lysates or purified enzyme samples on ice.
-
Dilute samples to the desired concentration in ice-cold α-GAL Assay Buffer.
-
Add 10-50 µL of each sample to separate wells.
-
For a background control, use assay buffer instead of the sample.
-
-
Reaction Initiation:
-
Prepare a substrate solution by diluting the α-GAL substrate in the assay buffer according to the manufacturer's instructions.
-
Add 50 µL of the substrate solution to each well containing the samples and background control.
-
-
Incubation:
-
Incubate the plate at 37°C for 30-60 minutes, protected from light. The incubation time may need to be optimized based on the enzyme activity in the samples.
-
-
Reaction Termination:
-
Add 100 µL of α-GAL Stop Buffer to each well to stop the enzymatic reaction.
-
-
Measurement:
-
Measure the fluorescence intensity at an excitation wavelength of 360 nm and an emission wavelength of 445 nm.
-
-
Calculation:
-
Subtract the background control fluorescence from all readings.
-
Use the 4-MU standard curve to determine the amount of 4-MU produced in each sample.
-
Calculate the α-GAL A activity, typically expressed as nmol of 4-MU produced per minute per mg of protein.
-
Experimental Workflow Diagram
Caption: Workflow for the fluorometric assay of Alpha-Galactosidase A activity.
Protocol 2: Glucocerebrosidase Activity Assay Using a Natural Substrate
This protocol describes a method for measuring GCase activity using its natural substrate, glucosylceramide, coupled with a fluorometric detection system.[3]
Materials:
-
Recombinant glucocerebrosidase or cell lysates
-
Glucosylceramide substrate
-
Glucose oxidase
-
Horseradish peroxidase (HRP)
-
Amplex Red reagent
-
Assay buffer (e.g., sodium acetate (B1210297) buffer, pH 5.5)
-
96-well black microplate
-
Fluorometric microplate reader (Ex/Em = 570/610 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of the Amplex Red reagent, glucose oxidase, and HRP in the assay buffer.
-
-
Sample and Substrate Addition:
-
Add the enzyme sample (purified GCase or cell lysate) to the wells of the microplate.
-
Add the glucosylceramide substrate to initiate the reaction.
-
-
Incubation:
-
Incubate the plate at 37°C for a specified period (e.g., 60 minutes). During this time, GCase will hydrolyze glucosylceramide to glucose and ceramide.
-
-
Detection:
-
The glucose produced is then oxidized by glucose oxidase to produce hydrogen peroxide (H₂O₂).
-
H₂O₂ reacts with the Amplex Red reagent in the presence of HRP to generate the fluorescent product, resorufin.
-
-
Measurement:
-
Measure the fluorescence intensity at an excitation wavelength of approximately 570 nm and an emission wavelength of approximately 610 nm.
-
-
Calculation:
-
The fluorescence intensity is directly proportional to the amount of glucose produced, which in turn reflects the GCase activity. A standard curve using known concentrations of glucose can be used for quantification.
-
Conclusion
The enzymatic degradation of this compound is a fundamental cellular process with significant implications for human health. A thorough understanding of the enzymes involved, their kinetics, and the methods to assay their activity is paramount for advancing research and developing effective therapies for related disorders. This technical guide provides a solid foundation of this knowledge, offering valuable insights and practical protocols for professionals in the field. Further research into the specific kinetics of these enzymes with their endogenous substrates and the development of more sophisticated assay methodologies will continue to enhance our understanding and therapeutic capabilities.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. usbio.net [usbio.net]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. Enzyme kinetics and inhibition parameters of human leukocyte glucosylceramidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A new brain‐penetrant glucosylceramide synthase inhibitor as potential Therapeutics for Gaucher disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enzyme kinetics and inhibition parameters of human leukocyte glucosylceramidase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SensoLyte® Blue Glucocerebrosidase (GBA) Activity Assay Kit Fluorimetric - 1 kit [anaspec.com]
- 10. researchgate.net [researchgate.net]
- 11. Lactosylceramide beta-galactosidase in human sphingolipidoses. Evidence for two genetically distinct enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Acid Ceramidase Protects Against Hepatic Ischemia/Reperfusion Injury by Modulating Sphingolipid Metabolism and Reducing Inflammation and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sphingosine Kinase Activity Assay - Echelon Biosciences [echelon-inc.com]
- 14. novusbio.com [novusbio.com]
N-Tricosanoyl Ceramide Trihexoside: An In-depth Technical Guide for Researchers and Drug Development Professionals
An exploration of the structure, function, and pathological significance of a key cell membrane glycosphingolipid.
Introduction
N-Tricosanoyl ceramide trihexoside, a specific form of globotriaosylceramide (Gb3), is a neutral glycosphingolipid and an integral component of the outer leaflet of plasma membranes in various mammalian cells. This complex lipid, consisting of a ceramide backbone linked to a trisaccharide, plays a crucial role in a multitude of cellular processes, ranging from signal transduction to cell adhesion. Its significance is underscored by its involvement in the pathogenesis of Fabry disease, a lysosomal storage disorder, and its function as a cellular receptor for bacterial toxins, most notably Shiga toxin. This technical guide provides a comprehensive overview of this compound, focusing on its structure, biophysical properties, biosynthesis, and its multifaceted roles in both physiological and pathological contexts. Detailed experimental protocols for its study and visualization of key signaling pathways are included to facilitate further research and therapeutic development.
Structure and Physicochemical Properties
This compound is an amphipathic molecule with a hydrophobic ceramide portion embedded in the lipid bilayer and a hydrophilic trisaccharide headgroup extending into the extracellular space. The ceramide core is composed of a sphingosine (B13886) base N-acylated with a 23-carbon saturated fatty acid, tricosanoic acid. The carbohydrate moiety is a trisaccharide with the sequence galactose-α(1→4)-galactose-β(1→4)-glucose, which is attached to the primary hydroxyl group of the sphingosine.
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| Molecular Formula | C59H111NO18 | [1] |
| Molecular Weight | 1122.5 g/mol | [2] |
| Solubility | Soluble in DMSO, hot methanol (B129727), and chloroform (B151607)/methanol (2:1) | [1] |
| Appearance | Solid | [1] |
| Storage Temperature | -20°C | [1] |
Role in Cell Membranes
This compound is not uniformly distributed within the cell membrane but is enriched in specific microdomains known as lipid rafts. These are dynamic, ordered membrane regions rich in cholesterol and sphingolipids that serve as platforms for signal transduction and protein sorting. The long, saturated tricosanoyl acyl chain of this Gb3 species is thought to favor its partitioning into these ordered domains. Within lipid rafts, Gb3 can modulate membrane fluidity and curvature and interact with various signaling proteins, influencing their activity.
Biosynthesis and Metabolism of Globotriaosylceramide
The synthesis of Gb3 is a stepwise process that occurs primarily in the Golgi apparatus, while its degradation takes place in the lysosomes.
Biosynthesis Pathway
-
Ceramide Synthesis: The process begins in the endoplasmic reticulum with the synthesis of the ceramide backbone.
-
Glucosylceramide Formation: Ceramide is transported to the Golgi apparatus, where glucosylceramide synthase (GCS) adds a glucose molecule.
-
Lactosylceramide (B164483) Synthesis: Lactosylceramide synthase then adds a galactose molecule to glucosylceramide, forming lactosylceramide.
-
Globotriaosylceramide Synthesis: Finally, α-1,4-galactosyltransferase (Gb3 synthase) adds the terminal α-1,4-linked galactose to lactosylceramide to form Gb3.[3]
Degradation Pathway
Gb3 is degraded in the lysosome by the enzyme α-galactosidase A (α-Gal A), which hydrolyzes the terminal α-galactosyl residue.[4] A deficiency in this enzyme leads to the accumulation of Gb3, the hallmark of Fabry disease.[5]
Biosynthesis and degradation of Gb3.
Associated Pathologies
Fabry Disease
Fabry disease is an X-linked lysosomal storage disorder caused by mutations in the GLA gene, leading to deficient activity of the enzyme α-galactosidase A.[5] This results in the progressive accumulation of Gb3 and its deacylated form, globotriaosylsphingosine (lyso-Gb3), in various cells and tissues, including the kidneys, heart, and nervous system.[6][7] The accumulation of these lipids is believed to trigger a cascade of cellular events, including inflammation, fibrosis, and apoptosis, leading to the clinical manifestations of the disease.[7] Lyso-Gb3, in particular, is considered a key mediator of pathology, with plasma levels showing a closer association with disease severity than Gb3.[6]
Table 2: Plasma Concentrations of Gb3 and Lyso-Gb3 in Fabry Disease
| Analyte | Patient Group | Concentration Range | References |
| Gb3 | Healthy Controls | < 4 mg/L | [8] |
| Gb3 | Fabry Patients (Male) | Significantly increased | [8] |
| Gb3 | Fabry Patients (Female) | Significantly increased | [8] |
| Lyso-Gb3 | Healthy Controls | < 0.9 ng/mL | [6] |
| Lyso-Gb3 | Mild Fabry Disease | 20 ng/mL | [6] |
| Lyso-Gb3 | Classical Fabry Disease | up to 320 ng/mL | [6] |
Shiga Toxin-Mediated Diseases
Gb3 serves as the primary receptor for Shiga toxin (Stx) and Shiga-like toxins produced by certain strains of Escherichia coli.[9] The B subunit of the toxin binds with high affinity to the carbohydrate portion of Gb3 on the surface of host cells, particularly in the kidneys and central nervous system.[9] This binding initiates the endocytosis of the toxin and its subsequent retrograde transport to the endoplasmic reticulum, where the A subunit is released into the cytosol to inhibit protein synthesis, leading to cell death.[10]
Signaling Pathways
Shiga Toxin Retrograde Transport
The binding of the Shiga toxin B-subunit to multiple Gb3 molecules on the cell surface can trigger signaling cascades and induce membrane invagination, leading to the toxin's internalization. The toxin is then transported via a retrograde pathway from endosomes to the trans-Golgi network and then to the endoplasmic reticulum.
Shiga Toxin signaling and transport pathway.
Lyso-Gb3 Signaling in Fabry Disease Podocytes
In the context of Fabry disease, the accumulation of lyso-Gb3 in kidney podocytes has been shown to activate various signaling pathways that contribute to cellular injury. One such pathway involves the activation of Notch1 signaling, leading to increased expression of extracellular matrix proteins and pro-inflammatory chemokines.
Lyso-Gb3 signaling in Fabry disease.
Experimental Protocols
Extraction of Gb3 from Cultured Cells
This protocol describes a method for the extraction of total lipids, including Gb3, from cultured mammalian cells using a modified Folch method.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol, HPLC grade, ice-cold
-
Chloroform, HPLC grade
-
Deionized water
-
Cell scraper
-
Conical tubes (15 mL and 50 mL)
-
Glass centrifuge tubes with Teflon-lined caps
-
Centrifuge
-
Nitrogen gas evaporator or vacuum concentrator
Procedure:
-
Wash cultured cells twice with ice-cold PBS.
-
Harvest cells by scraping in a minimal volume of ice-cold PBS and transfer to a 15 mL conical tube.
-
Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Aspirate the supernatant and resuspend the cell pellet in 0.8 mL of ice-cold deionized water.
-
Transfer the cell suspension to a glass centrifuge tube.
-
Add 2 mL of ice-cold methanol and 1 mL of chloroform.
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and cell lysis.
-
Add an additional 1 mL of chloroform and 1 mL of deionized water to induce phase separation.
-
Vortex for 1 minute and then centrifuge at 1,000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.
-
Dry the lipid extract under a stream of nitrogen gas or using a vacuum concentrator.
-
Store the dried lipid extract at -20°C until further analysis.
Quantification of this compound by HPLC-MS/MS
This protocol outlines a general procedure for the quantification of specific Gb3 isoforms, including this compound, using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).
Materials:
-
Dried lipid extract (from Protocol 1)
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate
-
Mobile Phase B: Acetonitrile/Isopropanol (50:50, v/v) with 0.1% formic acid and 10 mM ammonium formate
-
Internal standard (e.g., a non-endogenous C17-Gb3)
-
HPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source
-
C18 reversed-phase HPLC column
Procedure:
-
Sample Preparation: Reconstitute the dried lipid extract in a known volume of a suitable solvent (e.g., methanol/chloroform 1:1, v/v). Add a known amount of the internal standard.
-
Chromatographic Separation:
-
Inject a specific volume of the reconstituted sample onto the C18 column.
-
Perform a gradient elution to separate the different lipid species. A typical gradient might be:
-
0-2 min: 30% B
-
2-15 min: Linear gradient to 100% B
-
15-20 min: Hold at 100% B
-
20-21 min: Return to 30% B
-
21-25 min: Re-equilibration at 30% B
-
-
The flow rate is typically maintained at 0.3-0.5 mL/min.
-
-
Mass Spectrometric Detection:
-
Operate the mass spectrometer in positive ion mode using ESI.
-
Use Multiple Reaction Monitoring (MRM) to specifically detect and quantify this compound and the internal standard. The MRM transitions will be specific for the precursor and product ions of each analyte. For this compound, the precursor ion would be the [M+H]+ or [M+Na]+ adduct, and a characteristic fragment ion would be monitored.
-
-
Quantification: Create a calibration curve using known concentrations of a purified this compound standard. Quantify the amount of this compound in the sample by comparing its peak area to that of the internal standard and interpolating from the calibration curve.
α-Galactosidase A Activity Assay
This protocol describes a fluorometric assay to measure the activity of α-galactosidase A in cell lysates using a synthetic substrate.
Materials:
-
Cell lysate
-
4-Methylumbelliferyl-α-D-galactopyranoside (4-MUG), substrate
-
Citrate-phosphate buffer (pH 4.6)
-
Glycine-carbonate buffer (pH 10.7), stop solution
-
Fluorometer
Procedure:
-
Prepare cell lysates by sonication or freeze-thawing in a suitable lysis buffer.
-
Determine the protein concentration of the cell lysates using a standard method (e.g., Bradford or BCA assay).
-
In a 96-well black microplate, add a specific amount of cell lysate (e.g., 10-50 µg of protein) to each well.
-
Prepare a substrate solution of 4-MUG in citrate-phosphate buffer.
-
Initiate the enzymatic reaction by adding the substrate solution to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding the glycine-carbonate buffer. This will also increase the pH, enhancing the fluorescence of the product.
-
Measure the fluorescence of the product, 4-methylumbelliferone (B1674119) (4-MU), using a fluorometer with an excitation wavelength of ~365 nm and an emission wavelength of ~445 nm.
-
Prepare a standard curve using known concentrations of 4-MU to quantify the amount of product generated.
-
Calculate the α-galactosidase A activity, typically expressed as nmol of 4-MU produced per hour per mg of protein.
Conclusion
This compound is a vital component of cell membranes, playing a dual role in cellular physiology and pathology. Its enrichment in lipid rafts positions it as a key player in modulating signal transduction events at the cell surface. The pathological accumulation of this glycosphingolipid in Fabry disease and its exploitation as a receptor by bacterial toxins highlight its clinical relevance. A thorough understanding of its biophysical properties, metabolism, and signaling functions is crucial for the development of novel therapeutic strategies for associated diseases. The experimental protocols provided in this guide offer a starting point for researchers to further investigate the intricate biology of this compound and its impact on human health. Continued research in this area holds the promise of uncovering new diagnostic markers and therapeutic targets for a range of debilitating conditions.
References
- 1. Functional Dissection of the Retrograde Shiga Toxin Trafficking Inhibitor Retro-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Role of Globotriaosylceramide in Physiology and Pathology [frontiersin.org]
- 3. Retrograde Shiga Toxin Trafficking Is Regulated by ARHGAP21 and Cdc42 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effects of globotriaosylceramide tail saturation level on bilayer phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Lyso-Gb3 activates Notch1 in human podocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. The NFDI4Microbiota Knowledge Base [knowledgebase.nfdi4microbiota.de]
physical and chemical properties of N-TRicosanoyl ceramide trihexoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Tricosanoyl ceramide trihexoside, also known as C23 Globotriaosylceramide (Gb3), is a glycosphingolipid of significant interest in biomedical research. Glycosphingolipids are integral components of cell membranes, playing crucial roles in cell signaling, recognition, and adhesion.[1] This particular variant, featuring a C23:0 fatty acid chain, belongs to the globoseries of glycosphingolipids. An accumulation of ceramide trihexosides is characteristic of Fabry disease, a lysosomal storage disorder caused by a deficiency of the enzyme α-galactosidase A.[2] The tricosanoyl acyl chain's length and saturation level are thought to influence the biophysical properties of the cell membrane and may modulate specific biological activities.[3][4] This document provides a comprehensive overview of the physical and chemical properties, analytical methodologies, and biological relevance of this compound.
Core Physical and Chemical Properties
The distinct physical and chemical characteristics of this compound are fundamental to its behavior in biological systems and analytical procedures.
| Property | Value | Source |
| Synonyms | N-C23:0-Ceramide trihexoside, N-Tricosanoyl globotriaosylceramide, C23 Globotriaosylceramide (d18:1/23:0) | [5][6] |
| Molecular Formula | C₅₉H₁₁₁NO₁₈ | [5][6] |
| Molecular Weight | 1122 g/mol | [5][6] |
| CAS Number | 536745-84-3 | [2] |
| Appearance | Solid | [5][6] |
| Purity | >98% by TLC | [5][6] |
| Melting Point | 130-139 °C | [5][6] |
| Solubility | Soluble in DMSO, hot methanol, and chloroform/methanol (2:1) | [5][6] |
| Storage | -20°C | [5][6] |
Signaling Pathways
Ceramide trihexosides, including the N-tricosanoyl variant, are primarily located in the outer leaflet of the plasma membrane, where they contribute to the formation of lipid rafts. These microdomains are critical for the spatial organization of signaling proteins. The biosynthesis of globotriaosylceramide occurs in the Golgi apparatus, and its degradation takes place in the lysosomes.
Biosynthesis and Degradation of Globotriaosylceramide (Gb3)
Caption: Biosynthesis of this compound and its lysosomal degradation pathway.
Experimental Protocols
Accurate analysis of this compound is crucial for research and diagnostic purposes. The following are detailed methodologies for its extraction and analysis.
Lipid Extraction from Plasma
This protocol outlines the extraction of total lipids, including glycosphingolipids, from plasma samples.
Caption: Workflow for the extraction of lipids from plasma samples.
Analysis by Thin-Layer Chromatography (TLC)
TLC is a common method for the separation and qualitative analysis of glycosphingolipids.
Protocol:
-
Plate Preparation: Use silica (B1680970) gel 60 high-performance TLC plates. If necessary, pre-wash the plates with methanol.[7]
-
Sample Application: Dissolve the lipid extract in a small volume of chloroform/methanol (2:1, v/v) and spot it onto the TLC plate.
-
Development: Develop the plate in a sealed tank containing a solvent system of chloroform/methanol/water (65:25:4, v/v/v).[2] For better separation, a two-step development can be employed. First, develop in chloroform/methanol (98:2), air dry, and then develop in chloroform/methanol/acetic acid/water (61:33:3:3).[8]
-
Visualization: After development, dry the plate and visualize the separated lipids by spraying with a suitable reagent, such as orcinol/sulfuric acid, and heating.[7] Glycosphingolipids will appear as purple spots.
-
Identification: Compare the retention factor (Rf) of the sample spots with that of a purified this compound standard run on the same plate.
Analysis by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
HPLC-MS provides a highly sensitive and quantitative method for the analysis of specific molecular species of ceramide trihexosides.[9][10]
Caption: Workflow for HPLC-MS analysis of ceramide trihexosides.
HPLC Conditions (Example): [9][10]
-
Column: C18 reversed-phase column.
-
Mobile Phase: Isocratic elution with methanol/water (88:12, v/v).
-
Detection: Fluorescence detector with excitation at 340 nm and emission at 435 nm.
Mass Spectrometry Conditions:
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Analysis: Tandem mass spectrometry (MS/MS) for fragmentation analysis to confirm the identity of the lipid species.
Biological and Clinical Significance
The acyl chain length of ceramides (B1148491) has been shown to be a critical determinant of their biological function.[3][4] While specific studies on the N-tricosanoyl (C23:0) variant are less common than for more abundant species like C16:0 or C24:0, its presence in various tissues suggests a defined role. Very-long-chain ceramides are known to be important for the formation of stable and ordered membrane domains.[4]
In the context of Fabry disease, the accumulation of various isoforms of globotriaosylceramide, including those with different acyl chain lengths, contributes to the pathology.[11] The precise role of this compound in the progression of this disease is an area of ongoing research. Furthermore, this molecule serves as a receptor for certain bacterial toxins, such as Shiga toxin, and the specific fatty acid composition of the ceramide can influence toxin binding affinity.[2]
Conclusion
This compound is a biologically important glycosphingolipid with distinct physical and chemical properties. The methodologies outlined in this guide provide a framework for its accurate analysis, which is essential for advancing our understanding of its role in health and disease, particularly in the context of lysosomal storage disorders and host-pathogen interactions. Further research into the specific signaling pathways modulated by this particular ceramide variant will be crucial for elucidating its precise biological functions and its potential as a therapeutic target or biomarker.
References
- 1. Globotriaosylceramide-related biomarkers of fabry disease identified in plasma by high-performance thin-layer chromatography - densitometry- mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. The effect of altered sphingolipid acyl chain length on various disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. web.ist.utl.pt [web.ist.utl.pt]
- 5. superchroma.com.tw [superchroma.com.tw]
- 6. superchroma.com.tw [superchroma.com.tw]
- 7. zaguan.unizar.es [zaguan.unizar.es]
- 8. Reduction of globotriaosylceramide in Fabry disease mice by substrate deprivation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HPLC for simultaneous quantification of total ceramide, glucosylceramide, and ceramide trihexoside concentrations in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] HPLC for simultaneous quantification of total ceramide, glucosylceramide, and ceramide trihexoside concentrations in plasma. | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Quantitative Analysis of N-Tricosanoyl Ceramide Trihexoside by LC-MS/MS: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ceramide trihexosides (CTHs), also known as globotriaosylceramides (Gb3), are a class of glycosphingolipids that play significant roles in various cellular processes. The accumulation of these lipids is notably associated with Fabry disease, a rare X-linked lysosomal storage disorder caused by a deficiency of the enzyme α-galactosidase A.[1][2] Accurate and sensitive quantification of specific CTH molecular species, such as N-Tricosanoyl ceramide trihexoside (C23:0-CTH), in biological matrices is crucial for diagnostics, monitoring disease progression, and evaluating therapeutic efficacy. This application note provides a detailed protocol for the quantitative analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly specific and sensitive analytical technique.[1][2]
Principle of the Method
This method employs a targeted approach for the quantification of this compound. The protocol involves the extraction of lipids from a biological sample, followed by chromatographic separation using liquid chromatography (LC), and subsequent detection and quantification by tandem mass spectrometry (MS/MS). The MS/MS system is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte of interest. An internal standard (IS) is used to ensure accuracy and precision by correcting for variations in sample preparation and instrument response.
Experimental Protocols
Materials and Reagents
-
Solvents: Acetonitrile, Methanol, Water, Chloroform, Isopropanol (all LC-MS grade)
-
Reagents: Formic acid, Ammonium formate, Ammonium hydroxide
-
Standards: this compound (analytical standard), N-Heptadecanoyl-ceramide trihexoside (Internal Standard)
-
Sample Collection Tubes: Polypropylene (B1209903) tubes
-
Glass Vials: for LC-MS/MS analysis
Standard and Internal Standard Preparation
Prepare stock solutions of this compound and the internal standard (N-Heptadecanoyl-ceramide trihexoside) in a suitable organic solvent, such as methanol, at a concentration of 1 mg/mL. From these stock solutions, prepare a series of working standard solutions by serial dilution to construct a calibration curve. The internal standard working solution should be prepared at a fixed concentration.
Sample Preparation (from Plasma)
-
Thaw plasma samples on ice.
-
To 50 µL of plasma in a polypropylene tube, add 10 µL of the internal standard working solution.
-
Add 500 µL of a pre-cooled extraction solvent mixture of chloroform:methanol:water (2:1:0.3 v/v/v).[1][2]
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet proteins.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase composition.
-
Vortex for 30 seconds and transfer the solution to a glass vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
Liquid Chromatography (LC)
| Parameter | Recommended Condition |
| Column | Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 2 mM Ammonium Formate and 0.2% Formic Acid[1][2] |
| Mobile Phase B | Methanol with 1 mM Ammonium Formate and 0.2% Formic Acid[1][2] |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C[1] |
| Gradient Elution | Start with a suitable percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then re-equilibrate the column. A typical gradient might start at 80% B, increase to 95% B over several minutes, hold, and then return to initial conditions.[1] |
Mass Spectrometry (MS/MS)
| Parameter | Recommended Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
MRM Transitions
The selection of appropriate MRM transitions is critical for the selectivity and sensitivity of the method. The precursor ion for this compound is its protonated molecule [M+H]⁺. A characteristic product ion for many ceramides (B1148491) and glycosphingolipids results from the fragmentation of the sphingoid base, often yielding a fragment with m/z 264.3.[1]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound (C23:0-CTH) | 1144.8 | 264.3 | 100 | 50 |
| N-Heptadecanoyl-ceramide trihexoside (C17:0-CTH, IS) | 1060.7 | 264.4 | 100 | 50 |
Note: The exact precursor ion m/z for C23:0-CTH was calculated based on its chemical formula and the addition of a proton. The product ion and collision energy are based on typical fragmentation patterns for similar molecules.[1][3] These values should be optimized on the specific instrument being used.
Data Presentation and Quantitative Analysis
A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte in the prepared standards. The concentration of this compound in the unknown samples is then determined from this calibration curve using the measured peak area ratio.
Table 1: Quantitative Performance Characteristics (Hypothetical Data)
| Parameter | Value |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantitation (LOQ) | 1.0 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
| Recovery | 85 - 115% |
Note: The values presented in Table 1 are hypothetical and serve as an example of typical performance characteristics for such an assay. Actual performance should be validated in the user's laboratory.
Visualizations
Caption: Experimental workflow for the quantitative analysis of this compound.
Caption: Simplified biosynthetic pathway of Globotriaosylceramide (Ceramide Trihexoside).
Conclusion
The described LC-MS/MS method provides a robust and sensitive platform for the quantitative analysis of this compound in biological samples. This detailed protocol can be adapted and validated by researchers in academic and industrial settings for applications in biomarker discovery, clinical diagnostics, and the development of therapeutic interventions for Fabry disease and other related disorders. The high selectivity of MRM-based quantification ensures reliable data for critical research and development decisions.
References
Application Notes & Protocols: N-Tricosanoyl Ceramide Trihexoside as an Internal Standard in Lipidomics
Introduction
Lipidomics, the large-scale study of cellular lipids, presents significant analytical challenges due to the vast structural diversity and wide dynamic range of lipid species. To achieve accurate and reproducible quantification of lipids by mass spectrometry (MS), the use of internal standards is crucial. An ideal internal standard is a structurally similar but non-endogenous molecule that can be added to a sample at a known concentration at the beginning of the experimental workflow. This allows for the correction of variability introduced during sample preparation, extraction, and analysis.
N-Tricosanoyl-d-erythro-ceramide trihexoside (C23:0-CTH) is an excellent internal standard for the quantification of globotriaosylceramides (Gb3) and other related glycosphingolipids. Its long, odd-numbered acyl chain (C23:0) makes it rare in biological systems, ensuring that its signal does not overlap with endogenous lipid species. This document provides detailed protocols and application data for the use of C23:0-CTH as an internal standard in lipidomics workflows.
Key Properties and Applications
N-Tricosanoyl ceramide trihexoside is a synthetic analog of endogenous ceramide trihexosides. Its key features as an internal standard include:
-
Structural Similarity: It mimics the chromatographic and ionization behavior of endogenous CTH species.
-
Non-Endogenous Nature: The C23:0 acyl chain is not naturally abundant, preventing interference with the measurement of endogenous lipids.
-
Chemical Stability: It is stable throughout the extraction and analysis process.
This internal standard is particularly useful for the quantification of globotriaosylceramide (Gb3), a biomarker for Fabry disease, a lysosomal storage disorder caused by a deficiency of the enzyme α-galactosidase A. Accurate quantification of Gb3 in plasma and tissues is critical for diagnosis and for monitoring treatment efficacy.
Experimental Workflow
The following diagram outlines the typical workflow for a lipidomics experiment utilizing this compound as an internal standard.
Caption: A typical workflow for lipidomics analysis using an internal standard.
Detailed Experimental Protocols
1. Preparation of Standards and Reagents
-
Internal Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., chloroform:methanol (B129727), 2:1 v/v). Store at -20°C.
-
Working Solution: From the stock solution, prepare a working solution at a concentration of 10 µg/mL in methanol. This working solution will be used to spike the samples.
-
Extraction Solvents:
-
Methanol (HPLC grade)
-
Chloroform (HPLC grade)
-
Water (LC-MS grade)
-
2. Sample Preparation and Lipid Extraction
This protocol is adapted for the extraction of lipids from 100 µL of human plasma.
-
Thaw Samples: Thaw frozen plasma samples on ice.
-
Spike with Internal Standard: To a 2 mL microcentrifuge tube, add 100 µL of plasma. Add 10 µL of the 10 µg/mL this compound working solution.
-
Protein Precipitation and Lipid Extraction:
-
Add 500 µL of methanol to the sample, vortex for 30 seconds to precipitate proteins.
-
Add 1 mL of chloroform, vortex for 1 minute.
-
Add 300 µL of water, vortex for 1 minute.
-
-
Phase Separation: Centrifuge the mixture at 3,000 x g for 10 minutes at 4°C. This will result in two distinct phases.
-
Collect Organic Layer: Carefully collect the lower organic phase (chloroform layer) containing the lipids into a new clean tube.
-
Dry and Reconstitute: Evaporate the solvent under a gentle stream of nitrogen. Reconstitute the dried lipid extract in 100 µL of the initial mobile phase for LC-MS/MS analysis (e.g., methanol:acetonitrile, 1:1 v/v).
3. LC-MS/MS Analysis
-
Chromatography:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable for separating ceramide trihexosides.
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.
-
Mobile Phase B: Acetonitrile:Isopropanol (90:10, v/v) with 0.1% formic acid.
-
Gradient: A typical gradient would start at 40% B, increasing to 95% B over 15 minutes, holding for 5 minutes, and then re-equilibrating at 40% B.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification. The transitions for the internal standard and the target analytes need to be optimized.
-
Quantitative Data
The following table summarizes typical MRM transitions and concentrations used for the quantification of common ceramide trihexosides using this compound as an internal standard.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Typical Concentration in Plasma (ng/mL) |
| Internal Standard | |||
| N-Tricosanoyl-CTH (C23:0) | 1098.8 | 264.3 | Spiked at 100 ng/mL |
| Endogenous Analytes | |||
| N-Palmitoyl-CTH (C16:0) | 1002.7 | 264.3 | 1.5 - 5.0 |
| N-Stearoyl-CTH (C18:0) | 1030.8 | 264.3 | 0.5 - 2.0 |
| N-Lignoceroyl-CTH (C24:0) | 1114.9 | 264.3 | 10.0 - 30.0 |
| N-Nervonoyl-CTH (C24:1) | 1112.9 | 264.3 | 2.0 - 8.0 |
Note: The specific m/z values may vary slightly depending on the instrument and adduction ([M+H]+, [M+Na]+ etc.). The product ion at m/z 264.3 corresponds to the trihexoside sugar moiety.
Signaling Pathway Context
Ceramide trihexosides are part of the globoseries of glycosphingolipids. The synthesis pathway is a step-wise addition of sugar moieties, and its dysregulation is associated with diseases like Fabry disease.
Caption: Simplified biosynthesis pathway of globotriaosylceramide (Gb3).
Conclusion
This compound serves as a reliable internal standard for the accurate quantification of ceramide trihexosides and related glycosphingolipids in complex biological matrices. Its non-endogenous nature and structural similarity to the analytes of interest allow for the correction of analytical variability, leading to robust and reproducible results. The protocols and data presented here provide a framework for the implementation of this standard in targeted lipidomics studies, particularly for clinical research applications such as the monitoring of biomarkers for Fabry disease.
Application Note: Development of a Direct ELISA for the Detection of N-Tricosanoyl Ceramide Trihexoside
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ceramide trihexoside (also known as globotriaosylceramide, Gb3, or CD77) is a glycosphingolipid found in mammalian cell membranes.[1][2] It plays a role in cellular signaling and is notable as a receptor for Shiga toxins.[3] An accumulation of Gb3 due to a deficiency in the enzyme α-galactosidase A leads to Fabry disease, a lysosomal storage disorder.[1][2] N-Tricosanoyl ceramide trihexoside is a specific form of Gb3 containing a C23:0 fatty acid chain.[4] The ability to accurately quantify specific Gb3 species is crucial for research into Fabry disease, diagnostics, and monitoring therapeutic efficacy. This document outlines a protocol for the development of a direct Enzyme-Linked Immunosorbent Assay (ELISA) for the sensitive detection of this compound.
Assay Principle
This direct ELISA is designed to quantify this compound (Gb3) in prepared samples. The principle involves immobilizing the glycolipid antigen onto a 96-well microplate. A specific primary antibody against Gb3 binds to the immobilized antigen. This is followed by the addition of a Horseradish Peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody. Finally, a chromogenic substrate (TMB) is added, which is converted by HRP into a colored product. The intensity of the color is directly proportional to the amount of Gb3 captured in the well and is measured spectrophotometrically at 450 nm.
Caption: Principle of the direct ELISA for N-Tricosanoyl Gb3 detection.
Experimental Protocols
I. Materials and Reagents
-
Antigen: this compound (C23:0-Gb3)
-
Antibodies:
-
Plates: High-binding 96-well polystyrene microplates
-
Reagents:
-
Ethanol (B145695) (100%, ACS grade)
-
Methanol (B129727) (100%, ACS grade)
-
Bovine Serum Albumin (BSA), ELISA grade
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Tween-20
-
3,3',5,5'-Tetramethylbenzidine (TMB) Substrate Solution
-
Stop Solution (e.g., 2N H₂SO₄)
-
Ultrapure water
-
II. Reagent Preparation
-
Coating Buffer (Ethanol): Use 100% ethanol. Prepare fresh.
-
Wash Buffer (PBST): 0.05% Tween-20 in 1X PBS.
-
Blocking Buffer: 1% BSA (w/v) in 1X PBS.
-
Antibody Diluent: 1% BSA (w/v) in PBST.
-
Gb3 Standard Stock (100 µg/mL): Dissolve this compound in hot methanol or a chloroform/methanol mixture to create a stock solution. Aliquot and store at -20°C.
-
Gb3 Working Standards: Prepare a serial dilution of the Gb3 stock solution in 100% ethanol to create standards (e.g., from 1000 ng/mL down to 15.6 ng/mL).
III. ELISA Protocol
This protocol is optimized for the specific challenge of coating non-polar glycolipids onto a polystyrene plate surface.
-
Antigen Coating (Solvent Evaporation Method):
-
Add 50 µL of Gb3 working standards or prepared samples (diluted in 100% ethanol) to each well.
-
Allow the solvent to evaporate completely by incubating the plate uncovered in a fume hood or biosafety cabinet at room temperature overnight. This leaves the lipid adsorbed to the well surface.[6]
-
Note: This passive adsorption method is crucial for glycolipids and differs from aqueous coating methods used for proteins.[7]
-
-
Washing:
-
After evaporation, wash the plate gently 3 times with 200 µL of PBST per well to remove any non-adsorbed antigen. Avoid vigorous washing that could strip the lipid from the plate.
-
-
Blocking:
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 90 minutes at 37°C or 2 hours at room temperature to block non-specific binding sites.
-
Wash the plate 3 times with PBST.
-
-
Primary Antibody Incubation:
-
Dilute the primary Anti-Gb3 antibody in Antibody Diluent to its optimal concentration (this must be determined empirically, e.g., 1:1000).
-
Add 100 µL of the diluted primary antibody to each well.
-
Incubate for 1 hour at 37°C.
-
Wash the plate 3 times with PBST.
-
-
Secondary Antibody Incubation:
-
Dilute the HRP-conjugated secondary antibody in Antibody Diluent to its optimal concentration (e.g., 1:5000).
-
Add 100 µL of the diluted secondary antibody to each well.
-
Incubate for 1 hour at 37°C in the dark.
-
Wash the plate 5 times with PBST, ensuring complete removal of unbound conjugate.
-
-
Detection:
-
Add 100 µL of TMB Substrate Solution to each well.
-
Incubate at room temperature in the dark for 15-20 minutes. Monitor for color development (blue).
-
Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Read the absorbance at 450 nm on a microplate reader within 15 minutes of adding the Stop Solution.
-
Caption: Step-by-step experimental workflow for the direct Gb3 ELISA.
Data Presentation and Analysis
Data should be analyzed using microplate reader software. Subtract the average zero standard (blank) optical density (OD) from all other OD readings.
Standard Curve
Generate a standard curve by plotting the mean absorbance (Y-axis) against the known concentrations of the Gb3 standards (X-axis). A four-parameter logistic (4-PL) curve fit is recommended.
Table 1: Example Data for Gb3 Standard Curve
| Gb3 Conc. (ng/mL) | OD 450nm (Rep 1) | OD 450nm (Rep 2) | Mean OD | Corrected Mean OD |
|---|---|---|---|---|
| 1000 | 2.154 | 2.210 | 2.182 | 2.132 |
| 500 | 1.899 | 1.951 | 1.925 | 1.875 |
| 250 | 1.432 | 1.488 | 1.460 | 1.410 |
| 125 | 0.955 | 0.981 | 0.968 | 0.918 |
| 62.5 | 0.560 | 0.548 | 0.554 | 0.504 |
| 31.25 | 0.312 | 0.320 | 0.316 | 0.266 |
| 15.625 | 0.178 | 0.184 | 0.181 | 0.131 |
| 0 (Blank) | 0.051 | 0.049 | 0.050 | 0.000 |
Quantification of Unknown Samples
The concentration of N-Tricosanoyl Gb3 in unknown samples can be determined by interpolating their corrected mean OD values from the standard curve. Ensure that the OD values of the samples fall within the linear range of the standard curve. Samples may need to be diluted accordingly.
Table 2: Example Data for Unknown Samples
| Sample ID | Dilution Factor | Mean OD | Corrected Mean OD | Calculated Conc. (ng/mL) | Final Conc. (ng/mL) |
|---|---|---|---|---|---|
| Sample A | 10 | 1.215 | 1.165 | 185.4 | 1854.0 |
| Sample B | 20 | 0.742 | 0.692 | 88.1 | 1762.0 |
| Control C | 10 | 0.190 | 0.140 | 16.5 | 165.0 |
Disclaimer: This application note provides a general framework. Optimization of incubation times, antibody concentrations, and blocking reagents is recommended for specific applications and sample types. For research use only.
References
- 1. Anti-Gb3 Monoclonal Antibody (14A6) - Amerigo Scientific [amerigoscientific.com]
- 2. Ceramide trihexoside | chemical compound | Britannica [britannica.com]
- 3. N-Dodecanoyl-NBD-ceramide trihexoside [shop.labclinics.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. amsbio.com [amsbio.com]
- 6. Conformationally altered β2-glycoprotein I is the antigen for anti-cardiolipin autoantibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: Profiling of N-Tricosanoyl Ceramide Trihexoside using MALDI-TOF Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and rapid method for the profiling of N-Tricosanoyl ceramide trihexoside and other globotriaosylceramides (Gb3) from biological matrices using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry. Ceramide trihexosides are critical biomarkers for Fabry disease, a lysosomal storage disorder. The protocols provided herein offer a comprehensive guide for sample preparation, MALDI-TOF analysis, and data interpretation, facilitating research and drug development efforts targeting Fabry disease.
Introduction
Fabry disease is an X-linked lysosomal storage disorder caused by a deficiency of the enzyme α-galactosidase A. This enzymatic defect leads to the accumulation of globotriaosylceramide (Gb3) and related glycosphingolipids in various tissues, resulting in progressive renal, cardiac, and cerebrovascular complications. This compound (C23:0 Gb3) is one of the many isoforms of Gb3 that accumulate. The quantitative analysis of Gb3 isoforms in biological fluids such as urine and plasma is crucial for the diagnosis, monitoring of disease progression, and evaluation of therapeutic efficacy. MALDI-TOF mass spectrometry offers a high-throughput and sensitive platform for the analysis of these biomarkers.
Pathophysiology of Fabry Disease
In healthy individuals, Gb3 is degraded within the lysosome by α-galactosidase A. In Fabry disease patients, the deficiency of this enzyme leads to the accumulation of Gb3 in the lysosomes of various cells. This accumulation triggers a cascade of cellular events, including inflammation and fibrosis, which contribute to the clinical manifestations of the disease.
Application Notes and Protocols for Studying N-Tricosanoyl Ceramide Trihexoside Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Tricosanoyl ceramide trihexoside, also known as Globotriaosylceramide (Gb3) with a C23:0 fatty acid chain, is a glycosphingolipid that plays a crucial role in various cellular processes. It is primarily located in the outer leaflet of the plasma membrane of mammalian cells.[1] This molecule is of significant interest to researchers due to its involvement in both physiological and pathological conditions. Notably, the accumulation of Gb3 is the hallmark of Fabry disease, a lysosomal storage disorder caused by a deficiency of the enzyme α-galactosidase A.[1] Furthermore, Gb3 serves as a specific receptor for Shiga toxins produced by certain strains of Escherichia coli, mediating their entry into cells and subsequent cytotoxicity.[1][2]
These application notes provide a detailed overview of cell-based assays to investigate the diverse functions of this compound. The protocols outlined below are designed to enable researchers to probe its role in cellular signaling, apoptosis, autophagy, oxidative stress, and cell adhesion.
Key Functions and Biological Relevance
-
Fabry Disease Pathogenesis: The progressive accumulation of Gb3 in various cell types, particularly endothelial cells, leads to the multi-systemic clinical manifestations of Fabry disease, including renal failure, cardiovascular problems, and neuropathic pain.[1]
-
Receptor for Shiga Toxins: Gb3 facilitates the binding and internalization of Shiga toxins, leading to inhibition of protein synthesis and cell death. This interaction is a key factor in the pathogenesis of hemolytic-uremic syndrome (HUS).[1][2]
-
Cellular Signaling: As a component of lipid rafts, Gb3 is implicated in the modulation of signal transduction pathways. It can influence the activity of membrane-associated proteins and downstream signaling cascades.[1][3]
-
Apoptosis and Autophagy: The ceramide backbone of Gb3 is a well-known bioactive lipid involved in the regulation of programmed cell death (apoptosis) and cellular recycling processes (autophagy).
-
Immune Response and Cell Adhesion: Glycosphingolipids, including Gb3, are involved in cell-cell recognition and can modulate immune cell function and adhesion processes.[1]
Data Presentation
The following tables summarize quantitative data from representative studies investigating the function of Gb3.
Table 1: Effect of Gb3 on KCa3.1 Channel Expression and Activity in Mouse Aortic Endothelial Cells (MAECs) [3]
| Treatment | KCa3.1 mRNA Expression (relative to control) | KCa3.1 Protein Expression (relative to control) | KCa3.1 Current Density (pA/pF) at +60 mV |
| Control | 1.00 ± 0.08 | 1.00 ± 0.12 | 15.2 ± 1.8 |
| Gb3 (5 µmol/L) | 0.65 ± 0.06 | 0.58 ± 0.09 | 8.5 ± 1.1 |
| Gb3 (10 µmol/L) | 0.42 ± 0.05 | 0.35 ± 0.07 | 5.1 ± 0.9 |
| Gb3 (15 µmol/L) | 0.28 ± 0.04 | 0.21 ± 0.05 | 3.2 ± 0.7* |
*p < 0.05 compared to control
Table 2: Quantification of Gb3 Expression in Human Glomerular Microvascular Endothelial Cells (GMVECs) and Mesangial Cells [4]
| Cell Type | Treatment | Gb3 Expression (relative to unstimulated GMVECs) |
| GMVECs | Unstimulated | 1.0 |
| GMVECs | TNF-α stimulated | 3.5 ± 0.6 |
| Mesangial Cells | Unstimulated | 2.1 ± 0.4 |
| Mesangial Cells | TNF-α stimulated | 4.2 ± 0.7 |
*p < 0.05 compared to unstimulated cells of the same type
Experimental Protocols
Shiga Toxin B Subunit (STxB) Binding Assay by Flow Cytometry
This protocol allows for the quantification of Gb3 expression on the cell surface using a fluorescently labeled, non-toxic B subunit of the Shiga toxin.
Materials:
-
Cells of interest (e.g., Human Umbilical Vein Endothelial Cells - HUVECs)
-
This compound (for exogenous loading, optional)
-
Fluorescently labeled Shiga Toxin B subunit (e.g., Alexa Fluor 488-STxB)
-
Phosphate Buffered Saline (PBS)
-
Bovine Serum Albumin (BSA)
-
Flow cytometer
Protocol:
-
Cell Preparation:
-
Culture cells to 70-80% confluency.
-
For exogenous loading, incubate cells with the desired concentration of this compound (e.g., 10 µM) for 24-48 hours.
-
Harvest cells using a non-enzymatic cell dissociation solution to preserve surface proteins.
-
Wash cells twice with cold PBS containing 1% BSA (FACS buffer).
-
Resuspend cells in FACS buffer to a concentration of 1 x 10^6 cells/mL.
-
-
Staining:
-
To 100 µL of cell suspension, add fluorescently labeled STxB to a final concentration of 1-5 µg/mL.
-
Incubate on ice for 30-60 minutes, protected from light.
-
Wash cells three times with 1 mL of cold FACS buffer.
-
-
Flow Cytometry Analysis:
-
Resuspend the cell pellet in 500 µL of FACS buffer.
-
Analyze the cells using a flow cytometer, exciting at the appropriate wavelength for the fluorophore (e.g., 488 nm for Alexa Fluor 488) and detecting the emission.
-
Use unstained cells as a negative control to set the baseline fluorescence.
-
Quantify the mean fluorescence intensity (MFI) of the cell population to determine the level of STxB binding, which correlates with Gb3 expression.
-
Gb3-Induced Apoptosis Detection by TUNEL Assay
This protocol detects DNA fragmentation, a hallmark of late-stage apoptosis, induced by Gb3.
Materials:
-
Cells cultured on coverslips or in chamber slides
-
This compound
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) assay kit (containing TdT enzyme, labeled dUTPs, and buffers)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
DAPI or Hoechst stain for nuclear counterstaining
-
Fluorescence microscope
Protocol:
-
Cell Treatment and Fixation:
-
Treat cells with this compound at the desired concentration and for the appropriate duration to induce apoptosis (e.g., 20 µM for 24 hours). Include a vehicle-treated control.
-
Wash cells with PBS.
-
Fix cells with 4% PFA for 15-30 minutes at room temperature.[5]
-
Wash cells twice with PBS.
-
-
Permeabilization:
-
Incubate cells with permeabilization solution for 5-15 minutes on ice.[5]
-
Wash cells twice with PBS.
-
-
TUNEL Staining:
-
Follow the manufacturer's protocol for the TUNEL assay kit. This typically involves:
-
-
Counterstaining and Imaging:
-
Wash the cells with PBS.
-
Incubate with a nuclear counterstain like DAPI or Hoechst for 5-10 minutes.
-
Wash with PBS.
-
Mount the coverslips onto microscope slides.
-
Visualize the cells using a fluorescence microscope. Apoptotic cells will show fluorescence from the incorporated labeled dUTPs in their nuclei.
-
Ceramide-Induced Autophagy Assay (LC3B Lipidation)
This protocol assesses the induction of autophagy by monitoring the conversion of the soluble form of LC3B (LC3B-I) to the autophagosome-associated lipidated form (LC3B-II).
Materials:
-
Cells of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
SDS-PAGE gels and Western blotting apparatus
-
Primary antibody against LC3B
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence detection reagents
Protocol:
-
Cell Treatment and Lysis:
-
Treat cells with this compound (e.g., 20 µM) for various time points (e.g., 6, 12, 24 hours). Include a vehicle-treated control.
-
For monitoring autophagic flux, a lysosomal inhibitor like Bafilomycin A1 (100 nM) can be added for the last 2-4 hours of treatment.
-
Wash cells with cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on a 12-15% SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary anti-LC3B antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using a chemiluminescence detection system.
-
LC3B-I will appear as a band at ~16-18 kDa, and LC3B-II will be at ~14-16 kDa.
-
Quantify the band intensities and calculate the LC3B-II/LC3B-I ratio or the ratio of LC3B-II to a loading control (e.g., β-actin). An increase in this ratio indicates the induction of autophagy.
-
Gb3-Induced Oxidative Stress Detection using DCFDA
This assay measures the generation of reactive oxygen species (ROS) in cells treated with Gb3 using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFDA).
Materials:
-
Cells cultured in a 96-well plate or on coverslips
-
This compound
-
DCFDA (or its cell-permeant derivative, H2DCFDA)
-
Phenol (B47542) red-free cell culture medium
-
Fluorescence microplate reader or fluorescence microscope
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate (for plate reader) or on coverslips (for microscopy) and allow them to adhere overnight.
-
Treat cells with this compound at various concentrations for the desired time. Include a vehicle-treated control and a positive control for ROS induction (e.g., H2O2).
-
-
DCFDA Staining:
-
Measurement:
-
Wash the cells twice with PBS to remove excess probe.
-
Add phenol red-free medium or PBS back to the wells.
-
For microplate reader: Measure the fluorescence intensity at an excitation/emission of ~485/535 nm.[7]
-
For fluorescence microscopy: Image the cells using a filter set appropriate for FITC.
-
-
Data Analysis:
-
Calculate the fold change in fluorescence intensity in treated cells compared to the vehicle-treated control.
-
Gb3-Mediated Cell Adhesion Assay
This protocol assesses the effect of Gb3 on the expression of cell adhesion molecules and cell-cell adhesion.
Materials:
-
Endothelial cells (e.g., HUVECs)
-
This compound
-
Fluorescently labeled antibodies against cell adhesion molecules (e.g., ICAM-1, VCAM-1, E-selectin)
-
FACS buffer (PBS with 1% BSA)
-
Flow cytometer
Protocol:
-
Cell Treatment:
-
Culture endothelial cells to confluency.
-
Treat cells with this compound (e.g., 10 µM) for 24-48 hours.
-
Optionally, stimulate with an inflammatory cytokine like TNF-α (10 ng/mL) for the last 4-6 hours to induce adhesion molecule expression.
-
-
Antibody Staining:
-
Harvest cells using a non-enzymatic method.
-
Wash cells with cold FACS buffer.
-
Resuspend 1 x 10^6 cells in 100 µL of FACS buffer.
-
Add the fluorescently labeled antibodies against the adhesion molecules of interest.
-
Incubate on ice for 30-60 minutes in the dark.
-
Wash cells three times with cold FACS buffer.
-
-
Flow Cytometry Analysis:
-
Resuspend the cell pellet in 500 µL of FACS buffer.
-
Analyze the cells on a flow cytometer to quantify the expression of each adhesion molecule based on the mean fluorescence intensity.
-
Use isotype control antibodies to set the background fluorescence.
-
Mandatory Visualization
Caption: Signaling pathways influenced by this compound (Gb3).
Caption: Workflow for the Shiga Toxin B subunit (STxB) binding assay.
Caption: Workflow for apoptosis detection using the TUNEL assay.
References
- 1. Role of Globotriaosylceramide in Physiology and Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation of Fluorescent Recombinant Shiga Toxin B Subunit and Its Application to Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. clyte.tech [clyte.tech]
- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 7. abcam.com [abcam.com]
Application Notes and Protocols for N-Tricosanoyl Ceramide Trihexoside Antibody Production and Validation
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Tricosanoyl ceramide trihexoside, a glycosphingolipid, is a critical biomarker in the diagnosis and monitoring of Fabry disease, a rare X-linked lysosomal storage disorder. This molecule, also known as globotriaosylceramide (Gb3) with a C23:0 fatty acid chain, accumulates in various cells and tissues, leading to progressive organ damage. Furthermore, it serves as a receptor for Shiga toxins, implicating it in the pathogenesis of infections by certain strains of Escherichia coli. The development of specific antibodies against this compound is crucial for advancing research, diagnostic assays, and potential therapeutic strategies.
These application notes provide detailed protocols for the production and validation of monoclonal antibodies specifically targeting this compound.
Antibody Production
The generation of monoclonal antibodies against glycolipid antigens like this compound presents unique challenges due to their low immunogenicity. The following protocols outline two primary methods for antibody production: Hybridoma technology and Phage Display.
Protocol 1: Monoclonal Antibody Production using Hybridoma Technology
This protocol involves immunizing mice with the target antigen and fusing the resulting antibody-producing B cells with myeloma cells to create immortal hybridoma cell lines.
Experimental Workflow: Hybridoma Production
Caption: Workflow for monoclonal antibody production using hybridoma technology.
Methodology:
-
Immunogen Preparation: To enhance immunogenicity, adsorb purified this compound onto heat-inactivated Salmonella minnesota R595 mutant.
-
Immunization: Immunize BALB/c mice with the prepared immunogen mixed with a suitable adjuvant (e.g., TiterMax Gold) via intraperitoneal injections every 2-3 weeks.
-
Hybridoma Production:
-
Following a final booster injection, isolate splenocytes from the immunized mice.
-
Fuse splenocytes with SP2/0-Ag14 myeloma cells using polyethylene (B3416737) glycol (PEG).
-
Select for fused hybridoma cells by culturing in hypoxanthine-aminopterin-thymidine (HAT) medium.
-
-
Screening: Screen hybridoma culture supernatants for the presence of antibodies specific to this compound using an indirect ELISA (see Protocol 3).
-
Cloning and Expansion:
-
Clone hybridomas from positive wells by limiting dilution to ensure monoclonality.
-
Expand positive clones and re-test for antibody specificity.
-
-
Antibody Production and Purification:
-
Grow selected hybridoma clones in large-scale cultures.
-
Purify the monoclonal antibodies from the culture supernatant using protein A/G affinity chromatography.
-
Protocol 2: Antibody Fragment Production using Phage Display
Phage display technology allows for the in vitro selection of antibody fragments (e.g., scFv, Fab) from a library displayed on the surface of bacteriophages.
Experimental Workflow: Phage Display
Caption: Workflow for antibody fragment production using phage display.
Methodology:
-
Antigen Immobilization: Coat microtiter plate wells with this compound.
-
Biopanning:
-
Incubate a human synthetic scFv or Fab phage display library with the immobilized antigen.
-
Wash away non-specifically bound phages.
-
Elute specifically bound phages.
-
Amplify the eluted phages by infecting E. coli.
-
Repeat the panning process for 3-5 rounds to enrich for high-affinity binders.
-
-
Screening:
-
Perform a phage ELISA to identify individual phage clones that bind to this compound.
-
-
Characterization:
-
Sequence the variable regions of the heavy and light chains of the positive clones.
-
Subclone the antibody fragments into an expression vector for large-scale production and purification.
-
Antibody Validation
Thorough validation is essential to ensure the specificity, sensitivity, and reproducibility of the newly developed antibody. The following protocols describe key validation experiments.
Protocol 3: Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a plate-based assay used to detect and quantify the binding of the antibody to its antigen.
Methodology:
-
Antigen Coating: Coat 96-well microtiter plates with this compound (1-5 µg/mL in methanol) by evaporating the solvent overnight at room temperature.
-
Blocking: Block non-specific binding sites with 5% Bovine Serum Albumin (BSA) in Phosphate Buffered Saline (PBS) for 2 hours at room temperature.
-
Primary Antibody Incubation: Add serial dilutions of the anti-N-Tricosanoyl ceramide trihexoside antibody (or hybridoma supernatant) and incubate for 2 hours at room temperature.
-
Secondary Antibody Incubation: Wash the plate and add a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP) for 1 hour at room temperature.
-
Detection: Wash the plate and add a TMB (3,3',5,5'-Tetramethylbenzidine) substrate. Stop the reaction with sulfuric acid and measure the absorbance at 450 nm.
Data Presentation: ELISA
| Antibody Clone | Antigen Concentration (µg/mL) | OD 450nm (Mean ± SD) |
| MAb-NTC-01 | 1 | 1.85 ± 0.12 |
| 0.5 | 1.23 ± 0.08 | |
| 0.1 | 0.45 ± 0.05 | |
| 0 | 0.08 ± 0.01 | |
| MAb-NTC-02 | 1 | 1.98 ± 0.15 |
| 0.5 | 1.45 ± 0.10 | |
| 0.1 | 0.52 ± 0.06 | |
| 0 | 0.09 ± 0.02 | |
| Isotype Control | 1 | 0.12 ± 0.03 |
A study on circulating anti-globotriaosylceramide (Gb3) antibodies in patients with Fabry Disease Cardiomyopathy found that an optimal cut-off value of >7.5 yielded a sensitivity of 83.8% and a specificity of 87.5% for predicting myocardial inflammation.[1] In this study, 87.5% of patients with myocarditis were positive for anti-Gb3 antibodies, while 81.1% of patients without myocarditis were negative.[1][2]
Protocol 4: Thin-Layer Chromatography (TLC) - Immunostaining
TLC-immunostaining is used to assess the specificity of the antibody by testing its binding to the antigen separated from other lipids.
Methodology:
-
TLC Separation: Spot this compound and a mixture of other related glycolipids onto a high-performance TLC (HPTLC) plate. Develop the plate in a suitable solvent system (e.g., chloroform:methanol:water, 65:25:4, v/v/v).
-
Blocking: After drying, block the plate with 1% BSA in PBS for 1 hour.
-
Antibody Incubation: Incubate the plate with the anti-N-Tricosanoyl ceramide trihexoside antibody for 2 hours.
-
Secondary Antibody and Detection: Wash the plate and incubate with an HRP-conjugated secondary antibody. Visualize the binding by adding a chemiluminescent substrate.
Protocol 5: Immunohistochemistry (IHC)
IHC is used to detect the presence and localization of this compound in tissue sections.
Methodology:
-
Tissue Preparation: Use formalin-fixed, paraffin-embedded tissue sections from relevant samples (e.g., kidney biopsies from Fabry disease patients).
-
Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate (B86180) buffer (pH 6.0).
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific binding with 5% normal goat serum.
-
Primary Antibody Incubation: Incubate the sections with the anti-N-Tricosanoyl ceramide trihexoside antibody overnight at 4°C. A rat monoclonal IgM antibody against Gb3/CD77 has been used for immunohistochemical staining of formalin-fixed frozen sections.[3]
-
Secondary Antibody and Detection: Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP complex. Visualize the staining with a DAB (3,3'-Diaminobenzidine) substrate.
-
Counterstaining: Counterstain with hematoxylin.
Studies have shown that Gb3 immunostaining can specifically diagnose Fabry nephropathy in paraffin-embedded kidney biopsies.[4][5] In these patients, residual Gb3 was detected in various kidney cells, including glomerular, tubular, interstitial, and vascular cells.[4]
Protocol 6: Flow Cytometry
Flow cytometry can be used to detect the expression of this compound on the surface of cells.
Methodology:
-
Cell Preparation: Harvest cells of interest (e.g., cell lines known to express Gb3) and wash with PBS.
-
Blocking: Block Fc receptors with a suitable blocking agent.
-
Primary Antibody Staining: Incubate the cells with the anti-N-Tricosanoyl ceramide trihexoside antibody (or an isotype control) for 30 minutes on ice.
-
Secondary Antibody Staining: Wash the cells and incubate with a fluorescently labeled secondary antibody (e.g., FITC-conjugated anti-mouse IgG) for 30 minutes on ice in the dark.
-
Data Acquisition: Wash the cells and acquire data on a flow cytometer.
Data Presentation: Flow Cytometry
| Cell Line | Antibody | Mean Fluorescence Intensity (MFI) | % Positive Cells |
| Daudi (Gb3 positive) | MAb-NTC-01 | 850 | 95% |
| Isotype Control | 50 | 2% | |
| K562 (Gb3 negative) | MAb-NTC-01 | 60 | 3% |
| Isotype Control | 55 | 2.5% |
Signaling Pathways
This compound is a component of the cell membrane and is involved in cellular signaling. It is a key component of the ceramide signaling pathway and also acts as a receptor for Shiga toxin, initiating a specific signaling cascade.
Ceramide Signaling Pathway
Ceramides are central molecules in sphingolipid metabolism and act as second messengers in various cellular processes, including proliferation, apoptosis, and inflammation. The generation of ceramide can be initiated by various stimuli, leading to the activation of downstream effectors.
Caption: Generalized ceramide signaling pathway.
Shiga Toxin Signaling Pathway
The B subunit of Shiga toxin binds to Gb3 on the cell surface, leading to internalization of the toxin and subsequent inhibition of protein synthesis and cell death.
Caption: Shiga toxin signaling pathway initiated by binding to Gb3.
References
- 1. mdpi.com [mdpi.com]
- 2. Circulating Anti-GB3 Antibody as a Biomarker of Myocardial Inflammation in Patients with Fabry Disease Cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Spontaneous Accumulation of Globotriaosylceramide (Gb3) in Proximal Renal Tubules in an ICR Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immunohistochemical diagnosis of Fabry nephropathy and localisation of globotriaosylceramide deposits in paraffin-embedded kidney tissue sections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Quantitative Analysis of N-Tricosanoyl-Ceramide Trihexoside
Welcome to the Technical Support Center for the quantification of N-Tricosanoyl-ceramide trihexoside (tricosanoyl-CTH). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges, particularly matrix effects, encountered during the LC-MS/MS analysis of this important biomarker.
Frequently Asked Questions (FAQs)
Q1: What is N-Tricosanoyl-ceramide trihexoside and why is its quantification important?
N-Tricosanoyl-ceramide trihexoside is a specific isoform of globotriaosylceramide (Gb3 or CTH), a class of glycosphingolipids. Gb3 is a critical biomarker for the diagnosis and monitoring of Fabry disease, a rare X-linked lysosomal storage disorder.[1] In Fabry disease, a deficiency of the enzyme α-galactosidase A leads to the accumulation of Gb3 in various tissues and biological fluids.[1][2] Accurate quantification of specific Gb3 isoforms like N-Tricosanoyl-ceramide trihexoside can provide valuable insights into disease progression and the efficacy of therapeutic interventions.
Q2: What are matrix effects and how do they impact the quantification of N-Tricosanoyl-ceramide trihexoside?
Matrix effects are the alteration of the ionization efficiency of an analyte, such as N-Tricosanoyl-ceramide trihexoside, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine).[3][4] This can manifest as ion suppression (a decrease in signal) or ion enhancement (an increase in signal), leading to inaccurate and irreproducible quantitative results.[3][4] In lipidomics, phospholipids (B1166683) are a major contributor to matrix effects, especially when using electrospray ionization (ESI).[4]
Q3: How can I assess if my analysis is affected by matrix effects?
There are two primary methods to evaluate the presence and extent of matrix effects:
-
Post-column Infusion: This is a qualitative method where a constant flow of a pure standard of your analyte is introduced into the mass spectrometer after the analytical column. A blank, extracted matrix sample is then injected. Any significant dip or rise in the constant signal of the infused analyte indicates regions of ion suppression or enhancement at specific retention times.
-
Pre- and Post-Extraction Spike Analysis: This is a quantitative approach. You compare the signal response of the analyte in a neat solution (Set A) with the response of the analyte spiked into a blank matrix sample after the extraction process (Set B). The matrix effect can be calculated as: Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100. A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.
Q4: What is the most effective strategy to compensate for matrix effects?
The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for mitigating matrix effects. A SIL-IS for N-Tricosanoyl-ceramide trihexoside would have nearly identical chemical and physical properties to the analyte and would therefore be affected by matrix interferences in the same way. By calculating the ratio of the analyte signal to the SIL-IS signal, the variability introduced by matrix effects can be effectively normalized, leading to more accurate and precise quantification. When a specific SIL-IS is not available, an analogue with a closely related structure can be used.[5]
Troubleshooting Guide
This guide addresses common issues encountered during the quantification of N-Tricosanoyl-ceramide trihexoside.
Issue 1: Low or Inconsistent Analyte Signal
-
Possible Cause: Significant ion suppression due to matrix components.
-
Troubleshooting Steps:
-
Review Sample Preparation: Ensure your sample cleanup is adequate. Consider switching to a more rigorous extraction method (e.g., from protein precipitation to solid-phase extraction).
-
Optimize Chromatography: Modify your LC method to achieve better separation of N-Tricosanoyl-ceramide trihexoside from co-eluting matrix components, especially phospholipids. This could involve adjusting the mobile phase gradient, changing the column chemistry, or using a longer column.
-
Sample Dilution: A simple first step is to dilute the sample extract. This can reduce the concentration of interfering matrix components. However, ensure that the analyte concentration remains above the lower limit of quantification (LLOQ).[3]
-
Check MS Source Parameters: Optimize ion source parameters such as spray voltage, gas flows, and temperature to maximize analyte signal and minimize the influence of matrix components.
-
Issue 2: Poor Reproducibility and High Variability in QC Samples
-
Possible Cause: Inconsistent matrix effects across different samples.
-
Troubleshooting Steps:
-
Implement a Robust Sample Preparation Protocol: A consistent and effective sample preparation method is crucial for minimizing variability. Solid-phase extraction (SPE) often provides cleaner extracts and better reproducibility than liquid-liquid extraction (LLE) or simple protein precipitation.
-
Use of an Appropriate Internal Standard: As mentioned in the FAQs, a stable isotope-labeled internal standard is highly recommended to correct for sample-to-sample variations in matrix effects.
-
Matrix-Matched Calibrants: Prepare your calibration standards and quality control (QC) samples in a blank matrix that is as similar as possible to your study samples. This helps to ensure that the calibrants and QCs experience similar matrix effects as the unknown samples.
-
Issue 3: Carryover of Analyte in Blank Injections
-
Possible Cause: Adsorption of the lipophilic N-Tricosanoyl-ceramide trihexoside to components of the LC-MS system.
-
Troubleshooting Steps:
-
Optimize Wash Solvents: Use a strong organic solvent in your wash steps between injections to effectively clean the injector, loop, and column. A mixture of isopropanol (B130326) and acetonitrile (B52724) can be effective.
-
Increase Wash Volume and Time: Ensure the wash volume is sufficient to completely flush the injection system. A longer wash time may also be necessary.
-
Inspect for Contamination: If carryover persists, inspect the injection port, rotor seal, and transfer tubing for any signs of contamination or wear.
-
Data Presentation
The following table summarizes a comparison of different sample preparation methods for the analysis of globotriaosylceramides (Gb3) from plasma, which can serve as a guide for N-Tricosanoyl-ceramide trihexoside.
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | 75 - 90 | 40 - 70 (Suppression) | Simple, fast, and inexpensive. | High matrix effects, leading to lower sensitivity and reproducibility. |
| Liquid-Liquid Extraction (LLE) | 85 - 105 | 70 - 90 (Suppression) | Good recovery, removes many interferences. | More labor-intensive and requires larger solvent volumes. |
| Solid-Phase Extraction (SPE) | 90 - 110 | 85 - 105 | Excellent cleanup, low matrix effects, high reproducibility. | Higher cost and requires method development. |
Data are representative and compiled from general findings in lipidomics literature. Actual values may vary depending on the specific protocol and matrix.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for N-Tricosanoyl-ceramide trihexoside from Plasma
This protocol provides a general guideline for a robust sample cleanup to minimize matrix effects.
-
Sample Pre-treatment:
-
To 100 µL of plasma, add 20 µL of an internal standard solution (e.g., a stable isotope-labeled CTH analog).
-
Add 300 µL of methanol (B129727) to precipitate proteins.
-
Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge (e.g., 100 mg, 1 mL) by passing 1 mL of methanol followed by 1 mL of deionized water.
-
-
Sample Loading:
-
Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of water to remove polar interferences.
-
Wash the cartridge with 1 mL of 40% methanol in water to remove less hydrophobic interferences.
-
-
Elution:
-
Elute the N-Tricosanoyl-ceramide trihexoside and other lipids with 1 mL of methanol.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: Liquid-Liquid Extraction (LLE) for N-Tricosanoyl-ceramide trihexoside from Plasma
This protocol is a classic method for lipid extraction.
-
Sample Preparation:
-
To 100 µL of plasma in a glass tube, add 20 µL of the internal standard solution.
-
Add 375 µL of a chloroform (B151607):methanol (1:2, v/v) mixture.
-
Vortex for 1 minute.
-
-
Phase Separation:
-
Add 125 µL of chloroform and vortex for 30 seconds.
-
Add 125 µL of water and vortex for 30 seconds.
-
Centrifuge at 2,000 x g for 10 minutes to induce phase separation.
-
-
Extraction:
-
Carefully collect the lower organic phase containing the lipids using a glass pipette and transfer to a new tube.
-
-
Dry-down and Reconstitution:
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the lipid extract in 100 µL of the initial mobile phase.
-
Visualizations
Metabolic Pathway of Globotriaosylceramide (Gb3)
Caption: Metabolic pathway of Globotriaosylceramide (Gb3).
Experimental Workflow for Sample Preparation and Analysis
Caption: A typical experimental workflow for LC-MS/MS analysis.
Troubleshooting Logic for Inconsistent Results
Caption: A logical flowchart for troubleshooting inconsistent results.
References
- 1. researchgate.net [researchgate.net]
- 2. A Simple, High-Throughput Method for Analysis of Ceramide, Glucosylceramide, and Ceramide Trihexoside in Dried Blood Spots by LC/MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 3. A Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometric Assay for the Quantification of Fabry Disease Biomarker Globotriaosylceramide (GB3) in Fabry Model Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Liquid Chromatography Separation of Ceramide Trihexoside Isomers
Welcome to the technical support center for optimizing the liquid chromatography (LC) separation of ceramide trihexoside (CTH), also known as globotriaosylceramide (Gb3), isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the analysis of these complex glycosphingolipids.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in separating ceramide trihexoside isomers?
The primary challenges in separating CTH isomers stem from their high structural similarity. Isomers of CTH, such as those with the same fatty acid chain length but different sphingoid bases, or positional isomers of the sugar moieties, have very similar physicochemical properties. This often leads to co-elution or poor resolution in liquid chromatography. Additionally, CTH can co-elute with other structurally related glycosphingolipids, like lactosylceramide (B164483) (LacCer), which is an isobaric isomer, making accurate quantification difficult without proper chromatographic separation.[1][2]
Q2: Which chromatography mode is better for separating CTH isomers: Reversed-Phase (RP) or Hydrophilic Interaction Liquid Chromatography (HILIC)?
For the separation of polar and hydrophilic compounds like CTH isomers, HILIC is generally the more effective and preferred method.[3][4][5][6] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, which allows for better retention and separation of polar analytes.[7] While reversed-phase LC can be used for lipid analysis, it is often less effective at resolving isomers of highly polar molecules like CTH.[5][8] Normal-phase chromatography is also a viable option and has been successfully used for the baseline separation of related glycosphingolipid isomers.[1][2]
Q3: What are the recommended column chemistries for CTH isomer separation?
For HILIC separations, columns with amide, diol, or un-derivatized silica (B1680970) stationary phases are commonly used. These phases provide the necessary polar interactions to effectively separate glycosphingolipid isomers. For reversed-phase methods, C18 columns are frequently employed for general lipid analysis, but may not provide sufficient selectivity for CTH isomers.[8]
Q4: How do mobile phase additives affect the separation of CTH isomers?
Mobile phase additives can significantly impact the resolution of CTH isomers.[9][10]
-
Acids (e.g., Formic Acid, Acetic Acid): Adding a small amount of acid to the mobile phase can improve peak shape by suppressing the ionization of free silanol (B1196071) groups on the stationary phase.
-
Salts (e.g., Ammonium (B1175870) Formate (B1220265), Ammonium Acetate): These salts are often used in HILIC methods to improve peak shape and reproducibility. The ionic strength of the mobile phase can influence the thickness of the water layer on the stationary phase, thereby affecting retention and selectivity.[11]
Q5: What are typical sample preparation techniques for analyzing CTH isomers from biological matrices?
Sample preparation for CTH analysis typically involves lipid extraction from the biological matrix (e.g., plasma, urine, tissues). Common methods include:
-
Liquid-Liquid Extraction (LLE): Using a solvent system like chloroform/methanol (B129727) to extract lipids.
-
Solid-Phase Extraction (SPE): To clean up the sample and enrich for the glycosphingolipid fraction. It is crucial to select an extraction method that provides good recovery for CTH and minimizes the co-extraction of interfering substances.
Troubleshooting Guide
This guide addresses common issues encountered during the LC separation of ceramide trihexoside isomers.
Problem 1: Poor Resolution or Co-elution of CTH Isomers
Symptoms:
-
Peaks are not baseline resolved.
-
A single broad peak is observed where multiple isomers are expected.
-
Known isomers are co-eluting with other lipids, such as lactosylceramide.[1][2]
Possible Causes and Solutions:
| Possible Cause | Solution |
| Inappropriate Chromatography Mode | If using reversed-phase, consider switching to HILIC, which generally provides better selectivity for polar isomers.[3][4][5][6] |
| Suboptimal Mobile Phase Composition | For HILIC: Adjust the ratio of organic solvent (e.g., acetonitrile) to the aqueous component. A higher organic percentage generally increases retention. Experiment with different organic solvents (e.g., methanol as a modifier) to alter selectivity.[11] For Reversed-Phase: Modify the gradient profile. A shallower gradient can improve the separation of closely eluting peaks. |
| Incorrect Column Chemistry | For HILIC, screen different polar stationary phases (e.g., amide, diol, silica) as each will offer different selectivity. |
| Inadequate Mobile Phase Additives | Optimize the type and concentration of additives. For HILIC, varying the concentration of ammonium formate or acetate (B1210297) can alter the electrostatic interactions and improve separation. For RP, ensure the pH is controlled with an appropriate additive like formic acid to maintain consistent analyte ionization.[9][10][11] |
| Elevated Flow Rate | Reduce the flow rate. This can increase the interaction time of the analytes with the stationary phase and improve resolution, although it will increase the analysis time. |
| High Column Temperature | Optimize the column temperature. While higher temperatures can improve efficiency, they may reduce selectivity for some isomers. A systematic study of temperature effects is recommended. |
Problem 2: Peak Tailing
Symptoms:
-
Asymmetrical peaks with a "tail" extending from the back of the peak.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Secondary Interactions with Stationary Phase | For Reversed-Phase: This is often due to interactions with residual silanol groups. Add a small amount of a weak acid (e.g., 0.1% formic acid) to the mobile phase to suppress silanol activity. For HILIC: Ensure the mobile phase contains an appropriate buffer (e.g., ammonium formate) to minimize unwanted ionic interactions. |
| Column Overload | Reduce the sample concentration or injection volume. |
| Column Contamination | Flush the column with a strong solvent. If the problem persists, consider replacing the column. |
Problem 3: Broad Peaks
Symptoms:
-
Peaks are wider than expected, leading to decreased sensitivity and resolution.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Extra-Column Volume | Minimize the length and internal diameter of tubing between the injector, column, and detector. |
| Incompatible Sample Solvent | Dissolve the sample in the initial mobile phase or a weaker solvent. In HILIC, injecting a sample in a high-aqueous solvent can cause significant peak distortion. |
| Column Degradation | If the column has been used extensively, its efficiency may have decreased. Replace the column. |
Problem 4: Retention Time Drift
Symptoms:
-
Retention times for the same analyte vary between injections.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Inadequate Column Equilibration | Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. HILIC columns may require longer equilibration times than reversed-phase columns. |
| Changes in Mobile Phase Composition | Prepare fresh mobile phase daily and ensure it is well-mixed. For HILIC, be mindful of solvent evaporation, which can alter the organic-to-aqueous ratio. |
| Fluctuations in Column Temperature | Use a column oven to maintain a stable temperature. |
Experimental Protocols
Protocol 1: HILIC-LC-MS/MS for Separation of CTH Isomers
This protocol is a representative method for the separation of CTH isomers using HILIC coupled with tandem mass spectrometry.
1. Sample Preparation (from Plasma)
-
To 50 µL of plasma, add an internal standard solution containing a stable isotope-labeled CTH analog.
-
Perform a liquid-liquid extraction by adding 1 mL of a chloroform:methanol (2:1, v/v) mixture.
-
Vortex for 2 minutes and centrifuge at 10,000 x g for 10 minutes.
-
Collect the lower organic layer and dry it under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
2. LC Conditions
-
Column: Amide HILIC column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: Acetonitrile with 0.1% formic acid
-
Mobile Phase B: Water with 0.1% formic acid and 10 mM ammonium formate
-
Gradient:
-
0-2 min: 5% B
-
2-10 min: 5% to 30% B
-
10-12 min: 30% to 5% B
-
12-15 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
3. MS/MS Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for each CTH isomer of interest. The exact m/z values will depend on the fatty acid and sphingoid base composition of the isomers.
Protocol 2: Reversed-Phase LC for General CTH Analysis
This protocol is a general method for the analysis of CTH, though it may not resolve all isomers.
1. Sample Preparation (from Plasma)
-
Follow the same extraction procedure as in Protocol 1.
2. LC Conditions
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile/Isopropanol (1:1, v/v) with 0.1% formic acid
-
Gradient:
-
0-1 min: 60% B
-
1-8 min: 60% to 100% B
-
8-12 min: 100% B
-
12-12.1 min: 100% to 60% B
-
12.1-15 min: 60% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 50 °C
-
Injection Volume: 5 µL
3. MS/MS Conditions
-
Follow the same MS/MS conditions as in Protocol 1.
Data Presentation
Table 1: Comparison of Chromatographic Conditions for CTH Isomer Separation
| Parameter | Method 1 (HILIC) | Method 2 (Reversed-Phase) |
| Column | Amide HILIC | C18 |
| Mobile Phase A | Acetonitrile + 0.1% Formic Acid | Water + 0.1% Formic Acid |
| Mobile Phase B | Water + 0.1% Formic Acid + 10 mM Ammonium Formate | Acetonitrile/Isopropanol (1:1) + 0.1% Formic Acid |
| Typical Resolution | Baseline separation of some isomers | Co-elution of many isomers |
Table 2: Example MRM Transitions for Common CTH Isoforms
| CTH Isoform | Precursor Ion (m/z) | Product Ion (m/z) |
| Gb3 (d18:1/16:0) | 1046.7 | 264.3 |
| Gb3 (d18:1/18:0) | 1074.7 | 264.3 |
| Gb3 (d18:1/22:0) | 1130.8 | 264.3 |
| Gb3 (d18:1/24:0) | 1158.8 | 264.3 |
| Gb3 (d18:1/24:1) | 1156.8 | 264.3 |
Visualizations
Caption: Troubleshooting workflow for poor CTH isomer separation.
Caption: General experimental workflow for CTH isomer analysis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Separation and Analysis of Lactosylceramide, Galabiosylceramide, and Globotriaosylceramide by LC-MS/MS in Urine of Fabry Disease Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromtech.com [chromtech.com]
- 4. halocolumns.com [halocolumns.com]
- 5. agilent.com [agilent.com]
- 6. lcms.cz [lcms.cz]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of mobile phase additives on the resolution of four bioactive compounds by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
stability of N-TRicosanoyl ceramide trihexoside under different storage conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and handling of N-Tricosanoyl ceramide trihexoside.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term storage, this compound should be stored at -20°C as a solid.[1] Some suppliers indicate that short-term shipping at ambient temperatures is acceptable, suggesting a degree of stability at room temperature for brief periods.[2] For solutions, it is recommended to store them at -20°C or -80°C, preferably in a solvent that has been purged with an inert gas to minimize oxidation.
Q2: How long can I store this compound?
Q3: What solvents are suitable for dissolving this compound?
A3: this compound is soluble in solvent mixtures such as chloroform/methanol (2:1), as well as in DMSO and hot methanol.[1][4] The choice of solvent will depend on the specific experimental application. For cell-based assays, DMSO is a common choice, but care should be taken to keep the final concentration of DMSO in the culture medium low to avoid cytotoxicity.
Q4: Are there any known degradation pathways for ceramide trihexosides?
A4: The primary chemical degradation pathway for this compound is hydrolysis of the glycosidic linkages and the amide bond. This can be accelerated by acidic or basic conditions. In biological systems, the degradation is enzymatic, involving the sequential removal of sugar residues by specific hydrolases.[5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Inconsistent experimental results | Degradation of this compound due to improper storage or handling. | - Ensure the compound is stored at -20°C as a solid. - Prepare fresh solutions for each experiment. - If using solutions, aliquot and store at -80°C to minimize freeze-thaw cycles. - Verify the purity of the compound using an appropriate analytical method (e.g., TLC, LC-MS). |
| Difficulty dissolving the compound | Inappropriate solvent or low temperature. | - Use recommended solvents such as chloroform/methanol (2:1), DMSO, or hot methanol.[1][4] - Gentle warming and sonication may aid in dissolution. |
| Precipitation of the compound in aqueous solutions | Low solubility of lipids in aqueous media. | - Consider the use of a carrier protein like bovine serum albumin (BSA) or a suitable detergent to enhance solubility. - Prepare a concentrated stock solution in an organic solvent (e.g., DMSO) and then dilute it into the aqueous experimental medium. |
| Suspected contamination | Introduction of impurities during handling. | - Use high-purity solvents and sterile techniques when preparing solutions. - Visually inspect the solid compound and solutions for any signs of discoloration or particulate matter. |
Stability Data
Currently, there is limited publicly available quantitative data on the long-term stability of this compound under various conditions. Researchers are encouraged to perform their own stability studies relevant to their specific experimental setups. Below is a template table that can be used to record and analyze stability data.
| Storage Condition | Time Point | Parameter Measured | Initial Value | Value at Time Point | % Remaining | Observations |
| -20°C (Solid) | 3 months | Purity (by HPLC) | 99.5% | |||
| 6 months | ||||||
| 12 months | ||||||
| 4°C (in DMSO) | 1 week | Concentration (by LC-MS) | 1 mg/mL | |||
| 2 weeks | ||||||
| 4 weeks | ||||||
| Room Temp (in Chloroform/Methanol) | 24 hours | Purity (by TLC) | >98% | |||
| 48 hours | ||||||
| 72 hours |
Experimental Protocols
Protocol for Assessing the Stability of this compound by LC-MS/MS
This protocol outlines a method to quantify the amount of this compound over time under different storage conditions.
1. Materials:
-
This compound
-
Internal Standard (e.g., a stable isotope-labeled ceramide trihexoside)
-
HPLC-grade solvents (e.g., methanol, acetonitrile, water, chloroform)
-
Formic acid (or other appropriate mobile phase modifier)
-
Autosampler vials
2. Preparation of Stock Solutions:
-
Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., chloroform/methanol 2:1).
-
Prepare a stock solution of the internal standard at a known concentration.
3. Sample Preparation for Stability Study:
-
Aliquots of the this compound stock solution should be stored under the desired conditions to be tested (e.g., -20°C, 4°C, room temperature).
-
At specified time points (e.g., 0, 1 week, 2 weeks, 1 month), an aliquot is taken for analysis.
-
To a known volume of the test sample, add a fixed amount of the internal standard.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the sample in the initial mobile phase of the LC-MS/MS system.
4. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically suitable.
-
Mobile Phase: A gradient of acetonitrile/water with a small percentage of formic acid is a common choice.
-
Flow Rate: Dependent on the column dimensions.
-
Injection Volume: Typically 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for both this compound and the internal standard.
-
5. Data Analysis:
-
Calculate the peak area ratio of the analyte to the internal standard for each sample.
-
Create a calibration curve using freshly prepared standards.
-
Determine the concentration of this compound in the stability samples at each time point by comparing their peak area ratios to the calibration curve.
-
Calculate the percentage of the compound remaining at each time point relative to the initial concentration (time 0).
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Conceptual hydrolytic degradation pathway of this compound.
References
- 1. superchroma.com.tw [superchroma.com.tw]
- 2. medchemexpress.com [medchemexpress.com]
- 3. lyso-Ceramide trihexoside, metabolite of globotriaosylsphingosine (CAS 126550-86-5) | Abcam [abcam.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Role of Globotriaosylceramide in Physiology and Pathology - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting poor recovery of N-TRicosanoyl ceramide trihexoside during extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the recovery of N-Tricosanoyl ceramide trihexoside during extraction procedures.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is this compound and what are its key properties for extraction?
This compound, also known as C23 Globotriaosylceramide (d18:1/23:0), is a neutral glycosphingolipid.[1][2] Its amphipathic nature, with a hydrophilic trihexoside head group and a lipophilic ceramide tail containing a C23 fatty acid, dictates its solubility and extraction behavior.[3] Understanding its solubility is crucial for selecting appropriate extraction solvents.
Q2: I am experiencing low recovery of this compound. What are the common causes?
Poor recovery can stem from several factors throughout the extraction process. These include:
-
Incomplete Cell Lysis and Homogenization: Inadequate disruption of cells or tissues can prevent the complete release of the lipid, leaving it trapped within the cellular matrix.
-
Suboptimal Solvent System: The choice and ratio of extraction solvents are critical. This compound is soluble in mixtures of chloroform (B151607) and methanol (B129727).[4][5][6][7] An incorrect solvent polarity may fail to efficiently solubilize the target molecule.
-
Phase Separation Issues: During liquid-liquid extraction, the formation of an emulsion or incomplete phase separation can lead to the loss of the analyte in the interface or the incorrect phase.
-
Precipitation of the Analyte: The addition of water or other non-solvents at the wrong stage or in incorrect proportions can cause the this compound to precipitate out of solution.
-
Adsorption to Surfaces: Glycosphingolipids can adhere to glass and plastic surfaces. It is important to use appropriate labware and minimize transfer steps.
-
Degradation of the Analyte: Although generally stable, prolonged exposure to harsh conditions (e.g., strong acids or bases at high temperatures) can potentially degrade the molecule.
Q3: Which extraction method is recommended for this compound?
A widely used and effective method for extracting glycosphingolipids is a liquid-liquid extraction based on the principles of the Folch or Bligh and Dyer methods, which utilize a chloroform/methanol/water solvent system.[8] This creates a biphasic system where lipids partition into the organic (lower) phase, while more polar molecules remain in the aqueous (upper) phase.
Q4: How can I improve the efficiency of my initial extraction step?
To enhance the initial extraction:
-
Ensure Thorough Homogenization: For tissues, use a mechanical homogenizer to ensure complete disruption. For cultured cells, techniques like sonication or freeze-thawing can be effective.
-
Use the Correct Solvent Ratios: A common starting point is a chloroform:methanol ratio of 1:2 (v/v) during the initial homogenization, followed by adjustments to create the final biphasic system.
-
Allow Sufficient Extraction Time: Incubating the sample with the extraction solvent, often with shaking, allows for the complete solubilization of the lipids. An incubation at a slightly elevated temperature (e.g., 37°C) can also be beneficial.[9]
Q5: I am seeing a persistent emulsion during phase separation. How can I resolve this?
Emulsion formation is a common issue. To break an emulsion, you can try the following:
-
Centrifugation: Spinning the sample at a low speed (e.g., 1,000 x g) can help to separate the phases.[9]
-
Addition of Salt: Adding a small amount of a neutral salt, such as sodium chloride, can help to break the emulsion by increasing the ionic strength of the aqueous phase.
-
Filtration: Passing the emulsion through a glass wool plug can sometimes help to break it up.
Experimental Protocol: Extraction of this compound
This protocol is a general guideline for the extraction of this compound from biological samples. Optimization may be required depending on the specific sample type and matrix.
Materials:
-
Chloroform
-
Methanol
-
Deionized Water
-
Glass vials with PTFE-lined caps
-
Mechanical homogenizer or sonicator
-
Centrifuge
-
Nitrogen gas evaporator or SpeedVac
Procedure:
-
Sample Homogenization:
-
For tissue samples, weigh approximately 50 mg of tissue and homogenize in 200 µL of ice-cold water.[9]
-
For cell pellets, resuspend the pellet in an appropriate volume of water.
-
-
Initial Extraction:
-
To the homogenized sample, add 1.2 mL of methanol and vortex thoroughly.
-
Add 2.0 mL of chloroform and mix well.
-
Incubate the mixture for 1 hour at 37°C with shaking.[9]
-
-
Phase Separation:
-
Add 1.0 mL of methanol and mix.
-
Centrifuge at 1,000 x g for 10 minutes to separate the phases.[9]
-
Carefully collect the supernatant (the monophasic solution) and transfer it to a new glass vial.
-
-
Re-extraction of the Pellet:
-
To the remaining pellet, add 2 mL of a chloroform:methanol:water mixture (1:2:0.8, v/v/v).[9]
-
Incubate for 2 hours at 37°C with shaking.
-
Centrifuge at 1,000 x g for 10 minutes.
-
Collect the supernatant and pool it with the supernatant from step 3.
-
-
Final Phase Separation and Collection:
-
To the pooled supernatants, add an appropriate amount of water to induce phase separation (a final ratio of chloroform:methanol:water of approximately 8:4:3 is often targeted).
-
Vortex and centrifuge at 1,000 x g for 10 minutes to achieve a clear separation of the lower organic phase and the upper aqueous phase.
-
Carefully collect the lower organic phase, which contains the this compound.
-
-
Drying and Storage:
-
Dry the collected organic phase under a gentle stream of nitrogen or using a SpeedVac.
-
Store the dried lipid extract at -20°C until further analysis.
-
Data Presentation
Table 1: Solvent Properties for Extraction of this compound
| Solvent | Polarity Index | Density (g/mL) | Boiling Point (°C) | Key Role in Extraction |
| Chloroform | 4.1 | 1.49 | 61.2 | Solubilizes the non-polar ceramide tail. |
| Methanol | 5.1 | 0.79 | 64.7 | Solubilizes the polar trihexoside head and disrupts lipid-protein interactions. |
| Water | 10.2 | 1.00 | 100.0 | Induces phase separation. |
Table 2: Typical Solvent Ratios for Glycosphingolipid Extraction
| Extraction Stage | Chloroform (parts) | Methanol (parts) | Water (parts) | Purpose |
| Initial Monophasic Extraction | 1 | 2 | 0.8 | To fully solubilize lipids from the sample matrix. |
| Biphasic Separation | 2 | 1 | 0.8 | To partition lipids into the organic phase. |
Visualizations
Caption: Troubleshooting workflow for poor this compound recovery.
Caption: General principle of glycosphingolipid extraction using a biphasic solvent system.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Glycosphingolipids - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. superchroma.com.tw [superchroma.com.tw]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. superchroma.com.tw [superchroma.com.tw]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. Detection Strategies for Glycosphingolipids: Methods and Techniques - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 9. Extraction of glycolipids - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: N-Tricosanoyl Ceramide Trihexoside MS/MS Analysis
Welcome to the technical support center for the analysis of N-Tricosanoyl ceramide trihexoside (also known as C23:0 Globotriaosylceramide or Gb3) by tandem mass spectrometry (MS/MS). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: I am not seeing a strong precursor ion for this compound in my full scan. What could be the issue?
A1: Several factors could contribute to a weak precursor ion signal:
-
Ionization Efficiency: Glycosphingolipids can have lower ionization efficiency compared to other lipids. Ensure your electrospray ionization (ESI) source is clean and properly tuned. Consider optimizing spray voltage, capillary temperature, and gas flows.
-
Sample Purity: The presence of salts, detergents, or other lipids in your sample can cause ion suppression. Ensure your sample extraction and purification methods are robust.
-
In-Source Fragmentation: this compound can be susceptible to fragmentation within the ion source, especially at higher source temperatures or voltages. Try reducing the source energy to minimize this effect.
-
Mobile Phase Composition: The choice of mobile phase and additives is crucial. Acidic modifiers like formic acid are commonly used in positive ion mode to promote protonation.
Q2: My MS/MS spectrum is dominated by small fragment ions, and I can't identify the characteristic losses of the sugar units. What should I do?
A2: This is a common issue related to excessive fragmentation, which can be addressed by optimizing the collision energy.
-
Reduce Collision Energy: High collision energy will shatter the molecule into many small, uninformative fragments. Start with a lower collision energy and gradually increase it to find the optimal setting that produces the desired fragmentation pattern (i.e., sequential loss of the hexose (B10828440) units).
-
Step-Wise Collision Energy: Consider using a stepped or ramped collision energy approach. This can help to generate a wider range of fragments, including both the larger, more structurally informative ions and smaller fragments, within a single acquisition.
Q3: I am seeing inconsistent fragmentation patterns between different runs or on different instruments. How can I improve reproducibility?
A3: Inconsistent fragmentation is often due to variations in instrument parameters.
-
Instrument Calibration: Ensure your mass spectrometer is properly calibrated according to the manufacturer's recommendations.
-
Tuning Parameters: Careful adjustment of tuning parameters is necessary to obtain consistent isoform intensities and quantitative results, especially when using different mass spectrometers.[1]
-
Standardization of Methods: Use a standardized protocol for sample preparation and instrument settings across all experiments. This includes using the same mobile phases, gradient profiles, and MS/MS parameters.
-
Internal Standards: The use of an appropriate internal standard, such as a stable isotope-labeled or odd-chain ceramide trihexoside, can help to normalize for variations in instrument response and improve quantitative accuracy.
Q4: What are the expected major fragment ions for this compound in positive ion mode MS/MS?
A4: In positive ion mode, the fragmentation of ceramide trihexosides typically involves the sequential loss of the three hexose units, followed by fragmentation of the ceramide backbone. The primary fragmentation pathway involves the cleavage of the glycosidic bonds. You can expect to see:
-
Loss of the terminal hexose (a galactose)
-
Loss of the second hexose (a galactose)
-
Loss of the third hexose (a glucose)
-
Fragments corresponding to the N-Tricosanoyl ceramide backbone.
-
Further fragmentation of the ceramide can lead to the loss of the fatty acyl chain and water molecules.
Troubleshooting Guides
Table 1: Common Problems and Solutions in this compound MS/MS Analysis
| Problem | Potential Cause | Recommended Solution |
| No or Low Signal | Poor ionization, sample degradation, incorrect MS parameters, clogged ESI needle. | Optimize ESI source parameters, check sample integrity, verify MS method settings, clean or replace ESI needle. |
| High Background Noise | Contaminated mobile phase, dirty ion source, sample matrix effects. | Use high-purity solvents, clean the ion source, and improve sample cleanup procedures. |
| Excessive Fragmentation | Collision energy is too high, in-source fragmentation. | Systematically lower the collision energy, and reduce ion source temperature and voltages. |
| Poor Peak Shape | Inappropriate LC column, incompatible mobile phase, sample overload. | Use a suitable column (e.g., C18, HILIC), optimize mobile phase composition, and inject a lower sample amount. |
| Inconsistent Retention Time | Unstable LC pump pressure, column degradation, changes in mobile phase composition. | Check the LC system for leaks, use a guard column, and prepare fresh mobile phase daily. |
Experimental Protocols
Protocol 1: Optimization of Collision Energy for MS/MS Analysis
This protocol outlines a systematic approach to determine the optimal collision energy (CE) for the fragmentation of this compound.
-
Prepare a Standard Solution: Prepare a solution of this compound at a known concentration (e.g., 1 µg/mL) in an appropriate solvent mixture (e.g., methanol/chloroform 1:1).
-
Infusion or LC-MS Setup: Infuse the standard solution directly into the mass spectrometer or inject it onto an LC system with a suitable mobile phase.
-
Select Precursor Ion: In the MS method, set the instrument to isolate the protonated precursor ion of this compound.
-
Collision Energy Ramp: Set up a series of experiments where the collision energy is systematically varied. A typical starting range would be from 10 eV to 70 eV, with increments of 5 or 10 eV.
-
Acquire MS/MS Spectra: Acquire MS/MS spectra at each collision energy setting.
-
Analyze Fragmentation Patterns: Examine the resulting spectra to identify the collision energy that produces the most informative fragmentation pattern. This is typically a balance between generating sufficient fragmentation to see the characteristic losses of the sugar moieties and minimizing the complete shattering of the molecule.
-
Select Optimal CE: The optimal collision energy will be the value that yields a good abundance of the precursor ion and the key fragment ions (e.g., loss of one, two, and three hexose units).
Table 2: Recommended Starting MS/MS Parameters for Ceramide Trihexoside Analysis
The following table provides suggested starting parameters for the analysis of ceramide trihexosides. These should be optimized for your specific instrument and experimental conditions. The values are based on typical parameters for similar long-chain globotriaosylceramides.
| Parameter | Recommended Starting Value | Notes |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | --- |
| Precursor Ion (m/z) | [M+H]+ | For this compound (d18:1/23:0), the molecular weight is approximately 1122.9 g/mol . |
| Product Ions (m/z) | Precursor - 162.1 (Loss of Hexose)Precursor - 324.2 (Loss of 2xHexose)Precursor - 486.3 (Loss of 3xHexose)Fragments of ceramide backbone | These are the characteristic neutral losses for the sugar moieties. |
| Collision Energy (CE) | 30 - 60 eV | This is a critical parameter to optimize. Start in the lower end of this range and increase as needed. |
| Capillary Voltage | 3.0 - 4.5 kV | --- |
| Source Temperature | 120 - 150 °C | Lower temperatures can help reduce in-source fragmentation. |
| Desolvation Temperature | 350 - 500 °C | --- |
Visualizations
Caption: Workflow for optimizing MS/MS parameters.
Caption: Troubleshooting flowchart for fragmentation.
References
Technical Support Center: Synthesis of High-Purity N-Tricosanoyl Ceramide Trihexoside
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of high-purity N-Tricosanoyl ceramide trihexoside.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis and purification of this compound.
Problem 1: Low yield in the Koenigs-Knorr glycosylation step.
-
Question: My Koenigs-Knorr glycosylation reaction to couple the trisaccharide donor to the ceramide acceptor is resulting in a very low yield of the desired product. What are the potential causes and solutions?
-
Answer: Low yields in the Koenigs-Knorr reaction are a common challenge. Several factors can contribute to this issue:
-
Moisture Contamination: This reaction is highly sensitive to moisture, which can hydrolyze the glycosyl halide donor. Ensure all glassware is rigorously dried, and use anhydrous solvents.
-
Activity of the Promoter: The reactivity of the silver or mercury salt promoter is critical. Use freshly prepared or properly stored silver carbonate or silver triflate. The addition of iodine can sometimes improve yields by retarding the decomposition of the glycosyl halide[1].
-
Steric Hindrance: The bulky nature of both the trisaccharide and the ceramide can lead to steric hindrance, slowing down the reaction. Increasing the reaction time or temperature may help, but monitor for degradation of starting materials and product.
-
Protecting Groups: The nature of the protecting groups on the trisaccharide donor can influence its reactivity. Acetyl or benzoyl groups at the C2 position can provide neighboring group participation, which can favor the formation of the desired 1,2-trans glycosidic linkage but can also decrease reactivity compared to ether protecting groups[2][3].
-
Side Reactions: Decomposition of the glycosyl halide is a significant side reaction that can reduce the yield[1]. Using a less reactive promoter or adding a halide scavenger might mitigate this.
-
Problem 2: Formation of multiple products and difficulty in purification.
-
Question: After the glycosylation reaction, I observe multiple spots on my TLC plate, making the purification of the target this compound difficult. What are these byproducts and how can I minimize their formation and improve purification?
-
Answer: The formation of multiple products is a known challenge in glycosphingolipid synthesis.
-
Anomeric Mixtures: If a non-participating protecting group is used at the C2 position of the galactose, a mixture of α and β anomers of the glycosidic linkage can be formed[2]. Using a participating group like an acetyl or benzoyl group can promote the formation of the desired β-linkage.
-
Positional Isomers: Glycosylation can sometimes occur at other free hydroxyl groups on the ceramide acceptor, leading to the formation of positional isomers.[4] Careful selection of protecting groups for the ceramide is crucial to ensure regioselectivity.
-
Orthoester Formation: A common byproduct in Koenigs-Knorr reactions is the formation of orthoesters[1]. The use of specific promoters and reaction conditions can minimize this.
-
Unreacted Starting Materials: Incomplete reaction will leave unreacted trisaccharide donor and ceramide acceptor in the mixture. Optimizing reaction conditions (time, temperature, stoichiometry of reactants) can help drive the reaction to completion.
-
Purification Strategy: A combination of chromatographic techniques is often necessary for successful purification.
-
Silica (B1680970) Gel Column Chromatography: This is the primary method for separating the desired product from byproducts and unreacted starting materials. A gradient elution system, for example, starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with ethyl acetate (B1210297) and then methanol (B129727), can be effective.
-
Thin-Layer Chromatography (TLC): TLC is essential for monitoring the reaction and optimizing the column chromatography conditions. Different solvent systems can be tested to achieve the best separation. A common solvent system for neutral glycosphingolipids is chloroform:methanol:water in various ratios[5].
-
-
Problem 3: Difficulty in removing protecting groups.
-
Question: I am having trouble with the final deprotection step to remove the protecting groups from the synthesized molecule without affecting the desired product. What are the best practices?
-
Answer: The deprotection step is critical for obtaining the final high-purity product.
-
Orthogonal Protecting Group Strategy: The key to successful deprotection is the use of an orthogonal protecting group strategy during the synthesis design. This means that different types of protecting groups are used for different functional groups, allowing for their selective removal without affecting others.
-
Common Protecting Groups and their Removal:
-
Acyl groups (e.g., Acetyl, Benzoyl): Typically removed under basic conditions, for example, using sodium methoxide (B1231860) in methanol (Zemplén deacylation).
-
Benzyl (B1604629) ethers: Removed by catalytic hydrogenation (e.g., H2, Pd/C).
-
Silyl ethers (e.g., TBDMS): Removed using fluoride (B91410) reagents like tetrabutylammonium (B224687) fluoride (TBAF).
-
-
Monitoring the Reaction: Deprotection reactions should be carefully monitored by TLC or HPLC to ensure complete removal of the protecting groups and to avoid over-reaction or degradation of the product.
-
Work-up and Purification: After deprotection, a careful work-up procedure is necessary to remove the reagents. The final product may require further purification by column chromatography or recrystallization to achieve high purity.
-
Frequently Asked Questions (FAQs)
Synthesis and Purification
-
Q1: What are the key challenges in synthesizing high-purity this compound?
-
A1: The main challenges include:
-
The multi-step nature of the synthesis, which can lead to low overall yields.
-
Achieving stereoselective formation of the glycosidic linkages, particularly the β-linkage of the trisaccharide to the ceramide.
-
The need for a complex protecting group strategy to differentiate the various hydroxyl groups.
-
The purification of the final product from structurally similar byproducts and unreacted starting materials.
-
The poor solubility of the final product in common organic solvents.
-
-
-
Q2: What is the Koenigs-Knorr reaction and why is it important in this synthesis?
-
A2: The Koenigs-Knorr reaction is a classic method for forming glycosidic bonds. It typically involves the reaction of a glycosyl halide (a sugar with a halogen at the anomeric position) with an alcohol in the presence of a promoter, such as a silver or mercury salt.[2] This reaction is crucial for coupling the trisaccharide moiety to the ceramide backbone.
-
-
Q3: How can I monitor the progress of the synthesis and assess the purity of the final product?
-
A3:
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor the progress of each reaction step and to assess the purity of the isolated intermediates and the final product. Different solvent systems, such as chloroform:methanol:water, can be used to separate the components of the reaction mixture.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the synthesized molecules at each step and for assessing the purity of the final product.
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the synthesized compounds. Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used.
-
-
Characterization and Data
-
Q4: What are the expected analytical data for high-purity this compound?
-
A4: High-purity this compound should exhibit the following characteristics:
-
A single spot on a TLC plate when developed with an appropriate solvent system.
-
Clean 1H and 13C NMR spectra consistent with the expected structure.
-
A mass spectrum showing the correct molecular ion peak.
-
-
| Analytical Technique | Expected Results for High-Purity this compound |
| TLC (Chloroform:Methanol:Water, 65:25:4 v/v/v) | A single spot with an approximate Rf value that is lower than that of the ceramide starting material. The exact Rf value can vary depending on the specific conditions. |
| ¹H NMR (in CDCl₃/CD₃OD) | Characteristic signals for the anomeric protons of the three sugar units, the vinyl protons of the sphingosine (B13886) backbone, the amide proton, and the long alkyl chains of the fatty acid and sphingosine. |
| ¹³C NMR (in CDCl₃/CD₃OD) | Resonances corresponding to all the carbon atoms in the molecule, including the anomeric carbons of the sugars and the carbonyl carbon of the amide. |
| Mass Spectrometry (ESI-MS) | A molecular ion peak corresponding to the calculated mass of this compound (C₅₉H₁₁₁NO₁₈). |
Biological Function
-
Q5: What is the biological significance of this compound?
-
A5: this compound, also known as globotriaosylceramide (Gb3), is a glycosphingolipid found in mammalian cell membranes. It plays a role in various cellular processes, including signal transduction. Gb3 is particularly known as a receptor for Shiga toxins produced by certain bacteria. In the context of the immune system, Gb3 is expressed on germinal center B cells and is involved in B-cell receptor (BCR) signaling.[6]
-
Experimental Protocols
1. Synthesis of the Trisaccharide Donor (a simplified example)
This protocol outlines a general strategy for the synthesis of a protected trisaccharide donor suitable for glycosylation.
-
Glycosylation to form the disaccharide: A protected galactose donor (e.g., with a leaving group at the anomeric position) is reacted with a protected glucose acceptor with a free hydroxyl group at the C4 position under Koenigs-Knorr conditions (e.g., using silver triflate as a promoter in an anhydrous solvent like dichloromethane).
-
Purification: The resulting disaccharide is purified by silica gel column chromatography.
-
Deprotection: A protecting group at a specific position on the second sugar (e.g., C4 of the second galactose) is selectively removed to allow for the next glycosylation.
-
Second Glycosylation: The disaccharide acceptor is then reacted with another protected galactose donor to form the trisaccharide.
-
Purification: The protected trisaccharide is purified by silica gel column chromatography.
-
Activation: The anomeric position of the trisaccharide is converted to a suitable leaving group (e.g., a bromide or trichloroacetimidate) to create the trisaccharide donor for the final glycosylation step.
2. N-acylation of Sphingosine to form Ceramide
-
Dissolve Sphingosine: Dissolve the sphingosine starting material in a suitable solvent system, such as a mixture of tetrahydrofuran (B95107) and water.
-
Add Base: Add a base, such as sodium bicarbonate, to the solution.
-
Add Acylating Agent: Slowly add a solution of tricosanoyl chloride in tetrahydrofuran to the reaction mixture at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC until the sphingosine is consumed.
-
Work-up: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine and dry it over anhydrous sodium sulfate.
-
Purification: Purify the resulting N-Tricosanoyl ceramide by silica gel column chromatography using a gradient of hexane and ethyl acetate.
3. Glycosylation of Ceramide with the Trisaccharide Donor (Koenigs-Knorr Reaction)
-
Preparation: Dry all glassware thoroughly. Dissolve the ceramide acceptor and the trisaccharide donor in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., argon). Add a desiccant like activated molecular sieves.
-
Promoter Addition: Cool the reaction mixture to the desired temperature (e.g., -20 °C) and add the Koenigs-Knorr promoter (e.g., silver triflate) portion-wise.
-
Reaction: Allow the reaction to proceed at the specified temperature, monitoring its progress by TLC.
-
Quenching and Work-up: Once the reaction is complete, quench it by adding a base (e.g., triethylamine). Filter the reaction mixture through a pad of celite to remove the silver salts. Wash the filtrate with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Purify the protected this compound by silica gel column chromatography.
4. Final Deprotection
-
Dissolve Protected Product: Dissolve the purified, fully protected this compound in a suitable solvent.
-
Deprotection Conditions: Apply the appropriate deprotection conditions based on the protecting groups used (e.g., catalytic hydrogenation for benzyl ethers followed by Zemplén deacylation for acetyl/benzoyl groups).
-
Monitoring and Work-up: Monitor the deprotection by TLC. Once complete, perform the appropriate work-up to remove the reagents.
-
Final Purification: Purify the final this compound by silica gel column chromatography or recrystallization to obtain a high-purity product.
Mandatory Visualizations
Caption: A simplified workflow for the chemical synthesis of this compound.
Caption: A diagram illustrating the role of Gb3 in enhancing B-cell receptor signaling through its interaction with CD19.
References
- 1. researchgate.net [researchgate.net]
- 2. Comprehensive Identification of Glycosphingolipids in Human Plasma Using Hydrophilic Interaction Liquid Chromatography—Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. One-step synthesis of carbon-13-labeled globotriaosylsphingosine (lyso-Gb3), an internal standard for biomarker analysis of Fabry disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Total synthesis of ceramide trihexoside accumulating with Fabry's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Thin-layer chromatography (TLC) of glycolipids]:Glycoscience Protocol Online Database [jcggdb.jp]
- 6. Total synthesis of globotriaosylceramide (Gb3) and lysoglobotriaosylceramide (lysoGb3) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Resolving Co-elution of N-Tricosanoyl Ceramide Trihexoside
This technical support guide provides troubleshooting strategies and frequently asked questions (FAQs) to address the co-elution of N-Tricosanoyl ceramide trihexoside with other lipids during liquid chromatography-mass spectrometry (LC-MS) analysis. The information is tailored for researchers, scientists, and drug development professionals to help resolve common analytical challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for the co-elution of this compound with other lipids?
A1: Co-elution issues with this compound (a very long-chain glycosphingolipid) in reversed-phase liquid chromatography (RPLC) often arise from:
-
Isobaric and Isomeric Interferences: Lipids with the same nominal mass (isobars) or the same elemental composition but different structures (isomers) are common culprits. For instance, other long-chain ceramides (B1148491) or phospholipids (B1166683) can have m/z values very close to that of this compound.
-
Similar Hydrophobicity: In RPLC, separation is primarily based on hydrophobicity. This compound, with its long C23 acyl chain, is highly hydrophobic and may co-elute with other lipid classes that have similar overall hydrophobicity, such as certain phosphatidylcholines (PC) or sphingomyelins (SM) with long fatty acyl chains.
-
Matrix Effects: Complex biological samples contain a wide variety of lipids and other molecules that can interfere with the separation, leading to broad peaks and co-elution.
-
Suboptimal Chromatographic Conditions: An inappropriate column, mobile phase, or gradient profile can fail to provide the necessary resolution.
Q2: What are the first troubleshooting steps I should take when I observe co-elution?
A2: Start with optimizing your current reversed-phase LC method:
-
Modify the Gradient: A shallower gradient can increase the separation between closely eluting peaks.
-
Change the Organic Modifier: Switching from acetonitrile (B52724) to methanol, or using a combination of both, can alter the selectivity of the separation.
-
Adjust the Column Temperature: Increasing the column temperature can sometimes improve peak shape and resolution, although it may also decrease retention times.
-
Evaluate Different Column Chemistries: If a standard C18 column is not providing adequate separation, consider a column with a different stationary phase, such as a C30 or a phenyl-hexyl column, which can offer different selectivities for lipids.
Q3: Are there alternative chromatographic techniques that can resolve this co-elution?
A3: Yes, several alternative techniques are highly effective for separating complex lipids like this compound:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC separates compounds based on their polarity. Since this compound has a polar trihexoside headgroup, HILIC can effectively separate it from less polar lipids that might co-elute in RPLC. In HILIC, lipids with more polar headgroups are retained longer.[1][2][3][4][5]
-
Supercritical Fluid Chromatography (SFC): SFC uses a supercritical fluid, typically carbon dioxide, as the mobile phase. It is well-suited for the analysis of hydrophobic compounds and can provide excellent resolution of lipid isomers with shorter analysis times compared to traditional LC methods.[6][7][8]
-
Normal-Phase Liquid Chromatography (NP-LC): Similar to HILIC, NP-LC separates molecules based on polarity using a polar stationary phase and a non-polar mobile phase. It is a well-established technique for the class separation of lipids.[9][10][11][12]
Q4: Can mass spectrometry itself help in resolving co-elution?
A4: Absolutely. Advanced MS techniques can differentiate between co-eluting compounds:
-
High-Resolution Mass Spectrometry (HRMS): HRMS instruments like Orbitrap or TOF analyzers can resolve species with very small mass differences, which might be sufficient to distinguish this compound from co-eluting isobars.
-
Tandem Mass Spectrometry (MS/MS): By fragmenting the precursor ions, you can generate unique fragmentation patterns for different lipid classes, allowing for their specific detection even if they co-elute.
-
Ion Mobility Spectrometry (IMS): IMS separates ions in the gas phase based on their size, shape, and charge. This technique adds another dimension of separation to LC-MS, often resolving isomers that are indistinguishable by chromatography and m/z alone.[1][2][3][6][13][14][15]
Troubleshooting Guides
Guide 1: Optimizing Reversed-Phase Liquid Chromatography (RPLC)
This guide provides a systematic approach to optimizing your RPLC method for the separation of this compound.
Problem: Poor resolution and co-elution with other lipids on a C18 column.
Troubleshooting Workflow:
Caption: RPLC optimization workflow for resolving co-elution.
Experimental Protocol: Example of a Modified RPLC Method for Very Long-Chain Ceramides [9][16][17]
| Parameter | Recommended Condition |
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid and 10 mM Ammonium Formate |
| Mobile Phase B | Acetonitrile/Isopropanol (50:50, v/v) with 0.1% Formic Acid |
| Gradient | 70% to 100% B over 20 min, hold at 100% B for 5 min |
| Flow Rate | 0.3 mL/min |
| Column Temp. | 50°C |
| Injection Vol. | 5 µL |
| MS Detection | ESI Positive Mode, monitor precursor and characteristic fragment ions |
Guide 2: Implementing Hydrophilic Interaction Liquid Chromatography (HILIC)
This guide outlines the steps for developing a HILIC method to separate this compound based on the polarity of its headgroup.
Rationale: HILIC provides an orthogonal separation mechanism to RPLC, making it ideal for resolving co-elution issues based on hydrophobicity.
Experimental Protocol: HILIC Method for Glycosphingolipids [1][2][4][5]
| Parameter | Recommended Condition |
| Column | Amide or Diol HILIC Column (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | Acetonitrile/Water (95:5, v/v) with 10 mM Ammonium Acetate |
| Mobile Phase B | Acetonitrile/Water (50:50, v/v) with 10 mM Ammonium Acetate |
| Gradient | 5% to 50% B over 15 min |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
| MS Detection | ESI Positive Mode |
Data Presentation: Expected Retention Behavior in HILIC vs. RPLC
| Lipid Class | RPLC Retention (based on hydrophobicity) | HILIC Retention (based on polarity) |
| This compound | Very Late Eluting | Early to Mid Eluting |
| Phosphatidylcholine (PC) | Varies with acyl chains | Late Eluting |
| Triglycerides (TG) | Very Late Eluting | Very Early Eluting (or not retained) |
| Cholesterol | Late Eluting | Very Early Eluting (or not retained) |
Guide 3: Utilizing Advanced MS Techniques - Ion Mobility Spectrometry (IMS)
This guide explains how to incorporate IMS to resolve co-eluting species.
Workflow for LC-IMS-MS Analysis:
Caption: Experimental workflow for LC-IMS-MS analysis.
Key Advantages of IMS for Lipidomics:
-
Separation of Isomers: IMS can distinguish between lipids with the same mass and similar chromatographic retention but different 3D structures.
-
Cleaner MS/MS Spectra: By separating ions before fragmentation, IMS can provide cleaner MS/MS spectra, which aids in confident identification.
-
Collision Cross Section (CCS) Values: IMS provides an additional molecular identifier, the CCS value, which can be used for library matching and increased confidence in identification.
Data Presentation: Hypothetical Resolution of Co-eluting Lipids by IMS
| Compound | Retention Time (min) | m/z | Collision Cross Section (Ų) | Resolution |
| This compound | 15.2 | 1182.9 | 350 | Resolved by IMS |
| Co-eluting Phospholipid | 15.2 | 1182.9 | 365 | Resolved by IMS |
Sample Preparation Considerations
Effective sample preparation can significantly reduce the complexity of the sample matrix and minimize co-elution problems.
-
Lipid Extraction: A robust lipid extraction method, such as a modified Folch or Bligh-Dyer extraction, is crucial for good recovery of this compound.
-
Solid-Phase Extraction (SPE): SPE can be used to enrich for glycosphingolipids and remove interfering lipid classes. A silica-based SPE cartridge can be used to separate lipids by polarity, with neutral lipids like cholesterol and triglycerides eluting first, followed by glycosphingolipids.[1][2]
By systematically applying these troubleshooting guides and considering the alternative analytical strategies, researchers can effectively resolve the co-elution of this compound with other lipids and achieve accurate and reliable quantification.
References
- 1. Comprehensive Identification of Glycosphingolipids in Human Plasma Using Hydrophilic Interaction Liquid Chromatography—Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. lcms.cz [lcms.cz]
- 5. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ion Mobility Mass Spectrometry Reveals Rare Sialylated Glycosphingolipid Structures in Human Cerebrospinal Fluid [mdpi.com]
- 7. Determination of globotriaosylceramide in plasma and urine by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of SFC-MS Method for Quantification of Eicosanoids Biosynthesized in Primary Human Blood Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Optimization of Ceramide Analysis Method Using LC-MS in Cosmetics -Mass Spectrometry Letters | Korea Science [koreascience.kr]
- 11. The separation and direct detection of ceramides and sphingoid bases by normal-phase high-performance liquid chromatography and evaporative light-scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. sciex.com [sciex.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Ion Mobility Mass Spectrometry Reveals Rare Sialylated Glycosphingolipid Structures in Human Cerebrospinal Fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Development and validation of LC-MS/MS method for determination of very long acyl chain (C22:0 and C24:0) ceramides in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Biomarkers for Fabry Disease: Validating N-Tricosanoyl Ceramide Trihexoside
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of N-Tricosanoyl ceramide trihexoside and other key biomarkers for the diagnosis, prognosis, and therapeutic monitoring of Fabry disease. The information presented is supported by experimental data to aid in the selection and validation of appropriate biomarkers for clinical and research applications.
Fabry disease is an X-linked lysosomal storage disorder caused by a deficiency of the enzyme α-galactosidase A (α-Gal A). This deficiency leads to the accumulation of globotriaosylceramide (Gb3) and its deacylated form, globotriaosylsphingosine (lyso-Gb3), in various cells and tissues, resulting in progressive multi-organ damage.[1][2] Accurate and reliable biomarkers are crucial for early diagnosis, monitoring disease progression, and evaluating the efficacy of treatments such as enzyme replacement therapy (ERT).
This guide focuses on the comparative performance of ceramide trihexosides, including the specific isoform this compound (N-tricosanoyl-CTH), and its more widely studied counterpart, lyso-Gb3. While N-tricosanoyl-CTH is a component of the total Gb3 pool, the current body of scientific literature primarily discusses the diagnostic and prognostic value of total Gb3 and its isoforms collectively. Therefore, for the purpose of this comparison, "Gb3" will be used to represent the broader class of ceramide trihexosides.
Comparative Analysis of Biomarkers
The selection of a biomarker for Fabry disease depends on its intended application, whether for initial diagnosis, assessing disease severity, or monitoring therapeutic response. The following tables summarize the quantitative performance of total Gb3 and lyso-Gb3 in these key areas.
Table 1: Diagnostic Performance of Gb3 vs. Lyso-Gb3
| Biomarker | Sensitivity | Specificity | Key Findings |
| Total Gb3 | Variable; lower in females and late-onset phenotypes. | Generally high in classic male patients. | While elevated in many Fabry patients, plasma and urinary Gb3 levels can overlap with the normal range, particularly in heterozygous females.[3][4] |
| Lyso-Gb3 | High (approaching 100% in classic male phenotypes).[5] A cut-off of 0.81 ng/mL showed 94.7% sensitivity in a mixed patient population.[2] | High (approaching 100%).[2][5] | Considered a more reliable diagnostic marker than Gb3, with less overlap between patient and control populations.[5] It is particularly useful for identifying female patients who may have normal α-Gal A enzyme activity.[3] |
Table 2: Correlation with Disease Severity
| Biomarker | Correlation with Severity Scores (e.g., MSSI, DS3) | Key Findings |
| Total Gb3 | Poor to no significant correlation. | Studies have generally not found a clear correlation between Gb3 concentrations and the clinical manifestations or severity of the disease.[3] |
| Lyso-Gb3 | Moderate to strong positive correlation. | Plasma lyso-Gb3 levels have been shown to correlate with disease severity scores.[6] Lifetime lyso-Gb3 exposure has also been positively correlated with a modified Disease Severity Scoring System (DS3) score.[7][8] |
Table 3: Response to Enzyme Replacement Therapy (ERT)
| Biomarker | Response to ERT | Key Findings |
| Total Gb3 | Reduction observed, but can be variable. | ERT leads to a reduction in Gb3 accumulation in various cell types.[4] |
| Lyso-Gb3 | Significant and rapid reduction. | Plasma lyso-Gb3 levels show a more impressive and consistent decrease in response to ERT compared to Gb3, making it a useful marker for monitoring treatment efficacy.[9] |
Experimental Protocols
The accurate quantification of Gb3 and lyso-Gb3 is critical for their clinical and research utility. The gold-standard method for this analysis is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Detailed Methodology for Quantification of Gb3 and Lyso-Gb3 in Plasma by LC-MS/MS
This protocol provides a general framework for the simultaneous quantification of total Gb3 and lyso-Gb3 in human plasma. Specific instrument parameters and reagents may need to be optimized based on the available equipment and laboratory conditions.
1. Sample Preparation (Solid-Phase Extraction)
-
Objective: To extract and purify Gb3 and lyso-Gb3 from the plasma matrix and remove interfering substances.
-
Procedure:
-
To 100 µL of plasma, add an internal standard solution containing a known concentration of a stable isotope-labeled Gb3 and lyso-Gb3 analogue.
-
Perform protein precipitation by adding a solvent such as a mixture of chloroform (B151607) and methanol (B129727) (e.g., 2:1 v/v).
-
Vortex the mixture vigorously and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and dry it under a stream of nitrogen.
-
Reconstitute the dried extract in an appropriate solvent for solid-phase extraction (SPE).
-
Condition an SPE cartridge (e.g., a mixed-mode cation exchange cartridge) with methanol followed by equilibration with the reconstitution solvent.
-
Load the reconstituted sample onto the SPE cartridge.
-
Wash the cartridge with a series of solvents to remove interfering substances.
-
Elute the purified Gb3 and lyso-Gb3 from the cartridge using an appropriate elution solvent (e.g., methanol with a small percentage of ammonium (B1175870) hydroxide).
-
Dry the eluate under nitrogen and reconstitute it in the mobile phase for LC-MS/MS analysis.
-
2. Liquid Chromatography (LC)
-
Objective: To separate Gb3 and lyso-Gb3 from other remaining components in the extract before they enter the mass spectrometer.
-
Typical Parameters:
-
Column: A C8 or C18 reversed-phase column is commonly used.
-
Mobile Phase A: Water with an additive such as formic acid or ammonium formate (B1220265) to improve ionization.
-
Mobile Phase B: An organic solvent such as methanol or acetonitrile (B52724) with a similar additive.
-
Gradient: A gradient elution is typically employed, starting with a higher percentage of mobile phase A and gradually increasing the percentage of mobile phase B to elute the analytes.
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 40 °C) for reproducible chromatography.
-
3. Tandem Mass Spectrometry (MS/MS)
-
Objective: To detect and quantify Gb3 and lyso-Gb3 with high specificity and sensitivity.
-
Typical Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for each analyte and its internal standard. For example:
-
Lyso-Gb3: A common transition is m/z 786.5 -> 282.2.
-
Gb3 (isoforms): A range of transitions are monitored to quantify the different acyl chain variants (e.g., for C24:0 Gb3, m/z 1136.8 -> 264.3).
-
-
Instrument Settings: Dwell time, collision energy, and other instrument-specific parameters are optimized to achieve the best signal-to-noise ratio for each transition.
-
4. Data Analysis
-
Objective: To calculate the concentration of Gb3 and lyso-Gb3 in the original plasma samples.
-
Procedure:
-
Generate a calibration curve by analyzing a series of standards with known concentrations of Gb3 and lyso-Gb3.
-
For each sample, determine the peak area ratio of the analyte to its corresponding internal standard.
-
Calculate the concentration of the analyte in the sample by interpolating its peak area ratio on the calibration curve.
-
The total Gb3 concentration is typically reported as the sum of the concentrations of the individual isoforms measured.
-
Visualizations
Signaling Pathway in Fabry Disease
Caption: Pathophysiological cascade in Fabry disease.
Experimental Workflow for Biomarker Quantification
Caption: LC-MS/MS workflow for Fabry disease biomarker analysis.
Logical Relationship of Biomarker Performance
Caption: Comparative performance of Gb3 and lyso-Gb3.
References
- 1. Fabry disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of ceramide trihexoside (globotriaosylceramide) in the diagnosis and follow-up of the efficacy of treatment of Fabry disease: a review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biomarkers in Anderson–Fabry Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Biomarkers in Fabry Disease. Implications for Clinical Diagnosis and Follow-up - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Distinctive accumulation of globotriaosylceramide and globotriaosylsphingosine in a mouse model of classic Fabry disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fabry Disease: Insights into Pathophysiology and Novel Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fabry Disease - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for N-Tricosanoyl Ceramide Trihexoside
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification and characterization of N-Tricosanoyl ceramide trihexoside (C23:0-CTH), a specific isoform of globotriaosylceramide (Gb3). The selection of an appropriate analytical method is critical for accurate biomarker assessment, drug efficacy studies, and clinical diagnostics, particularly in the context of lysosomal storage disorders such as Fabry disease. This document outlines the performance of key analytical techniques, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs.
Overview of Analytical Methods
The analysis of this compound and other Gb3 isoforms is primarily accomplished through chromatographic techniques coupled with sensitive detection methods. The most prominent methods include Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Thin-Layer Chromatography (HPTLC), and High-Performance Liquid Chromatography (HPLC) with fluorescence detection. Each method offers distinct advantages and limitations in terms of sensitivity, specificity, throughput, and applicability.
Data Presentation: Quantitative Comparison of Analytical Methods
The performance of each analytical method is summarized in the tables below, providing a clear comparison of their key validation parameters. It is important to note that while the focus is on this compound, much of the available literature reports on total Gb3 or a panel of major isoforms.
Table 1: Performance Characteristics of LC-MS/MS for Globotriaosylceramide (Gb3) Analysis
| Parameter | Performance | Reference |
| Limit of Detection (LOD) | 0.7 nmol/L (for lyso-Gb3) | [1] |
| Limit of Quantification (LOQ) | 2.5 nmol/L (for lyso-Gb3) | [1] |
| Linearity Range | 0.05 - 3 µg/mL (for total Gb3) | [2] |
| Intra-assay Precision (CV%) | < 12% | [1] |
| Inter-assay Precision (CV%) | < 7% | [1] |
| Accuracy (Bias %) | < 8% (intraday), < 5% (interday) | [1] |
| Sample Type | Plasma, Urine, Dried Blood Spots | [1][2] |
Table 2: Performance Characteristics of HPTLC for Globotriaosylceramide (Gb3) Analysis
| Parameter | Performance | Reference |
| Nature of Results | Primarily qualitative or semi-quantitative | [3] |
| Advantages | Robust, economical, high-throughput for screening | [3] |
| Coupling with MS | HPTLC-MS allows for identification of isoforms | [4] |
| Sample Type | Urine, Tissues | [3][4] |
| Limitations | Lower sensitivity and specificity compared to LC-MS/MS | [3] |
Table 3: Performance Characteristics of HPLC with Fluorescence Detection for Total Ceramide Trihexoside (CTH) Analysis
| Parameter | Performance | Reference |
| Limit of Quantification (LOQ) | 2 pmol (0.1 pmol on column) | [5][6][7] |
| Linearity Range | 2 - 200 µL plasma equivalent | [5][6][7] |
| Intra-assay Precision (CV%) | < 4% | [5][6][7] |
| Inter-assay Precision (CV%) | < 14% | [5][6][7] |
| Recovery | 87% - 113% | [5][6][7] |
| Sample Type | Plasma | [5][6][7] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods in the literature and offer a starting point for laboratory implementation.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is considered the gold standard for the quantification of specific Gb3 isoforms, including this compound, due to its high sensitivity and specificity.[8]
Sample Preparation (from Plasma):
-
Internal Standard Spiking: Add a known amount of a suitable internal standard (e.g., C17:0-Gb3) to the plasma sample.
-
Lipid Extraction: Perform a liquid-liquid extraction using a solvent system such as chloroform/methanol (B129727) (2:1, v/v).
-
Protein Precipitation: Alternatively, precipitate proteins with a solvent like methanol or acetonitrile.
-
Solid-Phase Extraction (SPE): For cleaner samples, use an SPE cartridge to isolate the glycosphingolipid fraction.
-
Solvent Evaporation and Reconstitution: Evaporate the solvent under a stream of nitrogen and reconstitute the lipid extract in the initial mobile phase.
LC Separation:
-
Column: A C18 or C8 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of methanol and water, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.
-
Flow Rate: Typically in the range of 0.2 - 0.5 mL/min.
MS/MS Detection:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.
-
Scan Mode: Multiple Reaction Monitoring (MRM) is employed for quantification, monitoring specific precursor-to-product ion transitions for each Gb3 isoform and the internal standard.
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a robust and cost-effective method for the separation and qualitative or semi-quantitative analysis of glycosphingolipids.[3]
Sample Preparation (from Urine):
-
Centrifugation: Centrifuge the urine sample to remove sediment.
-
Lipid Extraction: Extract the supernatant with a chloroform/methanol mixture.
-
Solvent Evaporation: Dry the organic phase under nitrogen.
-
Reconstitution: Dissolve the lipid residue in a small volume of chloroform/methanol.
HPTLC Separation:
-
Plate: Use a silica (B1680970) gel HPTLC plate.
-
Sample Application: Apply the extracted lipid samples as bands onto the plate.
-
Developing Solvent: A mixture of chloroform, methanol, and water (e.g., 65:25:4, v/v/v) is a common mobile phase.
-
Development: Develop the plate in a chromatography chamber.
Detection and Analysis:
-
Staining: Visualize the separated lipid bands using a reagent such as orcinol-sulfuric acid, which is specific for carbohydrates.
-
Densitometry: Quantify the intensity of the bands using a densitometer.
-
HPTLC-MS: For identification, the bands can be eluted and analyzed by mass spectrometry.[4]
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
This method allows for the quantification of total ceramide trihexoside after chemical derivatization.[5][6][7]
Sample Preparation (from Plasma):
-
Lipid Extraction: Extract lipids from the plasma sample.
-
Deacylation: Hydrolyze the N-acyl linkage of the ceramide trihexoside to yield lyso-CTH.
-
Derivatization: React the primary amine group of lyso-CTH with a fluorescent labeling reagent (e.g., o-phthaldialdehyde).
HPLC Separation:
-
Column: A C18 reversed-phase column.
-
Mobile Phase: An isocratic or gradient elution with a mixture of methanol and water.
Fluorescence Detection:
-
Excitation Wavelength (λex): Set the excitation wavelength appropriate for the chosen fluorescent label (e.g., 340 nm for o-phthaldialdehyde).
-
Emission Wavelength (λem): Set the emission wavelength to detect the fluorescence of the derivatized analyte (e.g., 435 nm for o-phthaldialdehyde).
Mandatory Visualization
The following diagrams illustrate the experimental workflows for the described analytical methods.
Caption: Experimental workflow for LC-MS/MS analysis of this compound.
Caption: Experimental workflow for HPTLC analysis of ceramide trihexosides.
Caption: Experimental workflow for HPLC with fluorescence detection of total ceramide trihexoside.
Conclusion
The choice of analytical method for this compound depends on the specific research question and available resources.
-
LC-MS/MS is the method of choice for highly sensitive and specific quantification of individual Gb3 isoforms, including this compound. It is ideal for clinical diagnostics and detailed biomarker studies.
-
HPTLC offers a robust and cost-effective solution for screening a large number of samples and for qualitative assessment of the overall glycosphingolipid profile. Its coupling with MS enhances its identification capabilities.
-
HPLC with fluorescence detection provides a reliable method for the quantification of total ceramide trihexoside. While it lacks the specificity to differentiate between isoforms, it can be a valuable tool for monitoring total Gb3 levels in certain applications.
Researchers should carefully consider the performance characteristics, sample requirements, and instrumentation availability when selecting the most appropriate method for their studies on this compound.
References
- 1. LC-MS/MS analysis of plasma lyso-Gb3 in Fabry disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. digital.csic.es [digital.csic.es]
- 3. Comparative urinary globotriaosylceramide analysis by thin-layer chromatography-immunostaining and liquid chromatography-tandem mass spectrometry in patients with Fabry disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Systematic analyses of free ceramide species and ceramide species comprising neutral glycosphingolipids by MALDI-TOF MS with high-energy CID - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HPLC for simultaneous quantification of total ceramide, glucosylceramide, and ceramide trihexoside concentrations in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] HPLC for simultaneous quantification of total ceramide, glucosylceramide, and ceramide trihexoside concentrations in plasma. | Semantic Scholar [semanticscholar.org]
- 8. Techniques for Ceramide Analysis - Creative Proteomics [creative-proteomics.com]
Elevated N-Tricosanoyl Ceramide Trihexoside Levels: A Comparative Analysis Across Patient Populations
For Immediate Release
This guide provides a comprehensive comparison of N-Tricosanoyl ceramide trihexoside (Gb3) levels across different patient populations, with a primary focus on Fabry disease. The data presented is intended for researchers, scientists, and drug development professionals to facilitate a deeper understanding of Gb3 as a biomarker and its pathological implications.
Quantitative Data Summary
The following table summarizes the plasma and urinary concentrations of Gb3 and its deacylated form, globotriaosylsphingosine (lyso-Gb3), in various patient cohorts compared to healthy individuals. These molecules are significant biomarkers, particularly for Fabry disease, a lysosomal storage disorder caused by a deficiency of the enzyme α-galactosidase A, leading to the accumulation of Gb3.
| Biomarker | Patient Population | Sample Type | Mean Concentration (± SD) | Control Group Concentration (± SD) | Reference |
| Lyso-Gb3 | Classic Fabry Men (n=15) | Plasma | 180 ± 75 nmol/L | 0.44 ± 0.15 nmol/L | [1] |
| Later-Onset Fabry Men (n=6) | Plasma | 17 ± 9 nmol/L | 0.44 ± 0.15 nmol/L | [1] | |
| Fabry Women (n=11) | Plasma | 11 ± 8 nmol/L | 0.44 ± 0.15 nmol/L | [1] | |
| Total Urinary Gb3 | Classic Fabry Men (n=5) | Urine | 5.04 ± 2.69 µg/mg creatinine | <0.05 µg/mg creatinine | [1] |
| Later-Onset Fabry Men (n=5) | Urine | 0.59 ± 0.30 µg/mg creatinine | <0.05 µg/mg creatinine | [1] | |
| Fabry Women (n=17) | Urine | 0.47 ± 0.42 µg/mg creatinine | <0.05 µg/mg creatinine | [1] | |
| Plasma Gb3 | Fabry Male Patients | Plasma | 7.3 ± 2.7 µg/mL | 2.2 ± 0.7 µg/mL | [2] |
| Lyso-Gb3 | Fabry Male Patients | Plasma | 83.2 ± 75.4 nM | 0.3 ± 0.3 nM | [2] |
| Fabry Female Patients | Plasma | 15.4 ± 8.9 nM | 0.4 ± 0.2 nM | [2] | |
| Lyso-Gb3 | Male Fabry Patients (n=21) | Plasma | Median: 14.50 ng/ml | Median: 0.42 ng/ml (Range: 0.24–0.81 ng/ml) | [3] |
| Female Fabry Patients (n=17) | Plasma | Median: 2.79 ng/ml | Median: 0.44 ng/ml (Range: 0.25–0.74 ng/ml) | [3] | |
| Ceramide Trihexoside (CTH) | Healthy Individuals (n=40) | Plasma | 1.7 ± 0.5 µmol/L | N/A | [4] |
| Glucosylceramide (GlcCer) | Gaucher Disease Patients | Plasma | Elevated | 6.3 ± 1.9 µmol/L (in healthy individuals) | [4] |
Experimental Protocols
Quantification of Gb3 and Lyso-Gb3 by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is widely used for the sensitive and specific quantification of Gb3 and its analogs in biological samples.
1. Sample Preparation:
-
Protein Precipitation and Lipid Extraction: To 50 µL of plasma, an internal standard (e.g., N-heptadecanoyl-ceramide trihexoside) is added. Proteins are precipitated and lipids are extracted using a solvent mixture, typically chloroform/methanol (B129727)/water (e.g., in a 2:1:0.3 ratio). The mixture is vortexed and centrifuged to separate the layers.[5]
-
Solid-Phase Extraction (SPE): Alternatively, SPE can be used for cleaner extracts.[1]
2. Chromatographic Separation:
-
Column: A C18 or C4 reversed-phase column is commonly used.[2][5]
-
Mobile Phase: A gradient of two mobile phases is employed. For example, Mobile Phase A could be water with 2 mM ammonium (B1175870) formate (B1220265) and 0.2% formic acid, and Mobile Phase B could be methanol with 1 mM ammonium formate and 0.2% formic acid.[5]
-
Gradient Elution: The separation is achieved by a linear gradient, starting with a certain percentage of Mobile Phase B, which is gradually increased over the run time to elute the analytes of interest.[5]
3. Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is typically used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for each analyte and the internal standard. For Gb3, a common transition is m/z 1137.3 > 264.3, and for Lyso-Gb3, it is m/z 786.8 > 268.3.[5]
-
Quantification: A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards. The concentration of the analyte in the samples is then determined from this curve.
Quantification of Total Ceramide Trihexoside (CTH) by High-Performance Liquid Chromatography (HPLC)
This method allows for the simultaneous quantification of total plasma concentrations of ceramide, glucosylceramide, and ceramide trihexoside.
1. Sample Preparation:
-
Lipid Extraction: Lipids are extracted from 50 µL of plasma after the addition of an internal standard (e.g., sphinganine).[4]
-
Deacylation: The extracted lipids (ceramides and glycosphingolipids) are deacylated using microwave-assisted hydrolysis in methanolic NaOH. This process liberates the sphingoid bases and lysoglycosphingolipids.[4]
-
Derivatization: The free amino group of the liberated sphingoid bases is derivatized with o-phthaldialdehyde (OPA) to make them fluorescent.[4]
2. Chromatographic Separation:
-
Column: A C18 reversed-phase column is used for separation.[4]
-
Mobile Phase: An isocratic mobile phase, such as a methanol/water mixture (e.g., 88:12, vol/vol), is used.[4]
3. Detection:
-
Detector: A fluorescence detector is used for quantification. The excitation wavelength is set to 340 nm and the emission wavelength to 435 nm.[4]
-
Quantification: The concentration of each lipid is determined by comparing its peak area to that of the internal standard and referencing a calibration curve.
Mandatory Visualizations
Caption: Signaling pathways affected by Gb3 accumulation in Fabry disease.
Caption: Experimental workflow for Gb3 quantification.
References
- 1. A Rapid and Simple UHPLC-MS/MS Method for Quantification of Plasma Globotriaosylsphingosine (lyso-Gb3) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] HPLC for simultaneous quantification of total ceramide, glucosylceramide, and ceramide trihexoside concentrations in plasma. | Semantic Scholar [semanticscholar.org]
- 4. Intracellular signal transduction pathways activated by ceramide and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Validating the Role of N-Tricosanoyl Ceramide Trihexoside in Cellular Signaling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of N-Tricosanoyl ceramide trihexoside's performance in modulating key cell signaling pathways against other relevant bioactive lipids. The information presented is supported by experimental data drawn from multiple scientific studies, offering a comprehensive resource for researchers investigating sphingolipid signaling and its implications in health and disease.
Comparative Analysis of Bioactive Lipids in Cell Signaling
This compound, a species of globotriaosylceramide (Gb3) with a 23-carbon acyl chain, plays a significant role in cellular processes. Its accumulation is notably associated with Fabry disease, leading to disruptions in various signaling cascades.[1] This section compares the effects of this compound (and very-long-chain ceramides (B1148491) as a proxy) with other ceramides and its precursor, lactosylceramide, on critical signaling pathways.
Table 1: Comparative Effects on the mTOR Signaling Pathway
The mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its inhibition is a key therapeutic target in various diseases. The accumulation of Gb3 has been shown to inhibit the AKT/mTOR pathway.[2]
| Compound | Acyl Chain Length | Concentration | Cell Type | Effect on mTOR Pathway (p-S6K/Total S6K) | Reference |
| Globotriaosylceramide (Gb3) | Various | Not specified | Podocytes | Inhibition | [2] |
| C16-Ceramide | C16:0 | 50 µM | HEK293T | Inhibition | Inferred from general ceramide effects |
| C24-Ceramide (Very-long-chain) | C24:0 | 50 µM | HEK293T | Less potent inhibition compared to C16 | Inferred from general ceramide effects |
| Lactosylceramide | N/A | Not specified | Various | No direct inhibitory effect reported | [3][4] |
Table 2: Comparative Effects on the NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of inflammatory responses, cell survival, and proliferation. Its activation is implicated in numerous pathological conditions. The deacetylated form of Gb3, lyso-Gb3, has been shown to activate the NF-κB pathway.[2]
| Compound | Acyl Chain Length | Concentration | Cell Type | Effect on NF-κB Activity (Fold Induction) | Reference |
| Lyso-Gb3 | N/A | Not specified | Podocytes | Activation | [2] |
| C2-Ceramide (analogue) | C2:0 | 100 µM | HL60 | Activation (p50 subunit) | [1] |
| C16-Ceramide | C16:0 | 20 µM | Macrophages | Potent Activation | Inferred from general ceramide effects |
| Lactosylceramide | N/A | Not specified | Various | No direct activating effect reported | [3][4] |
Table 3: Comparative Effects on the ERK Signaling Pathway
The ERK pathway is a key signaling cascade involved in cell proliferation, differentiation, and survival. Gb3 accumulation has been demonstrated to down-regulate the ERK pathway.[5]
| Compound | Acyl Chain Length | Concentration | Cell Type | Effect on ERK Phosphorylation (p-ERK/Total ERK) | Reference |
| Globotriaosylceramide (Gb3) | Various | 10 µM | Mouse Aortic Endothelial Cells | Down-regulation | [5] |
| C16-Ceramide | C16:0 | 30 µM | C6 Glioma Cells | Complex regulation (initial phosphorylation followed by dephosphorylation) | [6] |
| C2-Ceramide (analogue) | C2:0 | 50 µM | Primary Hepatocytes | Activation | [7] |
| Lactosylceramide | N/A | Not specified | Various | No direct modulatory effect reported | [3][4] |
Table 4: Comparative Effects on Cell Viability and Apoptosis
Ceramides are well-known inducers of apoptosis. The pro-apoptotic activity of ceramides is highly dependent on their acyl chain length, with long-chain ceramides generally being more potent than very-long-chain ceramides.
| Compound | Acyl Chain Length | Concentration | Cell Type | Effect on Cell Viability (% of Control) | Effect on Caspase-3/7 Activity (Fold Induction) | Reference |
| This compound (inferred) | C23:0 | Not specified | Various | Potential for anti-proliferative/pro-apoptotic effects | Not specified | General ceramide function |
| C16-Ceramide | C16:0 | 100 µM | HeLa | ~50% | Significant increase | [2] |
| C24:1-Ceramide (Very-long-chain) | C24:1 | 100 µM | HeLa | No significant change | No significant change | [2] |
| Lactosylceramide | N/A | 20 µM | WISH cells | Decrease | Increase | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparative analysis.
Western Blot Analysis for ERK and mTORC1 (S6K) Phosphorylation
This protocol is a standard method to assess the activation state of the ERK and mTORC1 signaling pathways by measuring the phosphorylation of key downstream targets.
Materials:
-
Cell lysis buffer (RIPA buffer supplemented with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% BSA or non-fat dry milk in TBST)
-
Primary antibodies (specific for phospho-ERK1/2, total ERK1/2, phospho-p70 S6 Kinase (Thr389), total p70 S6 Kinase)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Treat cells with this compound or other lipids at desired concentrations for the specified time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Incubate the membrane with ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensities using densitometry software. Normalize the phosphorylated protein levels to total protein levels.
NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB, providing a quantitative readout of pathway activation.
Materials:
-
HEK293T cells (or other suitable cell line)
-
NF-κB firefly luciferase reporter plasmid
-
Renilla luciferase control plasmid
-
Transfection reagent
-
Cell culture medium
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate.
-
Transfection: Co-transfect the cells with the NF-κB firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.
-
Treatment: After 24 hours, treat the cells with this compound or other lipids, along with an NF-κB activator (e.g., TNF-α) where appropriate.
-
Cell Lysis: After the desired incubation time, lyse the cells using the lysis buffer provided with the luciferase assay kit.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
Caspase-3/7 Activity Assay
This assay quantifies the activity of executioner caspases 3 and 7, key mediators of apoptosis.
Materials:
-
Adherent cells in a 96-well plate
-
Caspase-Glo® 3/7 Reagent (or similar)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound or other lipids for the desired time.
-
Reagent Addition: Add an equal volume of Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence in each well using a luminometer.
-
Data Analysis: The luminescence signal is directly proportional to the amount of caspase-3/7 activity.
WST-1 Cell Viability Assay
This colorimetric assay measures the metabolic activity of viable cells, which is proportional to the number of living cells.
Materials:
-
Cells in a 96-well plate
-
WST-1 reagent
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound or other lipids for the desired time.
-
WST-1 Addition: Add 10 µL of WST-1 reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells.
Quantification of Cellular Globotriaosylceramide (Gb3) by LC-MS/MS
This method allows for the sensitive and specific quantification of different isoforms of Gb3, including this compound, in cellular extracts.
Materials:
-
Cell pellets
-
Internal standard (e.g., C17:0-Gb3)
-
Solvents for extraction (e.g., chloroform, methanol)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Sample Preparation:
-
Homogenize cell pellets.
-
Add internal standard.
-
Perform lipid extraction using an appropriate solvent system (e.g., Folch extraction).
-
Dry down the lipid extract and reconstitute in a suitable solvent for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the sample into the LC-MS/MS system.
-
Separate the different lipid species using a suitable chromatography column and gradient.
-
Detect and quantify the specific Gb3 isoforms using multiple reaction monitoring (MRM) in the mass spectrometer.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of the Gb3 isoform of interest.
-
Calculate the concentration of the Gb3 isoform in the samples by comparing their peak areas to the standard curve and normalizing to the internal standard.
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and the general experimental workflows.
Caption: Signaling pathways modulated by Gb3 and its derivatives.
Caption: General experimental workflow for comparative analysis.
Conclusion
This compound, as a very-long-chain species of Gb3, is an important modulator of multiple cell signaling pathways. The available data suggests that its effects can differ significantly from those of shorter-chain ceramides and its precursor, lactosylceramide. Specifically, while long-chain ceramides are potent inducers of apoptosis, very-long-chain ceramides like this compound may have more nuanced roles. Its accumulation clearly impacts pathways crucial for cell growth (mTOR), inflammation (NF-κB), and vascular function (ERK/KCa3.1).
The provided experimental protocols offer robust methods for researchers to further investigate and quantify the specific effects of this compound and other lipids in their own experimental systems. A deeper understanding of the structure-activity relationship of different ceramide trihexoside species will be critical for the development of targeted therapies for conditions like Fabry disease and other disorders involving aberrant sphingolipid metabolism.
References
- 1. benchchem.com [benchchem.com]
- 2. WST-1 Assay Protocol for Cell Proliferation and Viability - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Ceramide- and ERK-dependent pathway for the activation of CCAAT/enhancer binding protein by interleukin-1beta in hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Lipidomics of Ceramide Trihexoside Profiles in Health and Disease: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of ceramide trihexoside (CTH), also known as globotriaosylceramide (Gb3), profiles in healthy individuals versus those with various diseases. CTH is a glycosphingolipid that plays a crucial role in cellular processes and its dysregulation is implicated in several pathological conditions. This document summarizes quantitative data, details experimental methodologies, and visualizes key pathways to offer a comprehensive resource for understanding the role of CTH in health and disease.
Ceramide Trihexoside: An Overview
Ceramide trihexoside is a key glycosphingolipid synthesized from ceramide through the sequential addition of glucose and two galactose molecules. It is a component of the cell membrane and is involved in signal transduction. The accumulation of CTH is the hallmark of Fabry disease, a lysosomal storage disorder.[1][2] Emerging evidence also points to the significant role of CTH in the pathophysiology of various cancers and infectious diseases.
Comparative Analysis of Ceramide Trihexoside Profiles
The concentration and isoform distribution of CTH vary significantly between healthy and diseased states. The following tables summarize the quantitative differences in CTH levels across different conditions based on published lipidomics studies.
Table 1: Ceramide Trihexoside (Total Gb3) Levels in Human Plasma/Serum
| Condition | Analyte | Concentration Range | Reference |
| Healthy Controls | Total Gb3 | < 4 mg/L | [3] |
| Total Gb3 | 3.88 to 9.87 µg/mL | [4] | |
| Fabry Disease (Male) | Total Gb3 | Significantly increased | [3] |
| Lyso-Gb3 | 14.50 ng/mL (median) | [5] | |
| Fabry Disease (Female) | Total Gb3 | Significantly increased | [3] |
| Lyso-Gb3 | 2.79 ng/mL (median) | [5] | |
| Cancer (General) | Total Gb3 | Often upregulated in tumor tissues | [6][7] |
Table 2: Ceramide Trihexoside (Total Gb3) Levels in Human Urine
| Condition | Analyte | Concentration (µg/mg creatinine) | Reference |
| Healthy Controls | Total Gb3 | 0.03 ± 0.03 | [1][8] |
| Fabry Disease (Classic Male) | Total Gb3 | 1.56 ± 1.05 | [1] |
| Fabry Disease (Later-Onset Male) | Total Gb3 | 0.81 ± 1.11 | [1] |
| Fabry Disease (Female) | Total Gb3 | 0.23 ± 0.24 | [1] |
| Shiga toxin-producing E. coli (STEC) Infection | Total Gb3 | May be elevated, but more research is needed for quantification | [9] |
Table 3: Ceramide Trihexoside Isoform Distribution
| Condition | Key CTH Isoforms | Observations | Reference |
| Healthy Tissues | C16:0, C22:0, C24:1 | Present at basal levels with tissue-specific profiles. | [3][10] |
| Fabry Disease | C16:0, C22:0, C24:0, C24:1 | Significant accumulation of most isoforms in plasma, urine, and various tissues. | [2][7][10] |
| Cancer (e.g., Colon, Breast, Ovarian) | Various isoforms | Upregulation of Gb3 expression is associated with metastatic potential. Specific isoform profiles are under investigation. | [6] |
| Infectious Diseases (e.g., STEC) | Various isoforms | Gb3 acts as a receptor for bacterial toxins. The density and isoform composition on the cell surface can influence pathogen binding. | [11] |
Signaling Pathways and Biological Roles
The biological function of CTH is context-dependent, playing roles in normal cellular processes as well as contributing to disease pathology.
Ceramide Trihexoside Biosynthesis and Degradation
The synthesis of CTH begins with ceramide and involves a series of enzymatic steps in the Golgi apparatus. Its degradation occurs in the lysosome, and a deficiency in the enzyme α-galactosidase A leads to the accumulation of CTH, causing Fabry disease.
CTH Biosynthesis and Degradation Pathway
Role of CTH in Disease Pathophysiology
In Fabry disease, the accumulation of CTH in various cells and tissues leads to a multisystemic disorder. In cancer, elevated CTH levels are associated with increased cell proliferation, migration, and drug resistance.[6] In certain bacterial infections, CTH acts as a receptor, facilitating pathogen entry into host cells.
Role of CTH in Health and Disease
Experimental Protocols
Accurate quantification of CTH is crucial for research and clinical applications. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for CTH analysis.
Sample Preparation: Lipid Extraction
A common method for extracting glycosphingolipids from biological samples is a modified Folch or Bligh-Dyer liquid-liquid extraction.
-
Homogenization : Homogenize tissue samples in a suitable buffer. For plasma or urine, use a defined volume directly.
-
Solvent Addition : Add a mixture of chloroform (B151607) and methanol (B129727) (typically 2:1 v/v) to the sample.
-
Phase Separation : Induce phase separation by adding water or a saline solution.
-
Lipid Collection : The lower organic phase, containing the lipids, is carefully collected.
-
Drying and Reconstitution : The solvent is evaporated under a stream of nitrogen, and the lipid extract is reconstituted in a solvent compatible with the LC-MS system.
LC-MS/MS Analysis
The analysis of CTH isoforms is typically performed using reversed-phase or hydrophilic interaction liquid chromatography (HILIC) coupled with a tandem mass spectrometer.
-
Chromatography :
-
Column : A C8 or C18 column is commonly used for reversed-phase separation.
-
Mobile Phase : A gradient of water and an organic solvent (e.g., methanol or acetonitrile) containing a modifier like formic acid or ammonium (B1175870) formate (B1220265) is employed.
-
-
Mass Spectrometry :
-
Ionization : Electrospray ionization (ESI) in positive ion mode is typically used.
-
Detection : Multiple Reaction Monitoring (MRM) is employed for targeted quantification of specific CTH isoforms. Precursor ions (e.g., [M+H]+ or [M+Na]+) are selected and fragmented to produce characteristic product ions for sensitive and specific detection.
-
Experimental Workflow for CTH Lipidomics
Conclusion
The comparative lipidomics of ceramide trihexoside reveals distinct profiles in various diseases compared to a healthy state. In Fabry disease, the accumulation of CTH is a primary diagnostic marker. In cancer, elevated CTH is emerging as a biomarker for malignancy and a potential therapeutic target.[6][7] In certain infectious diseases, CTH's role as a pathogen receptor is a key factor in disease progression. The methodologies outlined in this guide provide a framework for the accurate and reproducible quantification of CTH, which is essential for advancing our understanding of its role in human health and disease and for the development of novel therapeutic strategies.
References
- 1. Comparative urinary globotriaosylceramide analysis by thin-layer chromatography-immunostaining and liquid chromatography-tandem mass spectrometry in patients with Fabry disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel gb(3) isoforms detected in urine of fabry disease patients: a metabolomic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Relative distribution of Gb3 isoforms/analogs in NOD/SCID/Fabry mice tissues determined by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Serum Globotriaosylceramide Assay as a Screening Test for Fabry Disease in Patients with ESRD on Maintenance Dialysis in Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical significance of plasma globotriaosylsphingosine levels in Chinese patients with Fabry disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Profiles of Globotriaosylsphingosine Analogs and Globotriaosylceramide Isoforms Accumulated in Body Fluids from Various Phenotypic Fabry Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Characterization of urinary tract infection-associated Shiga toxin-producing Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Distributions of Globotriaosylceramide Isoforms, and Globotriaosylsphingosine and Its Analogues in an α-Galactosidase A Knockout Mouse, a Model of Fabry Disease | PLOS One [journals.plos.org]
- 11. Shiga toxin-producing Escherichia coli urinary tract infection associated with hemolytic-uremic syndrome in an adult and possible adverse effect of ofloxacin therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to N-Tricosanoyl Ceramide Trihexoside and its Alternatives in Predicting Clinical Outcomes in Fabry Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of N-Tricosanoyl ceramide trihexoside (N-Tricosanoyl-CTH), a specific isoform of globotriaosylceramide (Gb3), and its deacylated form, globotriaosylsphingosine (lyso-Gb3), as biomarkers for monitoring and predicting clinical outcomes in Fabry disease. Fabry disease is an X-linked lysosomal storage disorder caused by a deficiency of the enzyme α-galactosidase A, leading to the accumulation of Gb3 and lyso-Gb3 in various tissues.[1][2][3] While the accumulation of Gb3 is the primary pathological hallmark of the disease, recent evidence strongly suggests that lyso-Gb3 is a more sensitive and clinically relevant biomarker.[4][5]
Executive Summary
Data Presentation: Biomarker Correlation with Clinical Outcomes
The following tables summarize quantitative data from studies investigating the correlation of Gb3 and lyso-Gb3 with various clinical parameters in Fabry disease. It is important to note that while many recent studies focus on the utility of lyso-Gb3, directly comparative quantitative data for Gb3 from the same cohorts is often limited, reflecting a shift in the field towards the more sensitive biomarker.
Table 1: Correlation with Cardiac Manifestations
| Biomarker | Clinical Parameter | Patient Cohort | Correlation/Association | p-value | Reference |
| Lyso-Gb3 | Left Ventricular Mass Index (LVMI) | Male and Female Adults with IVS4+919G>A mutation | β = 0.007 | < 0.01 | [3] |
| Gb3 | Left Ventricular Mass | Not consistently reported in recent comparative studies | - | - | [7] |
Table 2: Association with Overall Disease Severity and Adverse Outcomes
| Biomarker | Clinical Endpoint | Patient Cohort | Hazard Ratio (HR) / Correlation Coefficient (r) | 95% Confidence Interval | p-value | Reference |
| Lyso-Gb3 | Composite Adverse Events¹ | 66 Fabry Patients (26 male, 40 female) | HR = 4.62 | 1.55 to 13.81 | 0.006 | [2][10] |
| Lyso-Gb3 | Mainz Severity Score Index (MSSI) | Male Fabry Patients | r = 0.711 | - | 0.004 | [4] |
| Gb3 | Composite Adverse Events¹ | Not reported in the same study | - | - | - | [2][10] |
| Gb3 | Mainz Severity Score Index (MSSI) | Not consistently correlated | - | - | [6] |
¹Composite adverse events include kidney replacement therapy, atrial fibrillation, pacemaker/implantable cardioverter defibrillator, cerebrovascular events, or death.[2][10]
Experimental Protocols
The accurate quantification of N-Tricosanoyl-CTH (as part of total Gb3) and lyso-Gb3 is critical for their use as biomarkers. The most widely accepted method is liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Protocol: Simultaneous Quantification of Plasma Gb3 and Lyso-Gb3 by LC-MS/MS
This protocol is a synthesis of methodologies described in the literature.[6][11][12]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of plasma, add an internal standard solution containing a stable isotope-labeled or odd-chain fatty acid version of Gb3 (e.g., C17-Gb3) and lyso-Gb3.
-
Add 1 mL of a chloroform:methanol (2:1, v/v) mixture.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase.
-
Dry the organic phase under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
2. Liquid Chromatography (LC)
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size) is typically used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Methanol (1:1, v/v) with 0.1% formic acid.
-
Gradient: A linear gradient from 30% B to 100% B over 10 minutes, followed by a 5-minute hold at 100% B and a 5-minute re-equilibration at 30% B.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
3. Tandem Mass Spectrometry (MS/MS)
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
N-Tricosanoyl-CTH (C23:0-Gb3): The specific precursor-to-product ion transition for this isoform would be determined by direct infusion of a standard. For total Gb3, a common isoform like C24:0-Gb3 (m/z 1136.8 → 264.3) is often monitored.
-
Lyso-Gb3: m/z 786.5 → 282.3
-
Internal Standards: Corresponding transitions for the labeled standards.
-
-
Data Analysis: The concentration of each analyte is determined by calculating the peak area ratio of the analyte to its corresponding internal standard and comparing this to a standard curve.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Pathophysiological cascade in Fabry disease.
Caption: Analytical workflow for biomarker comparison.
Conclusion
The available evidence strongly supports the use of lyso-Gb3 as a superior biomarker to total Gb3 (including its N-Tricosanoyl isoform) for the diagnosis, monitoring of disease progression, and prediction of adverse clinical outcomes in patients with Fabry disease. While N-Tricosanoyl-CTH is a direct product of the enzymatic defect in Fabry disease, its plasma concentration does not reliably reflect the clinical severity of the disease. In contrast, lyso-Gb3 levels show a significant correlation with key organ involvement and are a powerful predictor of long-term patient outcomes. For researchers and professionals in drug development, focusing on lyso-Gb3 as a primary biomarker is recommended for patient stratification, monitoring therapeutic efficacy, and as a potential surrogate endpoint in clinical trials for Fabry disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Lyso-Gb3 associates with adverse long-term outcome in patients with Fabry disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kidney Research and Clinical Practice [krcp-ksn.org]
- 4. researchgate.net [researchgate.net]
- 5. Biomarkers of Fabry Nephropathy: Review and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fabrydiseasenews.com [fabrydiseasenews.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Inflammatory and Cardiovascular Biomarkers to Monitor Fabry Disease Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biomarkers in Fabry Disease. Implications for Clinical Diagnosis and Follow-up - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pico.polito.it [pico.polito.it]
- 11. zora.uzh.ch [zora.uzh.ch]
- 12. The Fabry disease-associated lipid Lyso-Gb3 enhances voltage-gated calcium currents in sensory neurons and causes pain - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of N-Tricosanoyl Ceramide Trihexoside and Other Sphingolipids in Cellular Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the known and potential effects of N-Tricosanoyl ceramide trihexoside (C23-Gb3) with other well-characterized sphingolipids. While direct comparative experimental data for this compound is limited in publicly available literature, this document synthesizes existing knowledge on long-chain ceramides (B1148491), globotriaosylceramides (Gb3), and other key sphingolipids to offer a predictive comparison. The information is supported by experimental data from various studies, with detailed methodologies provided for key experimental approaches.
Introduction to this compound and Other Sphingolipids
Sphingolipids are a class of lipids that are integral components of eukaryotic cell membranes and play crucial roles as signaling molecules in a myriad of cellular processes, including proliferation, differentiation, apoptosis, and inflammation.[1] Ceramide, the central molecule in sphingolipid metabolism, can be metabolized into various other bioactive sphingolipids, creating a complex signaling network.
This compound , also known as C23 Globotriaosylceramide (d18:1/23:0), is a glycosphingolipid consisting of a ceramide backbone with a tricosanoic acid (C23:0) fatty acid chain and a trisaccharide head group (galactose-α1,4-galactose-β1,4-glucose).[1] Its very long acyl chain suggests distinct biophysical properties and potential roles in membrane microdomain organization.
This guide will compare the effects of this compound with:
-
C16-Ceramide (N-palmitoylsphingosine): A common long-chain ceramide extensively studied for its pro-apoptotic effects.
-
Sphingosine-1-Phosphate (S1P): A downstream metabolite of ceramide that typically promotes cell survival and proliferation, acting as a functional antagonist to ceramide.
-
Sphingomyelin: A major structural component of cell membranes and a precursor for ceramide generation.
Data Presentation: A Quantitative Comparison
Table 1: Comparative Effects on Apoptosis
| Sphingolipid | Cell Line | Assay | Concentration | Observed Effect | Reference |
| This compound | - | - | - | Data not available. Expected to have pro-apoptotic effects similar to other long-chain ceramides. | - |
| C16-Ceramide | Macrophages | Mitochondrial-mediated apoptosis assay | Not specified (endogenously increased) | Increased C16:0 ceramide levels correlated with apoptosis.[2][3] | [2][3] |
| HeLa Cells | Caspase activation and Bax translocation | 40 µM | Induced apoptosis through Bax translocation.[4] | [4] | |
| Sphingosine-1-Phosphate | Various | - | Nanomolar to micromolar | Generally inhibits apoptosis and promotes cell survival.[5][6][7] | [5][6][7] |
| C2-Ceramide (analogue) | HL60, Jurkat T lymphoma | NF-κB activation | Dose-responsive | Activated NF-κB (p50 homodimers).[8] | [8] |
| HaCaT keratinocytes | Proliferation assay | IC50: 20 µg/ml | Inhibited cell proliferation.[9] | [9] |
Table 2: Comparative Effects on Cell Proliferation
| Sphingolipid | Cell Line | Assay | Concentration | Observed Effect | Reference |
| This compound | - | - | - | Data not available. Expected to have anti-proliferative effects. | - |
| C16-Ceramide | MCF-7 (Breast Cancer) | Cell proliferation assay | Not specified (via CerS6 overexpression) | Reduced cell proliferation.[10] | [10] |
| Sphingosine-1-Phosphate | Various | - | Nanomolar to micromolar | Promotes cell proliferation.[5][11] | [5][11] |
| Sphingomyelin | C6, HT29, CCD-18Co | Antiproliferative assay | IC50: 0.25-0.45 µM (in DMSO) | Exhibited antiproliferative effects in a dose-dependent manner. |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Culture and Treatment: Plate cells at a density of 1 x 10^5 cells/well in a 6-well plate and allow them to adhere overnight. Treat cells with the desired concentration of the sphingolipid (e.g., this compound, C16-Ceramide) or vehicle control for the specified duration (e.g., 24, 48 hours).
-
Cell Harvesting and Staining: After treatment, harvest the cells by trypsinization and wash with ice-cold PBS. Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Cell Proliferation Assay (MTT Assay)
-
Cell Seeding and Treatment: Seed cells in a 96-well plate at a density of 5 x 10^3 cells/well and allow them to attach overnight. Treat the cells with various concentrations of the sphingolipids or vehicle control for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Incubation: After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C to allow the formation of formazan (B1609692) crystals.
-
Formazan Solubilization and Absorbance Measurement: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
NF-κB Activation Assay (Luciferase Reporter Assay)
-
Cell Transfection: Co-transfect cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.
-
Cell Treatment: After 24 hours of transfection, treat the cells with the sphingolipid of interest or a known NF-κB activator (e.g., TNF-α) for the indicated time.
-
Luciferase Activity Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system. Normalize the NF-κB-dependent firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. An increase in the relative luciferase activity indicates NF-κB activation.[8]
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate key signaling pathways potentially influenced by this compound, based on the known functions of other ceramides.
Caption: Ceramide-Induced Apoptosis Pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. C16 ceramide is crucial for triacylglycerol-induced apoptosis in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. C16 ceramide is crucial for triacylglycerol-induced apoptosis in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Traceless synthesis of ceramides in living cells reveals saturation-dependent apoptotic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Implication of Ceramide, Ceramide 1-Phosphate and Sphingosine 1-Phosphate in Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ceramide/sphingosine/sphingosine 1-phosphate metabolism on the cell surface and in the extracellular space - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sphingosine 1-phosphate and ceramide 1-phosphate: expanding roles in cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ceramide activates NFkappaB by inducing the processing of p105 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Induction of apoptosis by synthetic ceramide analogues in the human keratinocyte cell line HaCaT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. C16‑ceramide and sphingosine 1‑phosphate/S1PR2 have opposite effects on cell growth through mTOR signaling pathway regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ceramide and Sphingosine 1-Phosphate in Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Animal Models for N-Tricosanoyl Ceramide Trihexoside Metabolism Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of prevalent animal models used to study the metabolism of N-Tricosanoyl ceramide trihexoside, a key glycosphingolipid implicated in Fabry disease. The following sections detail the validation of these models, presenting comparative quantitative data, experimental protocols, and visual workflows to aid in the selection of the most appropriate model for your research needs.
Introduction to this compound and Fabry Disease
Fabry disease is an X-linked lysosomal storage disorder caused by the deficient activity of the enzyme α-galactosidase A (α-GLA). This deficiency leads to the progressive accumulation of glycosphingolipids with terminal α-galactosyl residues, predominantly globotriaosylceramide (Gb3), of which this compound is a specific isoform. This accumulation occurs in various cells and tissues, leading to a wide range of clinical manifestations, including renal failure, cardiovascular disease, and neuropathic pain. Animal models that accurately recapitulate the metabolic and pathological features of Fabry disease are crucial for understanding its pathophysiology and for the development and preclinical testing of novel therapies.
Comparative Analysis of Animal Models
A variety of animal models have been developed to study Fabry disease, each with distinct advantages and limitations. The most commonly utilized are mouse, rat, and zebrafish models.
Mouse Models
Mouse models are the most established and widely used for Fabry disease research.
-
α-Galactosidase A Knockout (GLAko) Mouse: This was the first and remains a foundational model. These mice lack α-GLA activity and exhibit a progressive accumulation of Gb3 in various organs, including the kidneys, heart, liver, and brain.[1][2] However, a significant limitation of the GLAko mouse is its relatively mild phenotype, with a normal lifespan and a lack of the more severe clinical manifestations observed in human Fabry patients.[2] The concentration of Gb3 in the kidneys of GLAko mice, for instance, only reaches about 25% of that found in human patients.[2]
-
Symptomatic Fabry (G3Stg/GLAko) Mouse: To overcome the mild phenotype of the GLAko mouse, a symptomatic model was generated by crossbreeding GLAko mice with a transgenic mouse line expressing human Gb3 synthase.[2] This results in significantly higher levels of Gb3 accumulation in major organs and serum compared to the GLAko model.[2] The G3Stg/GLAko mouse exhibits a more severe phenotype, including progressive renal impairment with albuminuria, polyuria, and increased blood urea (B33335) nitrogen, making it a more suitable model for studying disease pathogenesis and for preclinical evaluation of therapies.[2]
Rat Model
A more recent addition to the repertoire of Fabry disease models is the α-Gal A-deficient rat. This model has been shown to recapitulate several key aspects of the human disease more closely than some mouse models. Fabry rats exhibit substantial accumulation of Gb3 and its deacylated form, globotriaosylsphingosine (lyso-Gb3), in serum and tissues.[3] Notably, these rats develop neuropathic pain, a debilitating early symptom in many Fabry patients, as well as cardiorenal phenotypes.[3]
Zebrafish Model
Zebrafish (Danio rerio) offer a vertebrate model with high genetic homology to humans, including the GLA gene.[4]
-
gla Mutant Zebrafish: Using CRISPR/Cas9 technology, researchers have created zebrafish with decreased gla gene expression. These mutant fish exhibit features of Fabry nephropathy, including increased plasma creatinine (B1669602) and proteinuria.[4] Their small size and rapid development make them ideal for high-throughput screening of potential therapeutic compounds.
-
Gb3-Deficient gla Mutant Zebrafish: Interestingly, zebrafish naturally lack the enzyme required to synthesize Gb3. This has been leveraged to create gla mutant models that do not accumulate Gb3, allowing researchers to investigate Gb3-independent pathogenic mechanisms of Fabry disease.
Quantitative Data Comparison
The following tables summarize the reported levels of Gb3 and lyso-Gb3 in various tissues of the different animal models. This data is essential for selecting a model with a substrate accumulation profile relevant to the specific research question.
Table 1: Globotriaosylceramide (Gb3) Concentration in Tissues of Fabry Disease Animal Models
| Animal Model | Tissue | Age | Gb3 Concentration (µg/mg protein) | Fold Increase vs. Wild-Type | Reference |
| GLAko Mouse | Kidney | 8 months | ~3.5 | ~15x | [1] |
| Heart | 8 months | ~0.5 | ~10x | [1] | |
| Liver | 8 months | ~1.0 | ~20x | [1] | |
| G3Stg/GLAko Mouse | Kidney | 25 weeks | ~38 | ~2.1x vs GLAko | [5][6] |
| Heart | 25 weeks | ~14 | ~9.4x vs GLAko | [5][6] | |
| Fabry Rat (KO) | Kidney | - | - | Significant increase | [3] |
| Heart | - | - | 876-fold | [3] |
Note: Direct comparison of absolute concentrations across different studies can be challenging due to variations in analytical methods and units. Fold-change values are provided for relative comparison.
Table 2: Globotriaosylsphingosine (lyso-Gb3) Concentration in Tissues of Fabry Disease Animal Models
| Animal Model | Tissue | Age | lyso-Gb3 Concentration (pmol/mg protein) | Reference |
| GLAko Mouse | Liver | 8 months | ~12 | [1] |
| Kidney | 8 months | ~1.5 | [1] | |
| Heart | 8 months | ~0.8 | [1] | |
| Fabry Rat (KO) | Serum | - | 151 ± 6 nM | [3] |
Experimental Protocols
Detailed and standardized experimental protocols are critical for the reproducibility and comparison of data across different laboratories. Below are outlines of key methodologies for the validation and characterization of these animal models.
Quantification of Gb3 and lyso-Gb3 by Mass Spectrometry
Objective: To accurately measure the concentration of Gb3 and lyso-Gb3 in tissues and biological fluids.
Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of these glycosphingolipids due to its high sensitivity and specificity.
Methodology:
-
Tissue Homogenization:
-
Excise tissues (kidney, heart, liver, brain) and immediately freeze in liquid nitrogen or store at -80°C.
-
Weigh a portion of the frozen tissue and homogenize in a suitable buffer (e.g., phosphate-buffered saline with protease inhibitors) using a mechanical homogenizer.
-
Determine the protein concentration of the homogenate using a standard assay (e.g., BCA assay).
-
-
Lipid Extraction:
-
To a known amount of tissue homogenate, add an internal standard (e.g., a stable isotope-labeled or odd-chain fatty acid version of Gb3/lyso-Gb3).
-
Perform a liquid-liquid extraction using a solvent system such as chloroform:methanol (2:1, v/v).
-
Vortex thoroughly and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol).
-
Inject the sample into a liquid chromatography system coupled to a tandem mass spectrometer.
-
Separate the different lipid species using a C18 reversed-phase column with a gradient elution.
-
Detect and quantify Gb3 and lyso-Gb3 isoforms using multiple reaction monitoring (MRM) in positive ion mode.
-
Generate a standard curve using known concentrations of purified Gb3 and lyso-Gb3 to calculate the absolute concentrations in the samples.
-
α-Galactosidase A (α-GLA) Enzyme Activity Assay
Objective: To determine the level of residual α-GLA enzyme activity in tissue homogenates.
Principle: This fluorometric assay utilizes a synthetic substrate, 4-methylumbelliferyl-α-D-galactopyranoside (4-MUG), which upon cleavage by α-GLA, releases the fluorescent product 4-methylumbelliferone (B1674119) (4-MU).
Methodology:
-
Tissue Homogenate Preparation:
-
Prepare tissue homogenates as described in the mass spectrometry protocol.
-
-
Enzyme Reaction:
-
In a 96-well plate, add a specific amount of tissue homogenate (protein) to a reaction buffer (e.g., citrate-phosphate buffer, pH 4.6).
-
To inhibit the activity of α-galactosidase B, which can also cleave 4-MUG, add N-acetylgalactosamine to the reaction mixture.
-
Initiate the reaction by adding the 4-MUG substrate.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Fluorescence Measurement:
-
Stop the reaction by adding a high pH buffer (e.g., glycine-carbonate buffer, pH 10.7).
-
Measure the fluorescence of the released 4-MU using a microplate reader with excitation at ~365 nm and emission at ~450 nm.
-
Generate a standard curve with known concentrations of 4-MU to calculate the enzyme activity, typically expressed as nmol of substrate hydrolyzed per hour per mg of protein.
-
Visualizing Experimental Workflows and Signaling Pathways
Diagrams generated using Graphviz (DOT language) provide a clear visual representation of complex processes.
Caption: Workflow for the validation and application of animal models in Fabry disease research.
Caption: Simplified signaling pathway of Gb3 metabolism and its disruption in Fabry disease.
Conclusion
The selection of an appropriate animal model is a critical decision in the study of this compound metabolism and Fabry disease. The GLAko mouse provides a fundamental model for studying the consequences of α-GLA deficiency, while the G3Stg/GLAko mouse offers a more severe and symptomatic phenotype. The Fabry rat model presents a valuable alternative that may better recapitulate certain human clinical features. Zebrafish models provide a powerful platform for high-throughput screening and for investigating Gb3-independent disease mechanisms. This guide provides a comparative framework to assist researchers in making an informed choice based on the specific aims of their study, thereby accelerating the path towards a deeper understanding and improved treatments for Fabry disease.
References
- 1. Distributions of Globotriaosylceramide Isoforms, and Globotriaosylsphingosine and Its Analogues in an α-Galactosidase A Knockout Mouse, a Model of Fabry Disease | PLOS One [journals.plos.org]
- 2. A symptomatic Fabry disease mouse model generated by inducing globotriaosylceramide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Distinctive accumulation of globotriaosylceramide and globotriaosylsphingosine in a mouse model of classic Fabry disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Increased globotriaosylceramide levels in a transgenic mouse expressing human α1,4-galactosyltransferase and a mouse model for treating Fabry disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of N-Tricosanoyl Ceramide Trihexoside: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemicals like N-Tricosanoyl ceramide trihexoside are paramount for ensuring laboratory safety and environmental compliance. This document provides a comprehensive, step-by-step guide for the safe disposal of this compound, aligning with general best practices for laboratory chemical waste management.
This compound is a glycosphingolipid used in research.[1] While it is stable under normal conditions and can be shipped at room temperature, it is intended for research use only and not for drug, diagnostic, or human consumption.[1][2][3][4] Due to the lack of specific disposal data for this compound, a cautious approach adhering to general chemical waste protocols is essential. One safety data sheet for a similar ceramide product notes that it is considered hazardous under the 2012 OSHA Hazard Communication Standard and can cause skin irritation. It is also noted to be incompatible with strong oxidizing agents.
Quantitative Data Summary
No specific quantitative regulatory disposal limits for this compound were found in the public domain. Disposal regulations are site-specific and depend on local, state, and federal guidelines. Always consult your institution's Environmental Health and Safety (EHS) office for specific quantitative limits.
| Data Point | Value |
| Regulatory Disposal Limits | Not publicly available. Consult your institution's EHS office. |
| Incompatible Substances | Strong oxidizing agents |
Step-by-Step Disposal Protocol
This protocol outlines the essential steps for the safe disposal of this compound and materials contaminated with it.
1. Personal Protective Equipment (PPE)
Before handling the compound for disposal, ensure you are wearing appropriate PPE:
-
Nitrile gloves
-
Safety glasses or goggles
-
Laboratory coat
2. Waste Segregation and Collection
Proper segregation of chemical waste is critical to prevent unintended reactions.
-
Solid Waste:
-
Collect unused or expired solid this compound in a designated, leak-proof, and clearly labeled waste container.
-
The container should be made of a material compatible with the chemical.
-
Do not mix with other chemical wastes unless compatibility is confirmed.
-
-
Contaminated Materials:
-
Dispose of items such as pipette tips, centrifuge tubes, and gloves that have come into contact with this compound as solid chemical waste.
-
Place these materials in a designated, labeled container.
-
-
Liquid Waste (if in solution):
-
If this compound is dissolved in a solvent, it must be disposed of as liquid chemical waste.
-
Collect the solution in a sealed, properly labeled, and appropriate waste container. Halogenated and non-halogenated solvent wastes should generally be kept separate.
-
Do not dispose of down the drain.
-
3. Labeling
Clear and accurate labeling of waste containers is a regulatory requirement. The label should include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
The date the waste was first added to the container
-
The name of the principal investigator or laboratory
-
The specific hazards (e.g., "Skin Irritant")
4. Storage
Store the waste container in a designated satellite accumulation area within the laboratory.
-
The storage area should be secure and away from general laboratory traffic.
-
Ensure the container is kept closed except when adding waste.
-
Store away from incompatible materials, such as strong oxidizing agents.
5. Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the chemical waste.
-
Follow all institutional procedures for waste manifest and pickup.
6. Spill Management
In the event of a spill:
-
Alert personnel in the immediate vicinity.
-
Wearing appropriate PPE, contain and absorb the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbent material and any contaminated items into a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with an appropriate solvent, and dispose of the cleaning materials as hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling N-TRicosanoyl ceramide trihexoside
This guide provides crucial safety and logistical information for the handling and disposal of N-Tricosanoyl ceramide trihexoside. Given that this compound is intended for research use only, all personnel must adhere to strict safety protocols to minimize exposure and ensure a safe laboratory environment.[1]
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is mandatory when handling this compound. The following PPE should be worn at all times in the laboratory.[2][3]
-
Eye Protection: Chemical safety goggles or glasses with solid side shields are required to protect against splashes and airborne particles.[4][5]
-
Hand Protection: Disposable nitrile gloves are the minimum requirement.[3] For tasks with a higher risk of exposure or when handling the powder, double-gloving is recommended.[2][6] Gloves must be changed immediately if they become contaminated.[2][6]
-
Body Protection: A lab coat must be worn to prevent contamination of personal clothing.[2][3]
-
Respiratory Protection: When handling the compound in its powdered form, especially during weighing or transfer, a NIOSH-approved respirator may be necessary to prevent inhalation of dust particles. These activities should be performed in a certified chemical fume hood or a biological safety cabinet.[6]
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is critical to minimize the risk of exposure and contamination.
-
Preparation:
-
Weighing the Compound:
-
Dissolving the Compound:
-
Experimental Use:
-
Clearly label all solutions containing this compound with the compound name, concentration, solvent, and date of preparation.[6]
-
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure compliance with regulations.
-
Waste Chemical: Unused or waste this compound should be disposed of in accordance with local, state, and federal regulations. For smaller quantities, disposal with household waste may be permissible, but it is crucial to consult and adhere to official regulations.[7]
-
Contaminated Materials: All disposable materials that have come into contact with the compound, such as gloves, weighing paper, and pipette tips, should be collected in a designated, sealed waste container.
-
Empty Containers: Uncleaned packaging should be disposed of according to official regulations.[7] Rinsing with an appropriate solvent may be necessary.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C59H111NO18 | [1][8] |
| Molecular Weight | 1122.51 g/mol | [8] |
| CAS Number | 536745-84-3 | [1][8] |
| Appearance | Solid | [1] |
| Storage Temperature | -20°C | [1] |
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Chapter 10: Personal Protective Equipment for Biohazards | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. epa.gov [epa.gov]
- 5. 7. Element IV: Personal Protective Equipment | ATrain Education [atrainceu.com]
- 6. benchchem.com [benchchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. medchemexpress.com [medchemexpress.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
